Mal-amido-PEG16-acid
描述
Structure
2D Structure
属性
分子式 |
C42H76N2O21 |
|---|---|
分子量 |
945.1 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49) |
InChI 键 |
JIJKJDGRTAORHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-PEG16-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG16-acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker molecule is characterized by three key components: a maleimide group, a 16-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This unique architecture allows for the sequential and specific covalent attachment of two different molecules.
The maleimide group offers high selectivity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[2] The PEG spacer, with its 16 ethylene glycol units, enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce immunogenicity.[3][4] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond, typically after activation.[5] This in-depth guide will cover the chemical properties, applications, and detailed experimental protocols associated with this compound, providing a comprehensive resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of this compound are central to its utility in bioconjugation. The combination of a reactive maleimide, a solubilizing PEG chain, and a versatile carboxylic acid group makes it a highly adaptable linker.
| Property | Value | Source/Comment |
| Molecular Formula | C42H76N2O21 | [6] |
| Molecular Weight | 945.06 g/mol | [6] |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Solubility | Soluble in water, DMSO, DMF, DCM | The hydrophilic PEG chain imparts good aqueous solubility.[7][8] Stock solutions are typically prepared in anhydrous organic solvents like DMSO or DMF.[9][10] |
| Stability | ||
| Maleimide Group | Sensitive to hydrolysis at pH > 7.5 | The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. The rate of hydrolysis increases with pH and temperature.[2][11] To ensure specificity for thiols, reactions are best conducted at a pH between 6.5 and 7.5.[12][] |
| Storage | -20°C, desiccated, protected from light | For long-term stability, especially in solid form.[1] Solutions in anhydrous solvents can be stored at -20°C for shorter periods.[9] |
Core Applications in Drug Development
The unique trifunctional nature of this compound makes it a valuable asset in the design and synthesis of complex biomolecules for therapeutic and diagnostic purposes.
Antibody-Drug Conjugates (ADCs)
In the realm of oncology, ADCs represent a leading class of targeted therapies. This compound is instrumental in linking a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The maleimide end of the linker is typically used to attach to cysteine residues on the antibody, which can be naturally occurring or engineered for site-specific conjugation. The carboxylic acid end is then used to attach the cytotoxic payload. The PEG chain in the linker can help to improve the overall solubility and stability of the ADC.[]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for the linker component in PROTACs. The flexibility and length of the PEG chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol outlines the process of conjugating a protein to a small molecule using this compound. The first step involves the reaction of the maleimide group with a thiol on the protein, followed by the activation of the carboxylic acid and reaction with an amine-containing small molecule.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Amine-containing small molecule
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., SEC or TFF)
Procedure:
Step 1: Protein Preparation and Disulfide Reduction
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds, add a 10- to 50-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
If a thiol-containing reducing agent like DTT was used, it must be removed via a desalting column or dialysis before proceeding. This is not necessary for TCEP.[14]
Step 2: Maleimide-Thiol Conjugation
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[14]
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubating for an additional 15-30 minutes.[15]
-
Remove excess linker and quenching reagent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to one suitable for the next step (e.g., MES buffer at pH 6.0).
Step 3: Carboxylic Acid Activation and Amine Coupling
-
To the purified protein-linker conjugate, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing small molecule in a compatible solvent.
-
Add the small molecule to the activated protein-linker conjugate and incubate for 2 hours at room temperature or overnight at 4°C.
Step 4: Purification of the Final Conjugate
-
Purify the final conjugate to remove unreacted small molecules and reaction byproducts using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[16][][18]
Protocol 2: Characterization of the Bioconjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the protein) and at a wavelength specific to the conjugated molecule. The DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) on the intact or reduced conjugate to determine the mass increase corresponding to the number of attached linker-payloads.[19][20]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Analyze the conjugate by SEC to determine the percentage of monomer, aggregate, and fragment.[21]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run the conjugate on a gel under reducing and non-reducing conditions to assess its integrity and the successful conjugation to the antibody chains.
3. Identification of Conjugation Sites:
-
Peptide Mapping: Digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine residues that have been modified.[22]
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTACs utilize a linker like this compound to induce the degradation of a target protein.
Experimental Workflow: ADC Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure, with distinct reactive functionalities and a biocompatible PEG spacer, provides researchers with a high degree of control over the conjugation process. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount for the successful development of novel therapeutics and diagnostics. The protocols and information provided in this guide serve as a comprehensive resource for scientists and drug development professionals working at the forefront of bioconjugation chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Cas 1263045-16-4,Mal-Amido-PEG4-acid | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Mal-amido-PEG16-acid structure and properties
An In-depth Technical Guide to Mal-amido-PEG16-acid
Introduction
This compound is a heterobifunctional linker of the polyethylene glycol (PEG) class, designed for advanced bioconjugation applications in research and pharmaceutical development. This linker is characterized by two distinct reactive termini: a maleimide group and a carboxylic acid group, separated by a 16-unit PEG spacer. The maleimide group offers selective reactivity towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins.[1][2] Conversely, the terminal carboxylic acid can be activated to form stable amide bonds with primary amine groups.[3]
The hydrophilic PEG chain is integral to its function, enhancing the aqueous solubility and stability of the resulting conjugates.[3][4] These properties often improve the pharmacokinetic profile of bioconjugates by reducing aggregation and minimizing non-specific interactions.[4][5] Consequently, this compound is frequently employed in the synthesis of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][6][7]
Physicochemical Properties
The structural and chemical properties of this compound are summarized below. These data are critical for calculating molar equivalents in conjugation reactions and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C42H76N2O21 | [7][8] |
| Molecular Weight | 945.05 g/mol | [7][8] |
| Purity | >96% | [8] |
| Synonyms | Maleimide-NH-PEG16-CH2CH2COOH, Amido Mal-PEG16-Acid | [6][7][8] |
| SMILES | O=C(CCN1C(C=CC1=O)=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O | [8] |
Core Functionality and Reaction Mechanism
The utility of this compound stems from its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecules.
-
Maleimide Group : This functional group reacts specifically and efficiently with free thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] This reaction is commonly used to attach the linker to cysteine residues within antibodies or other proteins.[4]
-
Carboxylic Acid Group : The terminal acid moiety is not inherently reactive towards amines. It requires activation, typically through reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then readily reacts with primary amines to create a stable amide bond.[3][5]
-
PEG16 Spacer : The 16-unit polyethylene glycol chain imparts hydrophilicity, which is crucial for maintaining the solubility of the bioconjugate in aqueous buffers.[3] This feature can also improve the in vivo pharmacokinetic properties of the final molecule.[4]
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol provides a general methodology for the synthesis of an ADC using this compound. It involves the activation of the linker, conjugation to an amine-containing payload, and subsequent reaction with a thiol-containing antibody. This procedure is adapted from standard bioconjugation techniques.[4][5]
Part 1: Activation of this compound and Conjugation to Payload
-
Activation of Carboxylic Acid :
-
Dissolve this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[5]
-
-
Conjugation to Amine-Containing Payload :
-
In a separate vessel, dissolve the amine-containing drug payload in anhydrous DMF or DMSO.
-
Add the payload solution to the activated linker solution from the previous step.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C to form a stable amide bond.[5]
-
-
Purification of Drug-Linker Intermediate :
Part 2: Antibody Preparation and Final Conjugation
-
Antibody Reduction :
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of the reducing agent to the antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction under controlled conditions (e.g., 37°C for 30-60 minutes).
-
Remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC).
-
-
Conjugation of Drug-Linker to Antibody :
-
Quenching and Purification :
References
- 1. Mal-amido-PEG-acid | AxisPharm [axispharm.com]
- 2. Maleimide Linkers | BroadPharm [broadpharm.com]
- 3. Cas 1263045-16-4,Mal-Amido-PEG4-acid | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 8. precisepeg.com [precisepeg.com]
Unveiling the Core Mechanism: A Technical Guide to Mal-amido-PEG16-acid
For researchers, scientists, and professionals in drug development, the precise and stable conjugation of molecules is paramount. Mal-amido-PEG16-acid has emerged as a critical tool in this endeavor, offering a heterobifunctional linking strategy that is both efficient and versatile. This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive overview of its chemical principles, reaction kinetics, and practical applications in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The Cornerstone of Conjugation: The Thiol-Maleimide Michael Addition
The primary mechanism driving the utility of this compound is the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group, typically found on the side chain of cysteine residues in proteins and peptides.[1][2] This reaction proceeds via a Michael addition, a well-established method in bioconjugation that results in the formation of a stable covalent thioether bond.[3][4]
The maleimide moiety contains a carbon-carbon double bond that is rendered electron-deficient by the two adjacent carbonyl groups, making it an excellent Michael acceptor.[2] The thiol group, particularly in its more nucleophilic thiolate anion form (R-S⁻), acts as the Michael donor, initiating a nucleophilic attack on one of the carbons of the double bond.[3] This process is highly efficient in polar solvents such as water or dimethyl sulfoxide (DMSO).[3][4]
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3] At a neutral pH of 7.0, the rate of reaction with thiols is approximately 1,000 times faster than with amines.[1][5] This specificity is crucial for achieving site-specific modifications on complex biomolecules.
Critical Reaction Parameters and Potential Side Reactions
The success of a conjugation reaction using this compound is contingent upon careful control of the reaction conditions. The table below summarizes key parameters and their impact on the reaction outcome.
| Parameter | Optimal Range/Condition | Rationale and Impact on Reaction |
| pH | 6.5 - 7.5 | Balances the concentration of the reactive thiolate anion with the minimization of side reactions. Below pH 6.5, the reaction rate decreases due to a lower concentration of the thiolate anion. Above pH 7.5, the maleimide group loses specificity and can react with primary amines (e.g., lysine residues).[1][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is faster at room temperature. However, for sensitive biomolecules, performing the reaction at 4°C can help to minimize degradation and potential side reactions, albeit over a longer reaction time.[1][2] |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide-containing reagent is often employed to drive the reaction to completion and ensure maximal conjugation of the thiol-containing molecule.[2] |
| Reaction Time | 1 - 4 hours | The reaction is generally rapid, with near-complete conjugation typically achieved within this timeframe at room temperature.[2] |
While the thiol-maleimide reaction is robust, it is essential to be aware of potential side reactions that can impact the homogeneity and stability of the final conjugate:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[3][5] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[5] Therefore, storage of maleimide-containing reagents in aqueous solutions for extended periods is not recommended.[5]
-
Thiazine Rearrangement: A potential side reaction can occur with unprotected N-terminal cysteine residues, leading to the formation of a thiazine derivative.[6] This can complicate the purification and characterization of the conjugate.[6]
-
Retro-Michael Reaction: The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, especially in the presence of excess thiols.[2] This can lead to deconjugation and exchange with other thiol-containing molecules.
The Multifaceted Role of the PEG16 Linker and Acid Terminus
This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups that allow for a controlled, two-step conjugation strategy.[1][2]
The polyethylene glycol (PEG) spacer, consisting of 16 ethylene glycol units, imparts several advantageous properties to the resulting bioconjugate:
-
Increased Hydrophilicity: The PEG chain significantly enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[2][7]
-
Reduced Aggregation: The hydrophilic nature of the PEG linker can help to prevent the aggregation of the conjugated molecules.[8]
-
Improved Pharmacokinetics: The PEG linker can create a protective hydration layer around the bioconjugate, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[7][8]
-
Flexible Spacer: The PEG16 linker provides a flexible spacer arm that can minimize steric hindrance between the conjugated molecules, helping to preserve their individual biological activities.[2]
The terminal carboxylic acid (-COOH) group provides an orthogonal site for conjugation.[1] This allows for the attachment of a second molecule that may not possess a thiol group. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues or amine-modified small molecules. A common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
Visualizing the Molecular Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow for creating an antibody-drug conjugate.
Caption: The Michael addition reaction between a thiol group and the maleimide of this compound.
Caption: A typical experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocol: Two-Step Conjugation
This protocol outlines a general procedure for conjugating an amine-containing molecule and a thiol-containing protein using this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a small molecule drug)
-
Thiol-containing protein (e.g., a monoclonal antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 5 mM EDTA
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine in water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., size-exclusion chromatography, reverse-phase HPLC)
Procedure:
Step 1: Activation of this compound and Conjugation to Amine-containing Molecule
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the linker solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Dissolve the amine-containing molecule in a compatible solvent (preferably the same as the linker).
-
Add the amine-containing molecule solution to the activated linker solution.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the maleimide-functionalized drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.
Step 2: Reduction of Thiol-containing Protein
-
Buffer exchange the protein into the Conjugation Buffer.
-
Prepare a stock solution of TCEP in the Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP to the protein solution to reduce disulfide bonds and generate free thiols.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess TCEP by size-exclusion chromatography or dialysis into fresh Conjugation Buffer.
Step 3: Conjugation of Drug-Linker to Reduced Protein
-
Immediately add the purified maleimide-functionalized drug-linker from Step 1 to the solution of the reduced and purified protein from Step 2. A molar excess of the drug-linker is typically used to achieve the desired drug-to-antibody ratio (DAR).
-
Allow the conjugation reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding an excess of the Quenching Solution (e.g., a final concentration of 1 mM N-acetylcysteine) and incubating for 30 minutes.
Step 4: Purification and Characterization of the Final Conjugate
-
Purify the final conjugate from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the final conjugate to determine the concentration, purity, and drug-to-protein ratio using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Characterization of Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG16-acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery. Its structure incorporates a maleimide group, a terminal carboxylic acid, and a 16-unit polyethylene glycol (PEG) spacer. This unique combination of functional groups allows for the covalent linkage of two different molecular entities, typically a biomolecule and a therapeutic agent. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The carboxylic acid moiety provides a versatile handle for conjugation to amine-containing molecules. The hydrophilic PEG chain enhances the aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data interpretation, and workflow visualizations.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a maleamic acid intermediate by reacting an amine-terminated PEG with maleic anhydride. The subsequent step is an intramolecular cyclization, or dehydration, to form the stable maleimide ring.
Experimental Protocol: Synthesis
Step 1: Formation of the Maleamic Acid Intermediate
-
In a round-bottom flask, dissolve Amino-PEG16-acid (1.0 equivalent) in anhydrous Dichloromethane (DCM).
-
Add triethylamine (TEA) (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve maleic anhydride (1.1 equivalents) in anhydrous DCM.
-
Slowly add the maleic anhydride solution dropwise to the Amino-PEG16-acid solution over a period of 30 minutes with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude maleamic acid intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude maleamic acid intermediate (1.0 equivalent) in a mixture of anhydrous DCM and N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to yield pure this compound.
Synthesis Workflow
Quantitative Data for Synthesis
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Amino-PEG16-acid | C₃₈H₇₅NO₁₈ | ~842.0 | 1.0 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.2 |
| This compound | C₄₂H₇₆N₂O₂₁ | 945.05 | - |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should exhibit characteristic peaks for the maleimide protons (a singlet around 6.7 ppm), the ethylene glycol repeat units of the PEG chain (a broad multiplet around 3.6 ppm), and protons adjacent to the amide and acid functionalities.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic signals for the carbonyl carbons of the maleimide and carboxylic acid, the carbons of the PEG backbone, and the carbons of the maleimide ring.
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.
-
Analysis: Infuse the sample into the ESI-MS instrument. The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
Characterization Workflow
Expected Characterization Data
Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Maleimide (-CH=CH-) | ~6.7 (s, 2H) | ~134.0 |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 (m) | ~70.5 |
| Methylene adjacent to Amide (-NH-CH₂-) | ~3.5 (t) | ~39.0 |
| Methylene adjacent to Acid (-CH₂-COOH) | ~2.5 (t) | ~34.0 |
| Maleimide Carbonyls (C=O) | - | ~170.0 |
| Amide Carbonyl (C=O) | - | ~172.0 |
| Carboxylic Acid Carbonyl (C=O) | - | ~174.0 |
Expected ESI-MS Data
| Ion | Expected m/z |
| [M+H]⁺ | 946.06 |
| [M+Na]⁺ | 968.04 |
| [M+K]⁺ | 984.01 |
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers and professionals in drug development and bioconjugation. Adherence to these methodologies will facilitate the successful production and validation of this important bifunctional linker, enabling its application in the creation of novel and effective therapeutic and diagnostic agents.
An In-depth Technical Guide to Heterobifunctional PEG16 Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG16 Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern bioconjugation and drug development. These linkers consist of a polyethylene glycol chain with 16 ethylene glycol units, flanked by two different reactive functional groups at each end.[1] This dual-reactivity allows for the precise and controlled covalent bonding of two distinct molecular entities, such as a therapeutic drug and a targeting molecule like an antibody.[2]
The incorporation of a PEG16 spacer is critical as it imparts several beneficial properties to the resulting conjugate. These advantages include enhanced solubility and stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][3] These characteristics make heterobifunctional PEG16 linkers indispensable for developing advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]
Core Concepts of Heterobifunctional PEG16 Linkers
The utility of heterobifunctional PEG16 linkers stems from the combination of the PEG backbone's inherent properties and the specificity of the terminal functional groups. The presence of two distinct reactive groups enables sequential or orthogonal conjugation strategies, allowing for the specific connection of two different molecules with high efficiency.[1]
The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic drugs or proteins, which can prevent aggregation and facilitate administration.[3] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and prolonging its circulation half-life. By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer in-vivo half-life.[6] The defined length of the PEG16 chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[6]
Data Presentation: Physicochemical Properties of Common Heterobifunctional PEG16 Linkers
The selection of an appropriate heterobifunctional PEG16 linker is contingent on the specific requirements of the application, including the desired spacer length and the reactivity of the terminal functional groups. The following table summarizes the properties of several commonly used heterobifunctional PEG16 linkers.
| Linker Name | Functional Group A | Functional Group B | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Mal-PEG16-NHS ester | Maleimide | NHS Ester | ~1042.13 | ~65.3 |
| Azido-PEG16-NHS ester | Azide | NHS Ester | ~917.01 | Not specified |
| DBCO-PEG16-NHS ester | DBCO | NHS Ester | Not specified | Not specified |
| t-Boc-N-amido-PEG16-NHS ester | t-Boc-Amine | NHS Ester | ~991.1 | Not specified |
| m-PEG16-NHS ester | Methoxy | NHS Ester | ~862.0 - 906.03 | Not specified |
Experimental Protocols
Thorough and well-defined experimental protocols are essential for the successful application of heterobifunctional PEG16 linkers in bioconjugation.
Protocol 1: Antibody Conjugation with Mal-PEG16-NHS Ester
This protocol describes the conjugation of a monoclonal antibody (mAb) to a thiol-containing payload using a Mal-PEG16-NHS ester linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Mal-PEG16-NHS ester
-
Thiol-containing payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation and Reduction:
-
Buffer exchange the mAb into the Reaction Buffer.
-
To generate free thiol groups, add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Activation of Payload with PEG Linker:
-
Dissolve the Mal-PEG16-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the thiol-containing payload in the Reaction Buffer.
-
Add a 1.5 to 5-fold molar excess of the dissolved linker to the payload solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Conjugation of Activated Payload to Antibody:
-
Add the maleimide-activated payload solution to the reduced antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purify the resulting ADC using an SEC column to remove unconjugated payload, linker, and any aggregates.
-
Protocol 2: Synthesis of a PROTAC using Azido-PEG16-NHS Ester
This protocol outlines the synthesis of a PROTAC molecule by sequentially conjugating a CRBN E3 ligase ligand and a target protein ligand to an Azido-PEG16-NHS ester linker.
Materials:
-
Azido-PEG16-NHS ester
-
CRBN ligand with a primary amine (e.g., pomalidomide derivative)
-
Target protein ligand with a terminal alkyne group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agents: HATU and DIPEA
-
Click chemistry catalyst: Copper(II) sulfate (CuSO₄) and sodium ascorbate
-
Purification: Preparative reverse-phase HPLC
Procedure:
-
Coupling of CRBN Ligand to Linker:
-
Dissolve the CRBN ligand and Azido-PEG16-NHS ester in anhydrous DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting azide-PEG16-CRBN ligand intermediate by preparative HPLC.
-
-
Click Chemistry Reaction with Target Protein Ligand:
-
Dissolve the azide-PEG16-CRBN ligand intermediate and the alkyne-functionalized target protein ligand in a t-butanol/water mixture.
-
Add freshly prepared solutions of CuSO₄ and sodium ascorbate to initiate the click reaction.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: Characterization of PEG16-Conjugates by SEC-HPLC
Size-exclusion chromatography is a common method to assess the purity and aggregation state of bioconjugates.[7]
Materials:
-
Purified PEG16-conjugate (e.g., ADC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
SEC-HPLC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments. The monomeric conjugate will elute as the main peak, with aggregates eluting earlier and fragments later.[8]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Carboxylic Acid Activation for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and bioconjugation. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a prerequisite for successful amide bond formation. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and practical considerations for carboxylic acid activation in amine coupling reactions.
Core Principles of Carboxylic Acid Activation
The fundamental principle behind carboxylic acid activation is the conversion of the hydroxyl group of the carboxylic acid into a better leaving group.[1] This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The ideal activating agent should be highly efficient, minimize side reactions such as racemization, and be compatible with a wide range of functional groups.
The general workflow for carboxylic acid activation and amine coupling can be visualized as a two-step process:
Major Strategies for Carboxylic Acid Activation
Several classes of reagents have been developed to facilitate the activation of carboxylic acids. The choice of reagent depends on factors such as the substrate scope, reaction conditions, and the desired level of reactivity.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3][4][5] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with an amine to form the desired amide.
A significant drawback of using carbodiimides alone is the potential for racemization of chiral carboxylic acids and the formation of an N-acylurea byproduct.[6] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[3][7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and side reactions.[3][8]
Onium Salt-Based Coupling
Onium salts, including phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU), represent a significant advancement over carbodiimide methods.[5][9][10] These reagents react with carboxylic acids in the presence of a base to form active esters in situ.[3]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer analogue, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), are effective coupling reagents.[10] A notable drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10]
-
Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and widely used.[9][10] HATU, which incorporates a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive and provides faster reaction rates with lower racemization compared to HBTU.[10]
Acid Halide Formation
Conversion of a carboxylic acid to an acyl chloride is a classic and highly effective activation method.[3][5] Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation.[3][11] The resulting acyl chlorides are highly reactive and readily couple with amines, often in the presence of a base to neutralize the HCl byproduct.[11][12] However, the harsh conditions required for acyl chloride formation can limit their use with sensitive substrates.[5]
Mixed Anhydride Method
The mixed anhydride method involves the reaction of a carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, to form a mixed anhydride.[13] This activated intermediate then reacts with an amine to yield the corresponding amide.[13] This method was developed in the early 1950s and has been a valuable tool in peptide synthesis.[13] A potential side reaction is the formation of a urethane byproduct.[14]
Quantitative Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical decision that can significantly impact reaction yield, purity, and cost. The following table summarizes the performance of several widely used coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference(s) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [15] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [15] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [15] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [15] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [15] |
| DCC | HOBt | - | DCM/DMF | 60-120 | Variable | [3][16] |
| EDC | HOBt/NHS | DIPEA | DMF/Water | 30-120 | Variable | [3][16] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented provides a general comparison.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for common carboxylic acid activation and amine coupling reactions.
Protocol for EDC/NHS Coupling in Solution (Two-Step)
This two-step protocol is preferred for conjugating two molecules that both contain carboxyl and amine groups to minimize polymerization.[17]
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[17]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[17]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Reagent for EDC: 2-Mercaptoethanol[17]
-
Quenching Reagent for NHS-esters: Hydroxylamine-HCl or Tris-HCl[17]
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.[18]
-
Add the EDC and NHS/Sulfo-NHS solutions to the carboxyl-containing molecule solution. A molar excess of EDC and NHS is typically used.[18]
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[18]
-
-
Removal of Excess EDC (Optional but Recommended):
-
Coupling to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated carboxyl-containing molecule solution to the amine-containing molecule solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[20]
-
-
Quenching the Reaction:
-
Add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters.[18]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[20]
-
Protocol for HATU-Mediated Coupling
Materials:
-
Carboxylic acid
-
Amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]
-
Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)[3]
Procedure:
-
Prepare a solution of the carboxylic acid in the anhydrous solvent.
-
Add 3 equivalents of the base (e.g., DIPEA).[3]
-
Cool the reaction mixture to 0°C.
-
Add 2 equivalents of HATU.[3]
-
Add a slight excess of the amine (relative to the carboxylic acid).[3]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[3]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification.
Conclusion
The activation of carboxylic acids is a critical step in the formation of amide bonds, a reaction of immense importance in various scientific disciplines. A diverse array of activating agents and coupling reagents have been developed, each with its own set of advantages and limitations. The choice of the optimal method depends on a careful consideration of the specific substrates, desired reaction conditions, and potential for side reactions. This guide has provided a comprehensive overview of the fundamental principles, a quantitative comparison of common reagents, and detailed experimental protocols to aid researchers in the successful design and execution of their amide coupling reactions.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. hepatochem.com [hepatochem.com]
- 6. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. benchchem.com [benchchem.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to PEG Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polyethylene Glycol (PEG) Spacers
Polyethylene glycol (PEG) spacers are fundamental tools in modern bioconjugation, serving as flexible, hydrophilic linkers to connect two or more molecules.[1] Composed of repeating ethylene oxide units, PEG chains are integral in enhancing the pharmacological properties of therapeutic molecules.[1] The incorporation of PEG spacers can significantly improve the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.[1][2] PEG is generally considered non-toxic and non-immunogenic, making it well-suited for in vivo applications.[1] The inherent flexibility of the PEG chain allows the conjugated molecules to maintain their native conformation and function.[1]
From a pharmacokinetic perspective, the attachment of a PEG spacer increases the hydrodynamic radius of the molecule. This increased size reduces renal clearance, thereby extending the molecule's circulation half-life.[1]
Types of PEG Spacers
PEG spacers can be categorized based on their structure and the reactive groups they possess. The choice of spacer is dictated by the specific application, the molecules to be conjugated, and the desired properties of the final product.[1]
-
Linear PEG Spacers: The simplest form, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends.[1]
-
Branched PEG Spacers: These feature multiple PEG chains radiating from a central core, which provides a greater hydrodynamic volume and enhanced shielding properties compared to linear PEGs of the same molecular weight.[3]
-
Heterobifunctional PEG Spacers: These spacers have different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[1]
Quantitative Impact of PEGylation
The length and architecture of the PEG spacer have a quantifiable impact on the properties of the bioconjugate. The following tables summarize key data from various studies.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio |
| 0 (Non-PEGylated) | 11% | Baseline | Baseline |
| 2 | 35-45% | Increased vs. Non-PEGylated | Lower |
| 4 | 35-45% | Increased vs. Non-PEGylated | Lower |
| 8 | 75-85% | Significantly Increased | Higher |
Table 2: Influence of PEG Spacer Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | 2 | 25 | >95 |
| BRD4 | VHL | 3 | 5.4 | >95 |
| BRD4 | VHL | 4 | 2.9 | >95 |
| BRD4 | VHL | 5 | 11.2 | >95 |
| ERα | VHL | 2 | 210 | 85 |
| ERα | VHL | 4 | 19 | 90 |
| ERα | VHL | 6 | 21 | 90 |
| ERα | VHL | 8 | 130 | 85 |
Data presented in the tables is compiled from multiple sources for illustrative purposes.[4][5][6][7]
Table 3: Comparison of Linear vs. Branched PEG on Pharmacokinetics
| PEG Architecture (Total MW) | Therapeutic Protein | Half-life (hours) |
| Linear (12 kDa) | Interferon alfa-2b | ~40 |
| Branched (40 kDa) | Interferon alfa-2a | ~77 |
| Linear (40 kDa) | TNF Nanobody | ~73.6 |
| Branched (2x20 kDa) | TNF Nanobody | ~132 |
This table illustrates the general trend of branched PEGs providing a longer half-life compared to linear PEGs, though direct comparison is complex due to variations in protein and total molecular weight.[3][8]
Experimental Protocols
Detailed methodologies for common PEGylation and characterization techniques are provided below.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an NHS-ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[9]
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10] Buffers containing primary amines like Tris or glycine must be avoided.[11][12]
-
Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9] Do not store the reconstituted reagent.[9][12]
-
-
Conjugation Reaction:
-
Incubation:
-
Quenching:
-
Purification:
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol is for the site-specific conjugation of a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein or antibody.
Materials:
-
Protein or antibody with at least one free cysteine residue
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is needed
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation (if necessary):
-
Reagent Preparation:
-
Conjugation Reaction:
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[15]
-
-
Quenching (Optional):
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted PEG and other small molecules.[15]
-
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique for analyzing the products of a PEGylation reaction, separating molecules based on their hydrodynamic volume.[1]
Materials:
-
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)
-
Size-exclusion chromatography column appropriate for the molecular weight range of the analytes
-
Mobile phase (e.g., PBS)
-
PEGylated protein reaction mixture and standards
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.[1]
-
-
Chromatographic Run:
-
Data Analysis:
-
Identify the peaks corresponding to aggregated protein (eluting first), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to standards.[1]
-
Integrate the peak areas to quantify the different species and assess the purity of the conjugate.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz illustrate key processes in bioconjugation involving PEG spacers.
Conclusion
PEG spacers are indispensable in bioconjugation, offering a versatile means to enhance the therapeutic potential of a wide array of molecules.[1] A thorough understanding of their properties, the quantitative effects of their incorporation, and the detailed methodologies for their use is critical for the successful design and development of novel bioconjugates. The strategic application of PEGylation continues to be a key driver of innovation in medicine and biotechnology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-amido-PEG16-acid for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient cleavage and release of the active drug upon internalization into the target cancer cell.
Mal-amido-PEG16-acid is a heterobifunctional linker that has gained prominence in the design of ADCs. It features a maleimide group for covalent attachment to thiol groups on the antibody, a terminal carboxylic acid for conjugation to an amine-containing drug payload, and a 16-unit polyethylene glycol (PEG) spacer. This in-depth guide explores the technical aspects of this compound, providing a comprehensive overview of its properties, detailed experimental protocols for its use, and a discussion of its impact on the performance of ADCs.
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to its function as an ADC linker. The 16-unit PEG chain imparts a significant degree of hydrophilicity to the linker, which can help to counterbalance the hydrophobicity of many cytotoxic payloads. This is crucial for maintaining the solubility and stability of the final ADC.
| Property | Value | Reference(s) |
| Chemical Formula | C42H76N2O21 | [1] |
| Molecular Weight | 945.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Purity | >96% | [1] |
| Storage Conditions | -20°C, protected from moisture |
The Impact of the PEG16 Linker on ADC Performance
The length of the PEG chain in an ADC linker is a critical design parameter that influences several key performance attributes. While direct comparative studies for a PEG16 linker are not extensively available in the public domain, we can extrapolate its likely performance based on trends observed with other PEG linker lengths.
Hydrophilicity and Aggregation
The incorporation of a PEG spacer significantly enhances the hydrophilicity of an ADC, which is particularly beneficial when working with hydrophobic drug payloads.[2] This increased water solubility helps to mitigate the risk of aggregation, a critical quality attribute for biologic drugs.[2]
| Linker Type | Representative Structure | Aggregation (%) |
| Short-Chain PEG | m-PEG2-Amine | <5% |
| Medium-Chain PEG | m-PEG8-Amine | <2% |
| Long-Chain PEG | This compound | <2% (Estimated) |
| Very Long-Chain PEG | m-PEG24-Amine | <1% |
Note: Data is compiled from studies on various ADC constructs and represents general trends. The estimated value for PEG16 is based on the observed decrease in aggregation with increasing PEG length.
In Vitro Cytotoxicity
The length of the PEG linker can influence the in vitro potency of an ADC. Longer PEG chains may introduce steric hindrance, which can slightly reduce the efficiency of antigen binding or cellular internalization, leading to a modest increase in the IC50 value.[3]
| Linker PEG Length | ADC Construct | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 |
| PEG4 | Trastuzumab-PEG4-MMAE | SK-BR-3 | ~10 |
| PEG16 | Estimated | - | ~15-25 (Estimated) |
| PEG24 | Trastuzumab-PEG24-MMAE | SK-BR-3 | ~30 |
Note: The estimated IC50 range for a PEG16 linker is an extrapolation based on the trend of decreasing in vitro potency with increasing PEG length observed in comparative studies.
Pharmacokinetics
A key advantage of longer PEG linkers is the significant improvement in the pharmacokinetic profile of the ADC. The hydrophilic PEG chain creates a "shield" that can reduce clearance and extend the plasma half-life of the conjugate.[3][4] This leads to increased drug exposure at the tumor site and has the potential to improve in vivo efficacy.[5]
| Linker PEG Length | Half-life (t½) Extension (fold increase vs. no PEG) | Clearance Rate |
| PEG4K | 2.5 | Reduced |
| PEG16 | Significant (Estimated) | Reduced (Estimated) |
| PEG10K | 11.2 | Significantly Reduced |
Note: The data presented is from a study on affibody-drug conjugates and illustrates the general trend of improved pharmacokinetics with longer PEG chains.[4][5] The performance of a PEG16 linker is expected to fall within this trend.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies and drug payloads.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reduction Buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with degassed Reduction Buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).
Protocol 2: Drug-Linker Synthesis
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Purification system (e.g., Reverse-phase HPLC)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.
-
Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated linker.
-
In a separate vial, dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the maleimide-functionalized drug-linker conjugate by reverse-phase HPLC.
Protocol 3: ADC Conjugation and Purification
This protocol details the conjugation of the drug-linker to the reduced antibody and the subsequent purification of the ADC.
Materials:
-
Reduced antibody from Protocol 1
-
Purified drug-linker from Protocol 2
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Cool the reduced antibody solution to 4°C.
-
Add the purified drug-linker to the reduced antibody solution at a molar ratio calculated to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess of the drug-linker over the available thiol groups.
-
Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the initial amount of drug-linker.
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF, exchanging the buffer into the final storage buffer.
Protocol 4: ADC Characterization
Analytical Techniques:
-
Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.
-
Aggregation: Analyzed by Size-Exclusion Chromatography (SEC-HPLC).
-
Purity: Assessed by SDS-PAGE (reduced and non-reduced).
-
Residual Free Drug: Quantified by reverse-phase HPLC.
-
In vitro Cytotoxicity: Evaluated using cell-based assays on target and non-target cell lines.
Mandatory Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Caption: Chemical reaction between the maleimide group of the linker and a thiol group on the antibody.
Caption: Key design considerations for optimizing the therapeutic index of an Antibody-Drug Conjugate.
Conclusion
This compound is a versatile and valuable tool in the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for the controlled conjugation of a wide range of drug payloads to antibodies, while the 16-unit PEG spacer offers a favorable balance of properties. The enhanced hydrophilicity imparted by the PEG16 linker can improve the solubility and stability of the ADC, and is expected to lead to a favorable pharmacokinetic profile with reduced clearance and extended plasma half-life. While there may be a slight trade-off in in vitro potency compared to shorter or non-PEGylated linkers, this is often compensated for by improved in vivo exposure and efficacy. The selection of the optimal linker is a critical decision in ADC design, and this compound represents a compelling option for balancing the complex interplay of factors that govern the safety and efficacy of these powerful targeted therapies.
References
An In-depth Technical Guide to PROTAC Linkers: Featuring Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of PROTAC (Proteolysis-Targeting Chimera) linkers, with a specific focus on the Mal-amido-PEG16-acid linker. This document is intended to serve as a valuable resource for professionals in the field of targeted protein degradation, offering detailed insights into the synthesis, mechanism of action, and evaluation of PROTACs utilizing this versatile linker.
Introduction to PROTAC Technology and the Central Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.[1] Far from being a mere spacer, the linker's length, composition, and flexibility are key determinants of a PROTAC's biological activity. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide synthetic tractability.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker that features a maleimide group at one terminus, a carboxylic acid at the other, and a 16-unit polyethylene glycol chain as a spacer. This specific architecture provides several advantages for the modular synthesis of PROTACs.
The maleimide group allows for the specific and efficient covalent conjugation to thiol-containing residues, such as cysteine, on a target-binding ligand. The carboxylic acid can be readily activated to form a stable amide bond with an amine-containing E3 ligase ligand. This orthogonal reactivity enables a controlled, stepwise synthesis of the final PROTAC molecule. The hydrophilic PEG16 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic properties.
Data Presentation: Performance of PROTACs with Long-Chain PEG Linkers
While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with long-chain PEG linkers. This illustrates the typical performance metrics and the type of data generated to characterize the potency and efficacy of novel PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and often requires empirical determination.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Hypothetical PROTAC A | Target X | Pomalidomide | This compound | 25 | >90 | Cancer Cell Line 1 | Illustrative |
| Hypothetical PROTAC B | Target Y | VHL Ligand | This compound | 50 | 85 | Cancer Cell Line 2 | Illustrative |
| BTK PROTAC (RC-1) | BTK | Cereblon | PEG-based | 1.8 | ~95 | MOLM-14 | |
| BRD4 PROTAC (ARV-825) | BRD4 | Pomalidomide | PEG-based | <1 | >90 | RS4;11 |
Note: The data for Hypothetical PROTACs A and B are for illustrative purposes to demonstrate the format of data presentation for a PROTAC utilizing a this compound linker. The data for the BTK and BRD4 PROTACs are from published studies and utilize PEG-based linkers of varying lengths.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.
Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC.
Step 1: Conjugation of the Target Protein Ligand to the Linker
-
Reaction Setup: Dissolve the thiol-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group will selectively react with the thiol group on the target protein ligand.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS to confirm the formation of the ligand-linker conjugate. Purify the product by reverse-phase HPLC.
Step 2: Coupling of the E3 Ligase Ligand
-
Activation of Carboxylic Acid: Dissolve the purified target protein ligand-linker conjugate (1.0 eq) in an anhydrous organic solvent (e.g., DMF). Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, like DIPEA (3.0 eq), to activate the terminal carboxylic acid of the PEG linker. Stir for 15 minutes at room temperature.
-
Amide Bond Formation: To the activated conjugate, add the amine-containing E3 ligase ligand (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC by reverse-phase HPLC and characterize by LC-MS and NMR to confirm its identity and purity.
In Vitro Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein levels to a loading control. Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control to determine the DC50 and Dmax values.[1]
Mandatory Visualizations
To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Caption: Logical relationship of PROTAC components.
Conclusion
The this compound linker represents a valuable tool in the development of PROTACs. Its bifunctional nature allows for a modular and efficient synthetic approach, while the hydrophilic PEG spacer can enhance the physicochemical properties of the resulting PROTAC. The rational design of the linker is a critical aspect of developing potent and selective protein degraders, and the principles and protocols outlined in this guide provide a solid foundation for researchers in this exciting and rapidly evolving field.
References
An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG16-acid is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a maleimide group for specific covalent bonding with thiol-containing molecules, a 16-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation, and a terminal carboxylic acid for subsequent conjugation reactions. Understanding the solubility and stability of this linker is paramount for designing robust and effective bioconjugates, ensuring reproducibility, and optimizing the performance of the final product. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by data from related compounds, detailed experimental protocols, and visualizations of key processes.
Solubility Profile
The solubility of this compound is largely dictated by its long, hydrophilic polyethylene glycol chain. This feature generally imparts good solubility in aqueous solutions and a variety of organic solvents, which is advantageous for bioconjugation reactions that are often performed in aqueous buffers.
Qualitative Solubility
This compound is an amphiphilic molecule, demonstrating solubility in both aqueous and polar aprotic solvents. The PEG spacer enhances its water solubility, a critical feature for bioconjugation with proteins and other biological macromolecules. For creating stock solutions, organic solvents are typically recommended to ensure high concentration and stability of the reactive maleimide group.
Quantitative Solubility Data
| Solvent | Abbreviation | Approximate Solubility of Similar PEG-Maleimides | Notes |
| Dimethyl sulfoxide | DMSO | >100 mg/mL | A common solvent for preparing concentrated stock solutions. Hygroscopic, use anhydrous grade. |
| N,N-Dimethylformamide | DMF | >50 mg/mL | An alternative to DMSO for stock solutions. Ensure high purity to avoid amine contaminants. |
| Water | H₂O | ~10-20 mg/mL | The hydrophilic PEG chain confers water solubility. |
| Phosphate Buffered Saline | PBS | Soluble, concentration-dependent | Solubility can be affected by high salt concentrations, potentially leading to "salting out". |
| Dichloromethane | DCM | Soluble | Useful for synthesis and purification but less common for final bioconjugation steps. |
| Chloroform | CHCl₃ | Soluble | |
| Ethanol | EtOH | Soluble |
Note: The data presented is based on typical values for high molecular weight PEG-maleimide compounds and should be considered as a guideline. Empirical determination of solubility for specific applications is highly recommended.
Stability Profile
The stability of this compound is primarily governed by the chemical reactivity of its maleimide group. While the thioether bond formed upon conjugation to a thiol is generally stable, the maleimide ring itself and the resulting succinimide ring are susceptible to degradation pathways, namely hydrolysis and retro-Michael reaction.
Maleimide Hydrolysis
The maleimide ring is prone to hydrolysis, a reaction in which the ring is opened by water to form a non-reactive maleamic acid derivative. This is a significant concern as the hydrolyzed maleimide can no longer react with thiol groups, leading to inefficient conjugation. The rate of hydrolysis is highly dependent on pH and temperature.
-
pH: The rate of hydrolysis increases significantly at pH values above 7.5. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5, which provides a balance between rapid conjugation and minimal hydrolysis.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, for sensitive proteins or long reactions, conducting the conjugation at 4°C is often recommended.
Thioether Linkage Stability
The succinimide ring formed after the maleimide-thiol reaction can also undergo hydrolysis, leading to a stable, ring-opened succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction.[2]
The thioether bond itself can be susceptible to a retro-Michael reaction , leading to deconjugation, especially in the presence of other thiols like glutathione in an in vivo environment. The stability of the thioether linkage can be influenced by the length of the PEG chain; longer PEG chains may offer less steric protection to the linkage.[3]
Storage and Handling Recommendations
To maintain the integrity of this compound, proper storage and handling are crucial:
-
Solid Form: Store at -20°C, desiccated and protected from light.
-
In Solution: Prepare stock solutions in anhydrous organic solvents like DMSO or DMF. These can be stored at -20°C for short to medium durations. Aqueous solutions should be prepared immediately before use to avoid hydrolysis. Avoid repeated freeze-thaw cycles.
The following table summarizes the stability of the maleimide group under different conditions.
| Condition | Stability | Rationale and Recommendations |
| pH | ||
| pH < 6.5 | High | Slower thiol-maleimide reaction rate. |
| pH 6.5 - 7.5 | Moderate | Optimal range for balancing thiol reactivity and minimizing maleimide hydrolysis.[1] |
| pH > 7.5 | Low | Increased rate of maleimide ring hydrolysis.[1] |
| Temperature | ||
| 4°C | High | Slower reaction rates for both conjugation and hydrolysis. Recommended for sensitive biomolecules or extended reaction times. |
| Room Temperature (20-25°C) | Moderate | Faster conjugation, but also increased risk of hydrolysis. |
| > 37°C | Low | Significantly accelerated hydrolysis. |
| In the presence of excess thiols | Moderate to Low | Potential for retro-Michael reaction and thiol exchange, leading to deconjugation.[4] |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Saturation Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. A visible amount of undissolved solid should remain.
-
Equilibration: Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Dilute the supernatant to a concentration within the linear range of a pre-established calibration curve. Determine the concentration of the dissolved compound using HPLC-UV. The calculated concentration represents the equilibrium solubility.
Protocol for Assessing Hydrolytic Stability
This protocol provides a method to assess the hydrolytic stability of the maleimide group at different pH values.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 6.5, 7.4, 8.5)
-
Constant temperature incubator (e.g., 37°C)
-
HPLC system with a UV detector
-
Quenching solution (e.g., 1 M Dithiothreitol - DTT)
Methodology:
-
Reaction Setup: Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., DMSO). In separate vials, dilute the stock solution to a final concentration (e.g., 1 mM) in each of the pH buffers.
-
Time-Course Incubation: Place the vials in a constant temperature incubator. At various time points (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately quench the reaction in the aliquot to prevent further degradation before analysis. Analyze the samples by HPLC. Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to the hydrolyzed product.
-
Data Analysis: Plot the percentage of the remaining intact this compound against time for each pH condition. Calculate the pseudo-first-order rate constant (k) for the degradation at each pH and determine the half-life (t½) using the equation: t½ = 0.693 / k.[5]
Mandatory Visualizations
General experimental workflow for bioconjugation.
Stability pathways of a maleimide-thiol conjugate.
General mechanism of action for a PROTAC.
References
Mal-amido-PEG16-acid chemical formula and molecular weight
An In-depth Technical Guide to Mal-amido-PEG16-acid
This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical data, experimental protocols, and a visual representation of its application workflow.
Core Chemical Properties and Specifications
This compound is a versatile molecule featuring a maleimide group at one end and a terminal carboxylic acid at the other, connected by a 16-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the covalent linkage of two different molecules. The maleimide group reacts with high specificity towards sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, to form a stable thioether bond.[2][3] The carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues, to form a stable amide bond.[2] The hydrophilic PEG linker enhances the aqueous solubility of the resulting conjugate, improves pharmacokinetic properties, and provides a flexible spacer between the conjugated molecules.[1][4]
Data Presentation
| Property | Value |
| Chemical Formula | C₄₂H₇₆N₂O₂₁ |
| Molecular Weight | 945.05 g/mol |
| Synonyms | Maleimide-NH-PEG16-CH2CH2COOH |
| Primary Uses | PROTAC Linker, Bioconjugation Reagent |
Experimental Protocols
The dual functionality of this compound allows for two primary conjugation strategies. Below are detailed methodologies for its use in bioconjugation.
Protocol 1: Maleimide-Thiol Conjugation
This protocol details the site-specific labeling of a protein or peptide with available cysteine residues.
Materials and Reagents:
-
This compound
-
Thiol-containing protein/peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Amine- and thiol-free buffers such as HEPES are also suitable.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine residues are in disulfide bonds.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment.
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. If disulfide bonds need to be reduced, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[5][6]
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution of 10-20 mM.[2][5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[5][7] The optimal ratio should be determined empirically for each specific application.
-
Incubation: Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.[5][7] The reaction should be protected from light.[2][5]
-
Quenching (Optional): To cap any unreacted maleimide groups, add a quenching reagent like L-cysteine in a 5- to 10-fold molar excess relative to the starting amount of the maleimide linker. Incubate for 15-30 minutes.[2][6]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[2][7]
-
Characterization: Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[2] A shift to a higher molecular weight on an SDS-PAGE gel is indicative of successful conjugation.
Protocol 2: Carboxylic Acid Activation and Amine Coupling
This protocol describes the activation of the terminal carboxylic acid for conjugation to a molecule containing a primary amine.
Materials and Reagents:
-
Molecule conjugated with this compound (from Protocol 1) or the linker itself.
-
Amine-containing molecule.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[8]
-
Coupling Buffer: PBS, pH 7.2-8.5.[9]
-
Activating Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[8]
-
Quenching Buffer: Tris or glycine solution (e.g., 1 M, pH 8.0).
-
Anhydrous DMF or DMSO.
-
Purification System (e.g., SEC, Dialysis).
Procedure:
-
Activation of Carboxylic Acid:
-
Preparation of Amine-Containing Molecule: Dissolve the molecule to be conjugated (e.g., a different protein, a drug payload) in the Coupling Buffer.
-
Conjugation Reaction: Immediately add the activated NHS-ester solution to the amine-containing molecule solution. The optimal molar ratio of linker to the amine-molecule should be determined empirically.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[2]
-
Purification: Purify the final conjugate using an appropriate method like SEC or dialysis to remove unreacted molecules and byproducts.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a thiol-containing protein, such as an antibody, for subsequent use.
Caption: Experimental Workflow for Protein Conjugation using this compound.
References
An In-depth Technical Guide to the Functional Groups of Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and reactivity of Mal-amido-PEG16-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Groups
This compound is a versatile chemical tool composed of four key functional components: a maleimide group, an amide linkage, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This strategic combination of functionalities allows for the sequential and specific conjugation of two different molecules.
The molecule can be systematically broken down into the following components:
-
Maleimide Group (-Mal): A reactive moiety that specifically targets sulfhydryl (thiol) groups.
-
Amide Linkage (-amido-): A stable chemical bond connecting the maleimide functionality to the PEG spacer. This linkage enhances the overall stability of the molecule.
-
Polyethylene Glycol Spacer (-PEG16-): A hydrophilic chain consisting of 16 repeating ethylene glycol units. The PEG spacer is crucial for improving the solubility and bioavailability of the resulting conjugate while reducing its immunogenicity.[1]
-
Carboxylic Acid Group (-acid): A terminal functional group that can be activated to react with primary amines.
Properties and Reactivity of Functional Groups
The utility of this compound lies in the distinct and orthogonal reactivity of its terminal functional groups. This allows for controlled, stepwise conjugation strategies.
| Functional Group | Chemical Formula | Key Properties & Reactivity | Optimal Reaction pH | Resulting Linkage |
| Maleimide | C₄H₂NO₂ | Highly electrophilic, undergoes a Michael addition reaction with sulfhydryl (thiol) groups (-SH) found in cysteine residues of proteins and peptides.[2] The reaction is rapid and highly selective under physiological conditions.[3] | 6.5 - 7.5 | Stable Thioether Bond |
| Amide | -CONH- | A stable and robust chemical bond that provides structural integrity to the linker. Generally unreactive under standard bioconjugation conditions. | N/A | N/A |
| PEG16 Spacer | -(CH₂CH₂O)₁₆- | Hydrophilic, flexible, and non-immunogenic. Increases the hydrodynamic radius of the conjugate, which can prolong circulation half-life.[4] Enhances solubility of hydrophobic molecules in aqueous solutions.[5] | N/A | N/A |
| Carboxylic Acid | -COOH | Can be activated by carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS, to form a reactive NHS ester.[6] This activated ester then efficiently reacts with primary amines (-NH₂) found in lysine residues or at the N-terminus of proteins.[6][7] | Activation: 4.5 - 6.0Amine Coupling: 7.0 - 8.5 | Stable Amide Bond |
Signaling Pathways and Experimental Workflows
The dual reactivity of this compound enables a structured approach to the synthesis of complex bioconjugates. A typical workflow involves a two-step conjugation process.
Reaction Mechanisms
The core reactions enabling the functionality of this compound are the maleimide-thiol addition and the carbodiimide-mediated amine coupling.
General Experimental Workflow
A common application is the linkage of a thiol-containing protein to an amine-containing molecule. This can be achieved in a sequential manner to ensure specificity.
Experimental Protocols
The following are generalized protocols for the two key conjugation steps. Optimization is often necessary for specific molecules.
Protocol 1: Carboxylic Acid Activation and Amine Coupling
This protocol describes the activation of the carboxylic acid group on this compound and its subsequent reaction with an amine-containing molecule.
-
Preparation: Dissolve this compound in an appropriate buffer such as 50 mM MES, pH 6.0 (Activation Buffer).[7]
-
Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the solution of this compound.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[8]
-
-
Amine Coupling:
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Maleimide-Thiol Coupling
This protocol outlines the conjugation of the maleimide-functionalized intermediate to a thiol-containing protein.[9]
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a thiol-free buffer, such as PBS, at a pH between 6.5 and 7.5.
-
If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like TCEP, which does not contain a thiol and does not need to be removed before the maleimide reaction.
-
-
Conjugation:
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final bioconjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted materials.
Conclusion
This compound is a powerful heterobifunctional linker that offers researchers significant control over the synthesis of complex bioconjugates. By understanding the distinct reactivity of its terminal maleimide and carboxylic acid groups, scientists can design and execute precise, multi-step conjugation strategies. The inclusion of an amide bond and a PEG16 spacer further enhances the stability and biocompatibility of the final product, making it an invaluable tool in the fields of targeted drug delivery, diagnostics, and therapeutic protein modification.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
The Versatility of Long-Chain PEG Linkers: A Technical Guide for Drug Development Professionals
December 17, 2025
Introduction
Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, particularly for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Their unique physicochemical properties, including hydrophilicity, biocompatibility, and non-immunogenicity, enable precise modulation of the pharmacokinetic and pharmacodynamic profiles of complex biologics.[3][4] This technical guide provides a comprehensive overview of the applications of long-chain PEG linkers, with a focus on their role in enhancing the therapeutic potential of next-generation drugs. We present quantitative data to inform linker selection, detailed experimental protocols for key assays, and visual representations of critical biological pathways and experimental workflows.
Core Applications of Long-Chain PEG Linkers
Long-chain PEG linkers offer a multitude of advantages in drug design and development, primarily by improving the overall disposition and efficacy of the conjugated molecule.
Enhanced Pharmacokinetics and Solubility
One of the most significant contributions of long-chain PEG linkers is the improvement of a drug's pharmacokinetic profile. By increasing the hydrodynamic radius of the conjugate, PEGylation reduces renal clearance, leading to a prolonged circulation half-life.[2][3] This extended exposure can enhance the accumulation of the therapeutic agent at the target site, such as a tumor.[3] Furthermore, the inherent hydrophilicity of PEG chains can significantly improve the solubility of hydrophobic drug molecules, mitigating the risk of aggregation, which is a common challenge in ADC development, especially at higher drug-to-antibody ratios (DARs).[5][6]
Improved Stability and Reduced Immunogenicity
The flexible nature of long-chain PEG linkers allows them to act as a protective shield around the conjugated payload, sterically hindering access by proteolytic enzymes and the immune system.[1][4] This shielding effect enhances the stability of the conjugate in circulation and can reduce the immunogenicity of the therapeutic protein or payload.[4][5]
Quantitative Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each specific therapeutic conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics for both ADCs and PROTACs.
Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| ADC Construct | PEG Linker Length | In Vitro Cytotoxicity (IC50) | Circulation Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| ZHER2-SMCC-MMAE | No PEG | ~5 nM | 19.6 minutes | Less effective | [7] |
| ZHER2-PEG4K-MMAE | 4 kDa | Reduced by ~4.5-fold vs. no PEG | 49.2 minutes (2.5-fold increase) | Improved | [7] |
| ZHER2-PEG10K-MMAE | 10 kDa | Reduced by ~22-fold vs. no PEG | 219.0 minutes (11.2-fold increase) | Most ideal therapeutic ability | [7] |
| Trastuzumab-MMAE | PEG2 / PEG4 | - | - | Reduced efficacy due to rapid clearance | [4] |
| Trastuzumab-MMAE | PEG8 / PEG12 | - | - | Slower clearance, improved efficacy | [4] |
Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Length (PEG Units) | DC50 (Degradation Concentration) | Dmax (Maximum Degradation) | Reference |
| Estrogen Receptor α (ERα) | - | 4 | > 1000 nM | < 20% | [8] |
| Estrogen Receptor α (ERα) | - | 8 | ~100 nM | ~70% | [8] |
| Estrogen Receptor α (ERα) | - | 12 | ~10 nM | > 90% | [8] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 2 | ~100 nM | ~80% | [8] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 5 | < 10 nM | > 95% | [8] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 7 | ~50 nM | ~90% | [8] |
Key Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design of PEGylated therapeutics. The following diagrams illustrate the key steps involved in the therapeutic action of ADCs and PROTACs.
Figure 1: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Figure 2: Mechanism of Action of a PROTAC.
Experimental Protocols
The successful development and characterization of PEGylated bioconjugates rely on a suite of robust analytical and biological assays. The following section provides detailed methodologies for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.[9]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, 20% isopropanol, pH 7.0
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The species with higher DAR values will have longer retention times due to increased hydrophobicity.[9]
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.[10]
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Add the diluted ADC to the cells and incubate for 72-96 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[12]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living animal model.[12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume periodically using calipers.[13]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the ADC and vehicle control, typically via intravenous injection, at a predetermined dose and schedule.[12]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[12]
Experimental and Developmental Workflow
The development of a novel PEGylated therapeutic involves a systematic workflow from initial design to preclinical evaluation.
Figure 3: General Experimental Workflow for ADC/PROTAC Development.
Conclusion
Long-chain PEG linkers are a cornerstone of modern bioconjugate design, offering a powerful and versatile means to enhance the therapeutic properties of complex biologics. By carefully selecting the appropriate linker length and architecture, researchers can significantly improve the pharmacokinetics, stability, and solubility of ADCs and PROTACs, leading to the development of more effective and safer targeted therapies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of PEGylation technology. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, so too will the opportunities to design next-generation therapeutics with unprecedented efficacy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Application of Mal-amido-PEG16-acid in the Surface Modification of Biomaterials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The interface between a biomaterial and its biological environment is a critical determinant of its in vivo performance, influencing everything from biocompatibility to cellular interactions. Surface modification has emerged as a pivotal strategy to engineer these interactions without altering the bulk properties of the material. Among the arsenal of tools available for such modifications, heterobifunctional linkers play a crucial role. This technical guide delves into the core principles and practical applications of Mal-amido-PEG16-acid, a versatile linker enabling the covalent attachment of biomolecules to material surfaces.
Core Concepts: The Power of a Heterobifunctional Linker
This compound is a polyethylene glycol (PEG) based linker characterized by a maleimide group at one end and a carboxylic acid at the other, separated by a 16-unit PEG spacer.[1] This unique architecture provides a robust platform for a two-step conjugation strategy, offering precise control over the immobilization of biomolecules.[2] The maleimide group exhibits high specificity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[3] Concurrently, the terminal carboxylic acid can be activated to react with primary amines on the biomaterial surface, forming a stable amide bond.[2]
The integrated PEG spacer is not merely a linker; it imparts significant advantages. Its hydrophilic nature minimizes non-specific protein adsorption, a phenomenon known as biofouling, thereby enhancing the biocompatibility of the modified material.[2][3] This reduction in non-specific binding is crucial for applications such as biosensors, where it lowers background noise, and for implantable devices, where it can mitigate the foreign body response.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value |
| Synonyms | Maleimide-NH-PEG16-CH2CH2COOH |
| Molecular Formula | C42H76N2O21 |
| Molecular Weight | 945.05 g/mol [1] |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water and most organic solvents. Stock solutions are commonly prepared in anhydrous DMSO or DMF.[5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[5] |
Reaction Mechanisms: A Tale of Two Ends
The utility of this compound lies in the distinct and controllable reactivity of its terminal functional groups.
Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol proceeds via a Michael addition.[6] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[7] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[7]
Figure 1: Reaction pathway for maleimide-thiol conjugation.
Carboxylic Acid-Amine Coupling
The carboxylic acid moiety requires activation to react with primary amines present on the surface of a biomaterial. This is commonly achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS, to enhance efficiency and stability.[2][8]
Experimental Protocols for Surface Modification
The following provides a generalized, two-step protocol for the surface modification of an amine-functionalized biomaterial using this compound.
Materials and Reagents:
-
Amine-functionalized biomaterial substrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS or HEPES buffer, pH 7.2-7.5)
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Washing buffers (e.g., PBS, deionized water)
-
Anhydrous DMSO or DMF
Step 1: Immobilization of this compound onto the Biomaterial Surface
-
Preparation of Linker Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS (typically at a molar excess to the linker).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Coupling to Amine-Functionalized Surface:
-
Immerse the amine-functionalized biomaterial in the activated linker solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Thoroughly wash the substrate with washing buffers to remove unreacted linker and byproducts.
Step 2: Conjugation of Thiol-Containing Biomolecule
-
Preparation of Biomolecule Solution: Dissolve the thiol-containing biomolecule in Coupling Buffer. If the biomolecule contains disulfide bonds, pre-treat with a reducing agent like TCEP, which does not need to be removed prior to the maleimide reaction.[7]
-
Conjugation Reaction:
-
Immerse the this compound modified substrate in the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To deactivate any unreacted maleimide groups, the surface can be treated with a solution of a small thiol-containing molecule (e.g., cysteine or β-mercaptoethanol).
-
Final Washing: Wash the substrate extensively with washing buffers to remove non-covalently bound biomolecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADC) using Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mal-amido-PEG16-acid, a heterobifunctional linker, in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines the fundamental principles, detailed experimental protocols, and characterization methods to facilitate the development of stable and effective ADCs.
This compound is a key reagent in bioconjugation, featuring a maleimide group for specific reaction with thiol moieties and a carboxylic acid for amide bond formation with amine-containing payloads. The 16-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and favorably impact pharmacokinetic properties.[1][2]
Principle of this compound in ADC Synthesis
The synthesis of an ADC using this compound is a two-stage process. The first stage involves the conjugation of an amine-containing cytotoxic drug to the carboxylic acid end of the linker. This is typically achieved by activating the carboxylic acid with reagents like EDC and NHS to form a more reactive NHS-ester, which then readily reacts with the primary amine of the drug to form a stable amide bond.
The second stage is the conjugation of the drug-linker construct to the antibody. The maleimide group of the linker reacts specifically with free thiol groups on the antibody via a Michael addition reaction.[3][] These thiol groups are typically generated by the mild reduction of the antibody's interchain disulfide bonds. This reaction forms a stable thioether bond, covalently attaching the drug-linker to the antibody.[3] The length of the PEG chain can influence the physicochemical and pharmacological properties of the ADC, with longer chains potentially leading to slower clearance rates.[5]
Experimental Workflow
The overall workflow for the synthesis of an ADC using this compound is depicted below. It begins with the preparation of the drug-linker conjugate, followed by the preparation of the antibody and the final conjugation reaction, culminating in purification and characterization of the ADC.
Caption: Experimental workflow for ADC synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of the Maleimide-activated Drug-Linker
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[6]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[6]
-
Quenching Solution: Hydroxylamine or Tris buffer[6]
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation of Reagents: Dissolve this compound and the amine-containing drug in a minimal amount of anhydrous DMF or DMSO.[6] Prepare fresh solutions of EDC and NHS in the Activation Buffer.[6]
-
Activation of this compound: In a reaction vessel, combine the this compound solution with 1.5 equivalents of EDC and 1.5 equivalents of NHS.[6] Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker.[6]
-
Conjugation to the Amine-containing Drug: Add 1.2 equivalents of the amine-containing drug solution to the activated linker.[6] Add 2-3 equivalents of DIPEA to the reaction mixture to adjust the pH to 7.2-7.5 for efficient amine coupling.[6]
-
Reaction Incubation: Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[6] Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the maleimide-activated drug-linker conjugate by reverse-phase HPLC.[7] Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation of the maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated drug-linker (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.2-7.5, containing 1 mM EDTA[3]
-
Quenching Solution: N-acetylcysteine[8]
-
Desalting column (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Antibody Preparation: Exchange the antibody into the degassed Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Antibody Reduction: Add a 2-5 molar excess of TCEP to the antibody solution.[9] The exact molar excess may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). Incubate the reaction at 37°C for 1-2 hours.[9]
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a pre-equilibrated desalting column with the Conjugation Buffer.[9]
-
Conjugation of Drug-Linker to Antibody: Immediately add the maleimide-activated drug-linker (typically 1.5-2.0 equivalents per generated thiol) to the reduced antibody solution.[9] The final concentration of the organic solvent from the drug-linker stock should be kept below 10% (v/v).[6]
-
Reaction Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[9]
-
Quenching and Purification: Quench the reaction by adding an excess of the Quenching Solution to cap any unreacted maleimide groups.[8] Purify the resulting ADC using SEC or HIC to remove unconjugated drug-linker and other small molecules.[10]
Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
Methods:
-
Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). HIC separates ADC species with different numbers of conjugated drugs, while MS provides a precise mass of the conjugate, allowing for DAR calculation.
-
Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC-HPLC). The ADC should appear as a single, sharp peak with minimal aggregation (high molecular weight species) or fragmentation (low molecular weight species).[1]
-
In Vitro Plasma Stability: The stability of the ADC is evaluated by incubating it in plasma at 37°C for several days. Samples are taken at various time points and analyzed by HIC or LC-MS to monitor for deconjugation.[9]
-
Glutathione Stability Assay: This assay assesses the stability of the maleimide-thiol linkage to thiol-exchange reactions by incubating the ADC with a high concentration of glutathione.[9]
Quantitative Data Summary
The following tables summarize key reaction parameters and expected outcomes for ADC synthesis using this compound.
Table 1: Recommended Reaction Parameters for ADC Synthesis
| Parameter | Protocol 1: Drug-Linker Synthesis | Protocol 2: ADC Conjugation | Reference(s) |
| Linker:EDC:NHS Molar Ratio | 1 : 1.5 : 1.5 | N/A | [6] |
| Linker:Drug Molar Ratio | 1 : 1.2 | N/A | [6] |
| Antibody:TCEP Molar Ratio | N/A | 1 : 2-5 | [9] |
| Generated Thiol:Drug-Linker Molar Ratio | N/A | 1 : 1.5-2.0 | [9] |
| Reaction pH | 7.2 - 7.5 | 7.2 - 7.5 | [6] |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [6][9] |
| Reaction Time | 2-4 hours or overnight | 1-2 hours or overnight | [6][9] |
Table 2: Expected Outcomes and Quality Control Parameters
| Parameter | Expected Result | Method | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | HIC, Mass Spectrometry | [2] |
| Purity (monomer content) | > 95% | SEC-HPLC | [1] |
| Aggregation | < 5% | SEC-HPLC | [11] |
| In Vitro Plasma Stability | > 95% intact ADC after 72 hours | HIC, LC-MS | [9] |
| Glutathione Stability | Minimal deconjugation over 48-72 hours | HIC, LC-MS | [9] |
Stability of the Maleimide-Thiol Linkage
While maleimide-thiol chemistry is highly efficient, the resulting thiosuccinimide bond can be susceptible to a retro-Michael reaction, leading to premature drug release.[12] This can be influenced by the local microenvironment and the specific cysteine residue involved.[] Strategies to improve the stability of the linkage, such as hydrolysis of the succinimide ring, have been developed.
Caption: Thiol-maleimide conjugation and potential instability via retro-Michael reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide PEG24 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG16-acid in PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mal-amido-PEG16-acid in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability. This compound is a bifunctional linker featuring a maleimide group, a 16-unit polyethylene glycol chain, and a terminal carboxylic acid. This architecture offers a versatile platform for PROTAC assembly. The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of a POI-binding ligand, to form a stable thioether bond.[4] The carboxylic acid can be activated to form a stable amide bond with an amine group present on the E3 ligase ligand.[4] The 16-atom PEG linker provides a significant degree of flexibility and hydrophilicity, which can be crucial for optimizing the ternary complex formation and improving the pharmacokinetic properties of the resulting PROTAC.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Impact of PEG16 Linker on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal potency and efficacy.[3] The following tables summarize quantitative data illustrating the impact of a 16-atom PEG linker on PROTAC performance against Estrogen Receptor α (ERα) and provide a template for characterizing novel PROTACs based on the this compound linker.
Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting ERα
| PROTAC Linker | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data based on a study developing ERα-targeting PROTACs, highlighting that a 16-atom PEG linker was more potent than a 12-atom one.[2][5] |
Table 2: Template for Characterization of a Novel this compound based PROTAC
| Parameter | Description | Example Value |
| Binding Affinity (Kd) | Dissociation constant for the PROTAC binding to the POI and the E3 ligase. | POI: 50 nM, E3: 150 nM |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM |
| Dmax | The maximum percentage of the target protein that can be degraded by the PROTAC. | >95% |
| Cell Viability (IC50) | The concentration of the PROTAC that inhibits cell viability by 50%. | >10 µM |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the this compound linker. Optimization may be required for specific ligands.
Protocol 1: Two-Step Synthesis of a PROTAC
This protocol describes a sequential approach for conjugating a thiol-containing POI ligand and an amine-containing E3 ligase ligand to the this compound linker.
References
Application Notes: Thiol-Maleimide Conjugation with Mal-amido-PEG16-acid
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. medkoo.com [medkoo.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Activation of Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of Mal-amido-PEG16-acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This common bioconjugation technique creates a stable amine-reactive NHS ester, enabling the covalent attachment of the maleimide-PEG linker to proteins, antibodies, peptides, or other amine-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1] The terminal maleimide group allows for subsequent conjugation to thiol-containing molecules, making this compound a versatile heterobifunctional crosslinker for creating complex bioconjugates.[1][2]
Principle of Reaction
The EDC/NHS activation of this compound is a two-step process that converts a carboxyl group into a more stable, amine-reactive NHS ester, which minimizes side reactions and improves the efficiency of conjugation.[3][4]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate.[3] This initial activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To prevent this, NHS is added to the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3][5] This NHS ester has a significantly longer half-life than the O-acylisourea intermediate but is still prone to hydrolysis, especially at higher pH.[3] The resulting activated PEG linker is then ready to react with a primary amine (-NH2) to form a stable amide bond.[3]
Data Presentation: Optimizing Reaction Conditions
Successful and reproducible conjugation requires careful optimization of reaction parameters. The following tables summarize key quantitative data for the activation and subsequent coupling reactions.
Table 1: Optimal pH for Activation and Coupling Steps
| Reaction Step | Target Functional Group | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | Carboxylic Acid (-COOH) | 4.5 - 6.0[3] | MES (2-(N-morpholino)ethanesulfonic acid)[6][7] | Buffers with primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate)[8][9] |
| Coupling | Primary Amine (-NH2) | 7.0 - 8.5[8][9] | PBS (Phosphate-Buffered Saline), Borate buffer[9][10] | Buffers with primary amines (e.g., Tris, glycine)[10] |
| Thiol-Maleimide Coupling | Sulfhydryl/Thiol (-SH) | 6.5 - 7.5[11][12] | PBS, HEPES[10][12] |
Table 2: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Recommended Molar Excess (over -COOH) | Typical Concentration Range | Notes |
| EDC | 2- to 10-fold[8] | 2 mM - 10 mg/mL[3][8] | Prepare fresh immediately before use as it is moisture-sensitive.[3][8] |
| NHS/Sulfo-NHS | 2- to 5-fold[3][8] | 5 mM - 10 mg/mL[3][8] | Sulfo-NHS is recommended for aqueous reactions to improve solubility.[3][4] Prepare fresh. |
| Amine-containing molecule | 1.0 - 1.5 equivalents (to activated PEG)[3] | Varies depending on the molecule | |
| Maleimide-activated PEG | 3- to 5-fold molar excess over thiol-containing molecule[11] | Varies depending on the molecule |
Table 3: Incubation Times and Temperatures
| Reaction Step | Temperature | Incubation Time |
| Activation | Room Temperature | 15 - 30 minutes[8][6] |
| Coupling (Amine) | Room Temperature or 4°C | 2 hours (RT) or overnight (4°C)[1][8] |
| Coupling (Thiol) | Room Temperature or 4°C | 2 hours (RT) or overnight (4°C)[11] |
| Quenching | Room Temperature | 15 - 30 minutes[8] |
Experimental Protocols
Two primary protocols are presented: an aqueous method for biomolecules and an organic solvent method for small molecules or when anhydrous conditions are required.
Protocol 1: Aqueous Activation of this compound and Amine Coupling
This two-step protocol is ideal for activating the PEG linker for subsequent conjugation to proteins, antibodies, or other biomolecules in an aqueous environment.[3][6]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[6]
-
Coupling Buffer: PBS, pH 7.2-7.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[12]
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Dissolve the desired amount of this compound in the Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the this compound solution. A common starting point is a 5-fold molar excess of both EDC and Sulfo-NHS over the PEG-acid.[1]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Removal of Excess Activation Reagents (Recommended):
-
Coupling to Amine-Containing Molecule:
-
If a desalting column was not used, adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the activated this compound solution to the solution containing the amine-containing molecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the resulting conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[12]
-
Protocol 2: Organic Solvent Activation of this compound
This protocol is suitable for small molecules or when anhydrous conditions are preferred.[3][9]
Materials:
-
This compound
-
EDC hydrochloride
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[9]
-
Amine-containing molecule
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
-
-
Activation:
-
Coupling:
-
In a separate flask, dissolve the amine-containing molecule (e.g., 1.5 equivalents) in the same anhydrous solvent.[3][9]
-
Add the activated this compound-NHS ester solution to the amine solution.
-
If the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base like DIPEA (e.g., 1.5 equivalents) can be added.[9]
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[9]
-
-
Purification:
-
The final product can be purified by an appropriate method such as flash chromatography.[9]
-
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the two-step EDC-NHS activation and amine coupling.
Experimental Workflow: Aqueous Protocol
Caption: Workflow for the two-step aqueous amine coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Purifying Mal-amido-PEG16-acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG16-acid is a heterobifunctional linker commonly employed in bioconjugation to link molecules to thiol-containing entities such as proteins, peptides, or other small molecules.[1] The maleimide group reacts specifically with sulfhydryl groups, while the terminal carboxylic acid allows for subsequent conjugation to primary amines.[1] The polyethylene glycol (PEG) spacer, with 16 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3] Achieving high purity of the final conjugate is critical for downstream applications, necessitating robust purification and analytical strategies. This document provides detailed protocols and application notes for the purification of this compound conjugates.
Common Impurities in Conjugation Reactions
A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture.[4] Common impurities include:
-
Unreacted Thiol-Containing Molecule: The starting protein, peptide, or small molecule that did not react with the linker.
-
Excess this compound: Unreacted PEG linker is often used in molar excess to drive the reaction to completion.[5][6]
-
Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.[4][5]
-
Aggregates: Over-conjugation or denaturation of biomolecules can lead to the formation of aggregates.[4]
-
Disulfide-Bonded Dimers: Oxidation of the starting thiol-containing molecule can lead to the formation of dimers that are unreactive with the maleimide linker.[5]
Purification Strategies
The choice of purification method depends on the physicochemical properties of the desired conjugate and the impurities.[4] The most common techniques are based on chromatography.[4][]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[] It is highly effective for purifying PEGylated conjugates from unreacted starting materials and byproducts.[4][8] The addition of the PEG chain alters the hydrophobicity of the target molecule, allowing for separation.[9]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size).[] This method is particularly useful for removing small molecule impurities, such as excess PEG linker, from large biomolecule conjugates.[4][10] For smaller conjugates, the size difference between the product and impurities may not be sufficient for effective separation.[5]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[] PEGylation can shield charged residues on the surface of a protein, altering its isoelectric point and allowing for separation from the unconjugated form.[4][] This technique is very effective for separating positional isomers of PEGylated proteins.[11]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Hydrophobicity | High resolution, applicable to a wide range of molecule sizes.[8] | Can be denaturing for some proteins, requires organic solvents. | Purification of small molecule conjugates and peptides; analytical assessment of purity.[] |
| SEC | Hydrodynamic Radius (Size) | Mild, non-denaturing conditions, good for buffer exchange.[] | Lower resolution, requires significant size difference for separation.[11] | Removing excess small molecule linkers from large protein/antibody conjugates.[4] |
| IEX | Net Surface Charge | High capacity, can separate isomers.[][11] | Sensitive to buffer pH and salt concentration, may not resolve unreacted species with similar charge. | Purification of protein and peptide conjugates where PEGylation alters surface charge.[4] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Conjugate
This protocol provides a general starting point and may require optimization based on the specific conjugate.
1. Materials and Instrumentation:
-
HPLC system with a gradient pump and UV detector (e.g., Agilent 1100 or equivalent).[12]
-
Preparative C18 column (e.g., 5 µm particle size, 100-300 Å pore size, 21.2 x 150 mm).[8][12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4][12]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[4]
-
Crude conjugate reaction mixture.
2. Sample Preparation:
-
If the reaction contains excess maleimide, quench with a small amount of a thiol-containing compound (e.g., L-cysteine).[5]
-
Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.[5]
-
Dissolve the crude mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:ACN with 0.1% TFA).[8]
3. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size.[4]
-
Injection: Inject the prepared sample onto the column.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B (column wash)
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B
-
50-60 min: Re-equilibrate at 5% B
-
-
Flow Rate: Typically 1.0 mL/min for analytical scale, adjust for preparative columns.[12]
-
Detection: UV detection at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[5] If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[8][]
-
Column Temperature: 45 °C often improves peak shape for PEGylated molecules.[9]
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired conjugate peak.[13]
-
Analyze the purity of the collected fractions by analytical HPLC or LC-MS.[8][13]
-
Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.[15]
Protocol 2: Analytical Methods for Purity Assessment
1. Analytical RP-HPLC:
-
Use the same mobile phases as the preparative method but with an analytical C18 column (e.g., 4.6 x 150 mm).[12]
-
A shallower gradient can be used to improve the resolution of closely eluting species.[8]
-
Purity is typically assessed by integrating the peak area of the desired product relative to the total peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool for confirming the identity and purity of the conjugate.[16]
-
Sample Preparation: Dilute the sample in a volatile buffer (e.g., 10 mM ammonium acetate).[16]
-
LC Separation: Use a reversed-phase column (e.g., C4 or C8) with a gradient of acetonitrile in water, both containing 0.1% formic acid.[16]
-
MS Analysis: Introduce the eluent into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16]
-
Data Analysis: Deconvolution software can be used to convert the raw mass-to-charge (m/z) spectra into a zero-charge mass spectrum, confirming the molecular weight of the conjugate.[16]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used for structural confirmation and purity assessment of small molecule conjugates.[17]
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[17]
-
Analysis: Compare the spectra of the starting materials and the final product to confirm the presence of characteristic peaks from both moieties and the PEG linker.
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-amido-PEG16-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-amido-PEG16-acid, a heterobifunctional crosslinker. These guidelines will cover the necessary reaction buffer conditions and experimental procedures for successful bioconjugation.
Introduction
This compound is a versatile crosslinking reagent that contains a maleimide group at one end and a carboxylic acid group at the other, connected by a 16-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid group can be activated to react with primary amines, such as those on lysine residues or N-terminal amines of proteins. This dual reactivity allows for the controlled and specific conjugation of two different molecules.
Principle of Reaction
The conjugation process using this compound is typically a two-step procedure:
-
Maleimide-Thiol Conjugation: The maleimide moiety reacts with a free sulfhydryl group to form a stable thioether bond. This reaction is highly specific within the optimal pH range.
-
Carboxylic Acid-Amine Coupling: The terminal carboxylic acid is first activated, commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated intermediate then readily reacts with a primary amine on a second molecule to form a stable amide bond.
Data Presentation: Reaction Buffer Conditions
Optimizing buffer conditions is critical for efficient and specific conjugation. The following tables summarize the recommended conditions for each reaction step.
Table 1: Maleimide-Thiol Conjugation Buffer Conditions
| Parameter | Recommended Conditions | Notes |
| pH Range | 6.5 - 7.5[1][2][3][4][5] | This pH range ensures the thiol group is sufficiently nucleophilic while minimizing side reactions.[1] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][3] |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, Tris, Sodium Bicarbonate[1][6][7] | Ensure buffers are free of extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).[1][4] |
| Buffer Concentration | 10 - 100 mM[6][7] | |
| Additives | EDTA (optional) | Can be included to chelate metal ions and prevent oxidation of thiols.[1] |
| Incompatible Buffers | Buffers containing thiols | These will compete with the target molecule for reaction with the maleimide.[1][4] |
Table 2: Carboxylic Acid-Amine Coupling (Post-Activation) Buffer Conditions
| Parameter | Recommended Conditions | Notes |
| pH Range | 7.2 - 8.5[8][9][10] | Optimal pH for the reaction of NHS esters with primary amines is often cited as 8.3-8.5.[9][11][12] |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, Borate, HEPES[8][9][13] | A 0.1 M sodium bicarbonate solution is a common choice.[9][11][12] |
| Buffer Concentration | 0.1 M[9][11][12] | |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine)[8][9][13] | These will compete with the target molecule for reaction with the NHS ester.[9] They can, however, be used to quench the reaction.[8][9] |
Experimental Protocols
The following are generalized protocols. Optimal conditions may need to be determined empirically for specific applications.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the reaction of the maleimide group of this compound with a sulfhydryl-containing molecule (Molecule A-SH).
Materials:
-
Molecule A-SH (e.g., protein, peptide)
-
This compound
-
Reaction Buffer A (e.g., 10-100 mM PBS, HEPES, or Tris, pH 6.5-7.5, degassed)[1][6][7]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[1][4]
-
(Optional) L-cysteine for quenching[2]
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve Molecule A-SH in degassed Reaction Buffer A to a concentration of 1-10 mg/mL.[1][7]
-
If Molecule A-SH contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[2][7] Note: If using DTT for reduction, it must be removed prior to adding the maleimide reagent.[4][6]
-
-
Preparation of this compound:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To quench unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of ~1 mM and incubate for 15-30 minutes.[7]
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Carboxylic Acid-Amine Coupling
This protocol describes the conjugation of the carboxylic acid end of the Maleimide-PEG16-Molecule A conjugate to an amine-containing molecule (Molecule B-NH2).
Materials:
-
Purified Maleimide-PEG16-Molecule A conjugate
-
Molecule B-NH2
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer (e.g., Tris, Glycine)
-
Purification system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Maleimide-PEG16-Molecule A conjugate in Activation Buffer.
-
Add a molar excess of EDC and NHS.
-
Incubate at room temperature for 15-60 minutes to form the NHS ester.
-
-
Preparation of Amine-Containing Molecule:
-
Dissolve Molecule B-NH2 in Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the activated Maleimide-PEG16-Molecule A to the solution of Molecule B-NH2.
-
Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.[7]
-
-
Quenching:
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable chromatographic method to remove excess reagents and byproducts.
-
Visualizations
Caption: Experimental workflow for the two-step conjugation using this compound.
Caption: Logical relationships of pH conditions on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Maleimide Linkers | BroadPharm [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. neb.com [neb.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Attaching Payloads to Antibodies with Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mal-amido-PEG16-acid, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs) and other bioconjugates. This document outlines detailed protocols for payload attachment, quantitative data on the impact of PEGylation, and visualizations of key experimental workflows and relevant biological pathways.
Introduction
This compound is a discrete polyethylene glycol (dPEG®) linker designed for the precise and efficient conjugation of payloads to antibodies or other proteins. It features a maleimide group for specific reaction with thiol (sulfhydryl) groups and a terminal carboxylic acid for the attachment of amine-containing payloads. The 16-unit PEG chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[1][2] The strategic use of such linkers is a critical aspect of designing effective and safe targeted therapeutics.[3]
Data Presentation
The selection of a PEG linker's length is a crucial parameter in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product.[3][4] The following tables summarize quantitative data from various studies to highlight these differences.
Table 1: Impact of PEG Linker Length on In Vivo Pharmacokinetics
| Bioconjugate | PEG Linker Length | Key Pharmacokinetic Parameter Change |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart |
| PSMA Inhibitors | PEG4 vs. PEG8 | Longer PEG chains generally improve circulation time |
| Antibody-Nanocarrier Conjugate | 0.65 kDa | Showed the best targeting in DC2.4 cell lines |
| Antibody-Nanocarrier Conjugate | 5 kDa | Required for specific accumulation in primary bone marrow-derived dendritic cells |
Note: The data is illustrative and compiled from different studies.[5] Longer PEG chains, such as in this compound, generally lead to a longer plasma half-life and reduced clearance.[3][5]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate | PEG Linker Length | Effect on In Vitro Cytotoxicity (IC50) |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by approximately 6.5-fold compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by approximately 22.5-fold compared to no PEG |
Note: While longer PEG chains can enhance pharmacokinetic properties, they may also introduce steric hindrance, potentially leading to a modest decrease in in vitro potency.[5] This is often compensated for by improved in vivo efficacy due to prolonged exposure.[6]
Experimental Protocols
The successful conjugation of a payload to an antibody using this compound is a multi-step process. It begins with the activation of the linker and its conjugation to the payload, followed by the preparation of the antibody and the final conjugation step.
Protocol 1: Drug-Linker Synthesis (Payload Attachment to this compound)
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours.[7] Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the activated Mal-amido-PEG16-NHS ester solution to the payload solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to 7.2-7.5 for efficient amine coupling.[8]
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
-
Purification:
Protocol 2: Antibody-Payload Conjugation
This protocol outlines the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated payload.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated payload from Protocol 1
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.4), degassed
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer. A concentration of 2 mg/mL is a good starting point.[9]
-
To initiate the reduction, add a 10-20 fold molar excess of TCEP solution to the antibody solution.[9] The exact molar ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate at 37°C for 30-90 minutes to partially reduce the interchain disulfide bonds.[8][]
-
If using TCEP, the reduced antibody can often be used immediately. If DTT is used, excess reducing agent must be removed via a desalting column.[9][]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated payload in a small amount of DMSO to create a 10 mM stock solution.[][11]
-
Add the desired molar excess of the payload-linker solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution while gently stirring.[8][9]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.[9][11]
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine and incubate for an additional 20-30 minutes at room temperature.[][11]
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload-linker and other small molecules using a size-exclusion chromatography (SEC) system.[8][]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
Visualizations
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Signaling Pathways
ADCs exert their therapeutic effect by delivering a cytotoxic payload to antigen-expressing cells. The sensitivity of cancer cells to ADCs can be influenced by various intracellular signaling pathways. The diagram below illustrates key pathways that are often dysregulated in cancer and are relevant to ADC therapy.[13][14]
Caption: Key signaling pathways relevant to ADC sensitivity.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Experimental Design and Synthesis of PROTACs Utilizing a PEG16 Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[6][7] Polyethylene glycol (PEG) linkers are widely used due to their ability to improve solubility, cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][8][9] This document provides a detailed guide to the experimental design, synthesis, and evaluation of PROTACs incorporating a 16-unit PEG (PEG16) linker.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the E3 ligase-mediated transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[10] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][11] The PROTAC molecule is not degraded in this process and is recycled to catalytically induce the degradation of additional POI molecules.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design and Workflow
The development of a potent PROTAC requires a systematic approach involving design, synthesis, and comprehensive biological evaluation. The length and composition of the linker are critical parameters that must be optimized.[6][9] A PEG16 linker provides a significant span and flexibility, which can be advantageous for many target-E3 ligase pairs. The general workflow is outlined below.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a modular approach for synthesizing a PROTAC using a bifunctional PEG16 linker.[3][5]
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., for CRBN or VHL)
-
Alkyne-functionalized POI ligand (warhead)
-
Amine-PEG16-Azide linker
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
-
Purification supplies (e.g., HPLC system, columns)
Procedure:
-
Step A: Conjugation of POI Ligand to PEG16 Linker
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and a carboxyl-PEG16-azide linker (1.1 equivalents) in a suitable solvent like DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the POI-PEG16-Azide intermediate using reverse-phase HPLC.
-
-
Step B: "Click" Reaction with E3 Ligase Ligand
-
Dissolve the purified POI-PEG16-Azide intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.2 equivalents) in a degassed solvent mixture (e.g., DMSO:water 4:1).
-
Add freshly prepared sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate (0.1 equivalents).
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction by LC-MS until the starting materials are consumed.
-
-
Step C: Final Purification and Characterization
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Protocol 2: Target Protein Degradation Assessment by Western Blot
Western blotting is the standard method to quantify PROTAC-induced degradation of a target protein and determine key parameters like DC₅₀ and Dₘₐₓ.[11]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibodies (specific for POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Replace the existing medium with the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash cells with cold PBS, then add 100-150 µL of cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]
Protocol 3: Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kₐ, Kₑ, ΔH, ΔS) of the PROTAC binding to its target protein and the E3 ligase.[12][13]
Materials:
-
Purified POI and E3 ligase complex
-
Synthesized PROTAC
-
ITC instrument
-
ITC buffer (e.g., PBS or HEPES, pH 7.4, with 2-5% DMSO if needed)
Procedure:
-
Sample Preparation:
-
Dialyze both proteins extensively against the ITC buffer to ensure a perfect match.
-
Prepare a stock solution of the PROTAC in 100% DMSO and then dilute it into the ITC buffer. The final DMSO concentration must be identical in both protein and PROTAC solutions.
-
Degas all solutions immediately before the experiment.
-
-
Instrument Setup: Set the experimental temperature (typically 25°C). Clean the sample cell and syringe thoroughly.
-
Binary Titration (PROTAC into POI):
-
Load the POI solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (10-15 times the POI concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) followed by 18-20 injections of 2 µL each.
-
-
Control Titration: Perform a control experiment by titrating the PROTAC solution into the buffer to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).
Protocol 4: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the PROTAC on cells.[14][15]
Materials:
-
96-well flat-bottom plates
-
Synthesized PROTAC
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[14]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of PROTAC concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Biophysical Characterization of PROTAC-X
| Interaction | Method | Binding Affinity (K_d) | Enthalpy (ΔH, kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| PROTAC-X + POI | ITC | 50 nM | -8.5 | 1.02 |
| PROTAC-X + E3 Ligase | ITC | 120 nM | -6.2 | 0.98 |
| POI + PROTAC-X + E3 Ligase | SPR | 15 nM (Ternary K_d) | N/A | N/A |
Table 2: Cellular Activity of PROTAC-X in ABC Cancer Cells
| Parameter | Value | Assay |
|---|---|---|
| DC₅₀ | 25 nM | Western Blot |
| Dₘₐₓ | >95% | Western Blot |
| IC₅₀ (72h) | 80 nM | MTT Assay |
Logical Relationships in PROTAC Optimization
The development of an optimal PROTAC is an iterative process. If the initial PROTAC with a PEG16 linker shows suboptimal activity, several parameters can be adjusted.
Caption: Decision tree for PROTAC optimization.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Peptide Modification using Mal-amido-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG16-acid is a heterobifunctional crosslinker designed for the covalent modification of peptides and proteins. This reagent possesses a maleimide group at one terminus and a carboxylic acid at the other, connected by a 16-unit polyethylene glycol (PEG) spacer. This distinct structure allows for a versatile and specific two-step conjugation strategy. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, through a Michael addition reaction to form a stable thioether bond.[1][2][3] The carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of a peptide, forming a stable amide bond.[4][5]
The integrated PEG16 spacer imparts several beneficial properties to the modified peptide. It enhances hydrophilicity, which can improve the solubility of hydrophobic peptides.[6][7] The PEG chain can also increase the hydrodynamic size of the peptide, potentially reducing renal clearance and shielding it from proteolytic degradation, thereby extending its in-vivo half-life.[7][8] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugated peptide.[7] These attributes make this compound a valuable tool in drug development, particularly for enhancing the therapeutic properties of peptide-based drugs, creating antibody-drug conjugates (ADCs), and developing targeted therapies.[][10]
Key Applications
-
Improving Pharmacokinetics: Enhance the serum half-life of peptides by increasing their size and protecting them from enzymatic degradation.[7]
-
Increasing Solubility: Improve the aqueous solubility of hydrophobic peptides.[6]
-
Targeted Drug Delivery: Conjugate peptides to antibodies or other targeting moieties for site-specific delivery.[][10]
-
Surface Functionalization: Immobilize peptides onto surfaces for applications in biosensors and diagnostics.[2][]
Chemical Properties and Reaction Mechanism
The core of this modification strategy lies in two well-characterized reactions: the thiol-maleimide Michael addition and amide bond formation.
-
Thiol-Maleimide Reaction: This reaction is highly specific for thiol groups within a pH range of 6.5-7.5.[3] Above pH 7.5, the maleimide group can lose its specificity and react with amines.[3] The reaction is rapid and proceeds under mild, physiological conditions, forming a stable thioether linkage.[1][2] This is considered a "click chemistry" reaction due to its efficiency and selectivity.[1][3]
-
Amide Bond Formation: The carboxylic acid group can be activated using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.[13][14] This activated ester then readily reacts with primary amines to form a stable amide bond.
Experimental Protocols
Protocol 1: Two-Step Peptide-Protein Conjugation
This protocol describes the conjugation of a thiol-containing peptide to a protein with available primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Thiol-containing peptide
-
Protein to be modified
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[14]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]
-
N-hydroxysuccinimide (NHS)[14]
-
Quenching Solution: 2-Mercaptoethanol or Cysteine
-
Desalting columns (e.g., Sephadex G-25)[14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15]
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution. A molar excess of EDC and NHS over the linker is recommended.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Reaction with Protein
-
Dissolve the protein in the Conjugation Buffer.
-
Add the activated Mal-amido-PEG16-NHS ester to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the amount of amine-containing protein is generally recommended.[13]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[14]
Step 3: Conjugation to Thiol-Containing Peptide
-
Dissolve the thiol-containing peptide in degassed Conjugation Buffer. If the peptide has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP.[16]
-
Add the thiol-containing peptide to the maleimide-activated protein solution. A 10- to 20-fold molar excess of the peptide is often used.[17]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[17]
-
Quench any unreacted maleimide groups by adding the Quenching Solution.
-
Purify the final peptide-protein conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and other small molecules.[17]
Characterization:
-
The concentration and conjugation efficiency can be determined using UV-Vis spectrophotometry and SDS-PAGE analysis.
Protocol 2: Direct Modification of a Peptide with Cysteine and Lysine Residues
This protocol is for modifying a single peptide containing both cysteine and lysine residues in a stepwise manner.
Materials:
-
This compound
-
Peptide with at least one cysteine and one lysine residue
-
Conjugation Buffer: PBS, pH 7.0-7.2
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
EDC and NHS[14]
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Thiol-Maleimide Conjugation
-
Dissolve the peptide in degassed Conjugation Buffer. Ensure any disulfide bonds are reduced.
-
Dissolve this compound in the Conjugation Buffer and add it to the peptide solution. Use a slight molar excess of the linker.
-
Incubate for 2-4 hours at room temperature, monitoring the reaction by HPLC.
-
Purify the mono-conjugated peptide (PEGylated at the cysteine residue) by reverse-phase HPLC.
Step 2: Intramolecular or Intermolecular Amide Bond Formation
-
Lyophilize the purified PEGylated peptide.
-
Dissolve the peptide-PEG-acid conjugate in Activation Buffer.
-
Add EDC and NHS to activate the terminal carboxylic acid of the PEG linker.
-
This activated ester can then react with a primary amine on the same peptide (intramolecular) or another molecule (intermolecular).
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with the Quenching Solution.
-
Purify the final product by HPLC.
Quantitative Data Summary
The following table summarizes representative quantitative data for maleimide-thiol conjugation reactions, which are applicable to the maleimide moiety of this compound.
| Parameter | Value | Conditions | Reference |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol specificity | [3] |
| Reaction Time | 30 min - 2 hours | Room Temperature | [15] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | For optimal efficiency | [15] |
| Conjugation Efficiency | 58 ± 12% to 84 ± 4% | Dependent on substrates and conditions | [15] |
Visualizations
Caption: Workflow for two-step peptide-protein conjugation.
Caption: Benefits of peptide modification with this compound.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Amine and Acid Functional Group Modification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 10. biochempeg.com [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. precisepeg.com [precisepeg.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. broadpharm.com [broadpharm.com]
Creating Fluorescent Probes with Mal-amido-PEG16-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescent probes utilizing Mal-amido-PEG16-acid. This heterobifunctional linker is a powerful tool for the site-specific labeling of biomolecules, enabling advanced research in areas such as bio-imaging, diagnostics, and targeted therapeutics.
This compound features a maleimide group that selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. At the other end, a carboxylic acid group allows for conjugation to amine-containing molecules, such as fluorescent dyes, after activation. The 16-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the final conjugate, reduces non-specific binding, and provides a flexible linkage between the biomolecule and the fluorescent reporter.
The synthesis of a fluorescent probe using this linker is a two-stage process. The first stage involves the conjugation of the maleimide group of the linker to a thiol-containing biomolecule. The second stage is the activation of the terminal carboxylic acid and its subsequent reaction with an amine-functionalized fluorophore.
Data Presentation: Key Reaction Parameters
Successful probe synthesis is dependent on optimizing several key parameters. The following tables summarize the recommended conditions for each stage of the conjugation process.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Rationale/Notes |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction of maleimide with thiols, minimizing side reactions with amines.[1] |
| Molar Ratio (Linker:Thiol) | 10:1 to 20:1 | A molar excess of the this compound linker drives the reaction to completion.[1] |
| Reaction Buffer | Phosphate-buffered saline (PBS), MES, or HEPES | Buffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[1] |
| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are generally faster (1-4 hours). 4°C can be used overnight to maintain the stability of sensitive biomolecules.[1] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Progress can be monitored by analytical techniques such as HPLC or mass spectrometry.[1] |
| Typical Conjugation Yield | >85% | High yields are achievable under optimal conditions. A similar maleimide-linker conjugation to a cysteine-containing peptide yielded 85%.[2] |
Table 2: Amine-Carboxylic Acid Coupling Parameters (post-linker conjugation)
| Parameter | Recommended Range | Rationale/Notes |
| Activation Reagents | EDC and NHS (or Sulfo-NHS) | EDC activates the carboxylic acid, and NHS/Sulfo-NHS forms a more stable, amine-reactive intermediate.[1] |
| Activation pH | 4.7 - 6.0 | Most efficient for the EDC/NHS activation of the carboxylic acid.[3] |
| Conjugation pH | 7.2 - 8.5 | Facilitates the efficient reaction of the NHS-ester with primary amines.[1] |
| Molar Ratio (Fluorophore:Linker) | 5:1 to 15:1 | A molar excess of the amine-reactive fluorophore ensures efficient labeling.[1] |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Borate buffer | Avoid amine-containing buffers like Tris, which will compete with the desired reaction.[1] |
| Temperature | Room Temperature (20-25°C) | Typically sufficient for the coupling reaction. |
| Reaction Time | 2 hours to overnight | Reaction progress should be monitored to determine the optimal time for completion.[1] |
Experimental Protocols
The following are detailed protocols for the creation of fluorescent probes using this compound.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the reaction of the maleimide group of the linker with a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Procedure:
-
Preparation of the Protein:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine residue is in a disulfide bond, it must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. This step is crucial as TCEP will react with the maleimide linker.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful conjugation by analyzing the purified product using SDS-PAGE (which will show a higher molecular weight for the conjugated protein) and/or mass spectrometry.
-
Protocol 2: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Fluorophore
This protocol describes the activation of the carboxylic acid on the Protein-PEG16-acid conjugate and its subsequent reaction with a primary amine-containing fluorescent dye.
Materials:
-
Protein-PEG16-acid conjugate (from Protocol 1)
-
Amine-containing fluorescent dye
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous DMF or DMSO
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of the Protein-PEG16-acid conjugate in the Activation Buffer.
-
Prepare a stock solution of the amine-containing fluorescent dye in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a two-step reaction, first dissolve the Protein-PEG16-acid conjugate in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A common molar ratio is a 2:1 to 5:1 excess of EDC/NHS over the carboxylic acid groups.
-
Incubate the reaction for 15-30 minutes at room temperature to form a stable NHS ester.
-
-
Conjugation to Primary Amine:
-
Immediately add the amine-containing fluorescent dye to the activated NHS ester solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final fluorescent probe by size-exclusion chromatography or dialysis to remove excess dye and other reagents.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the probe at the protein's absorbance maximum (usually 280 nm) and the fluorophore's excitation maximum.
-
Further characterization can be performed using techniques like HPLC and mass spectrometry.[4]
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the overall logical relationship in creating the fluorescent probe, from the individual components to the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry and HPLC with fluorescent detection-based orthogonal approaches to characterize N-linked oligosaccharides of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-amido-PEG16-acid Hydrolysis
Welcome to the technical support center for Mal-amido-PEG16-acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during bioconjugation experiments, with a specific focus on preventing and troubleshooting hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It consists of three main components:
-
A maleimide group , which selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[3]
-
A hydrophilic 16-unit polyethylene glycol (PEG) spacer, which enhances solubility in aqueous solutions and can reduce the immunogenicity of the resulting conjugate.[4][5]
-
A terminal carboxylic acid group , which can be activated to react with primary amine groups, like those on lysine residues, to form a stable amide bond.[4][5]
Q2: What is this compound hydrolysis and why is it a concern?
A2: Hydrolysis is a chemical reaction with water that can affect two key parts of the linker: the maleimide ring and the internal amide bond.
-
Maleimide Hydrolysis: This is the most common and immediate concern. The maleimide ring can react with water, causing the ring to open and form an unreactive maleamic acid derivative.[3][6] This is problematic because the hydrolyzed maleimide can no longer react with thiol groups, leading to low or no conjugation efficiency and wasted reagents.[6][7]
-
Amide Hydrolysis: The amide bond within the linker is significantly more stable than the maleimide group. Its hydrolysis requires more extreme conditions, such as prolonged heating with acid or base, and is generally not a concern during typical bioconjugation reactions.[8][9][10]
Q3: What are the primary factors that cause maleimide hydrolysis?
A3: The stability of the maleimide group is highly dependent on several factors:
-
pH: This is the most critical factor. The rate of maleimide hydrolysis increases significantly in alkaline conditions (pH > 7.5).[3][6][7]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[3][7]
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. Therefore, storing maleimide-containing reagents in aqueous solutions for extended periods is not recommended.[7][11]
Q4: My conjugation yield is very low. How do I know if maleimide hydrolysis is the cause?
A4: Low yield is a common problem that can often be traced back to the hydrolysis of the maleimide reagent before or during the reaction.[3][12] To troubleshoot, systematically review your procedure:
-
Reagent Preparation: Did you use a freshly prepared solution of the this compound from a properly stored, desiccated powder?[3][13] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.[7][11]
-
Reaction pH: Was the pH of your reaction buffer strictly maintained between 6.5 and 7.5? This range is optimal for the thiol-maleimide reaction while minimizing hydrolysis.[6][12][14]
-
Reaction Temperature: Did you perform the reaction at room temperature or 4°C? Avoid heating the reaction mixture.[3]
-
Buffer Components: Does your buffer contain competing nucleophiles? Avoid primary amines (like Tris) at pH > 7.5, as they can react with the maleimide.[12]
Q5: Is hydrolysis of the conjugate ever beneficial?
A5: Yes. After a successful conjugation between the maleimide and a thiol, the resulting thiosuccinimide ring is still susceptible to hydrolysis. In this context, hydrolysis can be advantageous as it forms a stable, ring-opened succinamic acid thioether. This ring-opened structure is resistant to the retro-Michael reaction, a process that can lead to deconjugation or the transfer of the linker to other thiols.[15][16]
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Long-term Storage (Powder) | Store at -20°C, desiccated and protected from light.[6][16][17] | Minimizes degradation and hydrolysis from atmospheric moisture. |
| Handling | Allow vial to equilibrate to room temperature before opening.[17] | Prevents condensation of moisture inside the vial. |
| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF immediately before use.[7][11] | The maleimide group has limited stability in solution. |
| Aqueous Solutions | Use immediately after preparation; do not store.[11][18] | Maleimide group hydrolyzes in aqueous environments. |
Table 2: Optimal pH Ranges for Conjugation Reactions
| Reaction Type | Functional Groups | Optimal pH Range | Rationale |
|---|---|---|---|
| Thiol Conjugation | Maleimide + Thiol | 6.5 - 7.5[6][14] | Balances efficient thiol reaction with minimal maleimide hydrolysis. Below pH 6.5, thiol reactivity decreases. Above pH 7.5, hydrolysis and reaction with amines increase.[6] |
| Amine Conjugation | Carboxylic Acid (activated) + Amine | 7.2 - 8.5[12][19] | Efficiently forms a stable amide bond with activated esters (e.g., NHS esters). |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the quantitative assessment of maleimide stability in a specific buffer by monitoring the decrease in absorbance at ~300 nm as the maleimide ring hydrolyzes.[6][7]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer of interest (e.g., 100 mM sodium phosphate, 150 mM NaCl, at various pH values)
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare Sample: Dilute the stock solution into the aqueous reaction buffer of interest to a final concentration of 0.1-0.5 mM. Mix quickly.
-
Spectrophotometer Setup: Immediately place the sample in the spectrophotometer and begin scanning. Monitor the absorbance at the λmax of the maleimide group (typically ~300 nm).
-
Data Acquisition: Record the absorbance at time zero and at regular intervals (e.g., every 5-10 minutes) over the desired time course. Maintain a constant temperature.
-
Analysis: Plot the absorbance at ~300 nm versus time. A decrease in absorbance indicates hydrolysis of the maleimide ring. The rate of hydrolysis can be determined from the slope of the curve.
Protocol 2: General Protocol for Conjugation to a Thiol-Containing Protein
This protocol provides a general workflow for conjugating this compound to a protein's cysteine residues while minimizing hydrolysis.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed to remove oxygen)
-
(Optional) Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in the Conjugation Buffer (pH 6.5-7.5). If disulfide bonds need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent before adding the maleimide reagent.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[6][19] The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching reagent (e.g., L-cysteine) in excess relative to the maleimide reagent to consume any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[13][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 1263045-16-4,Mal-Amido-PEG4-acid | lookchem [lookchem.com]
- 5. m-PEG16-acid | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Optimizing Mal-amido-PEG16-acid Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize conjugation reactions using Mal-amido-PEG16-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] This range provides an excellent balance between the reactivity of the thiol group and the stability of the maleimide ring. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][3][5]
Q2: What can happen if the pH of my reaction is outside the optimal range?
A2: Deviating from the 6.5-7.5 pH range can lead to several issues:
-
Below pH 6.5: The reaction rate will be significantly slower because the thiol group is protonated and less nucleophilic.[1][2]
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.[1][2][3][5] Additionally, the selectivity of the reaction decreases, and the maleimide can begin to react with primary amines, such as the side chains of lysine residues.[1][2][4][5]
Q3: How should I prepare and store my this compound stock solution?
A3: It is highly recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2] Aqueous stock solutions are not recommended for storage as the maleimide group is prone to hydrolysis.[5][6] If short-term storage of a stock solution in an organic solvent is necessary, it can be stored at -20°C for up to a month, protected from light and moisture.[2]
Q4: Do I need to reduce disulfide bonds in my protein before conjugation?
A4: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[7][8] If the cysteine residues in your protein are involved in disulfide bridges, they must be reduced to free thiols prior to conjugation.
Q5: What is the recommended molar ratio of this compound to my thiol-containing molecule?
A5: A common starting point is a 10-20 fold molar excess of the maleimide reagent to the thiol-containing molecule.[1][6] However, the optimal ratio can vary depending on the specific reactants and desired degree of labeling, so it is advisable to test a range of ratios (e.g., 2:1, 5:1, 10:1) to find the most efficient conditions for your specific application.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide group on the this compound has been hydrolyzed and is no longer reactive. | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use.[1][2] Ensure the reaction pH does not exceed 7.5.[1][2] |
| Thiol Oxidation: Free thiols on your molecule have oxidized to form disulfide bonds, which are unreactive with maleimides. | Degas your buffers to minimize dissolved oxygen.[7] Consider adding a chelating agent like EDTA (1-5 mM) to your buffer to sequester metal ions that can catalyze oxidation.[1][2] Ensure complete reduction of existing disulfide bonds using a reducing agent like TCEP. | |
| Suboptimal pH: The reaction buffer is outside the optimal pH range of 6.5-7.5. | Prepare your reaction buffer in the pH 6.5-7.5 range and verify the pH before starting the reaction.[1][4] | |
| Insufficient Molar Ratio: The concentration of this compound is too low for efficient conjugation. | Increase the molar excess of this compound to your thiol-containing molecule. A 10-20 fold excess is a good starting point.[6] | |
| Presence of Thiols in Buffer: The reaction buffer contains thiol-containing reagents (e.g., DTT) that compete with your target molecule. | Use buffers that do not contain thiols, such as PBS, HEPES, or Tris.[7] If DTT was used for reduction, it must be removed by dialysis or a desalting column before adding the maleimide reagent.[2] | |
| Non-Specific Labeling | Reaction with Amines: The reaction pH is too high (above 7.5), causing the maleimide to react with primary amines (e.g., lysine residues). | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[1][2] |
| Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. | To suppress this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[4][11][12] Alternatively, if possible, avoid using peptides with an N-terminal cysteine for conjugation.[11] | |
| Precipitation During Reaction | Poor Solubility of Reactants: One or both of the reactants may not be sufficiently soluble in the reaction buffer. | The PEG16 linker on this compound generally improves aqueous solubility.[13][] However, if the target molecule has low solubility, consider adding an organic co-solvent like DMSO or DMF to the reaction mixture.[7] |
Experimental Protocols
Protocol 1: General Protein-Mal-amido-PEG16-acid Conjugation
-
Protein Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[9]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1][6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
-
Quenching (Optional):
-
To stop the reaction and quench any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM.[1] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Protocol 2: Activation of the Carboxylic Acid on this compound for Amine Coupling
The terminal carboxylic acid on this compound can be reacted with primary amines after the maleimide-thiol conjugation is complete, using a two-step process involving EDC and NHS.
-
Activation of Carboxylic Acid:
-
To the purified maleimide-thiol conjugate in a suitable buffer (e.g., MES buffer at pH 6.0), add EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Amine Coupling:
-
Add the amine-containing molecule to the activated conjugate solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using appropriate chromatography techniques.
-
Visualizations
Caption: Mechanism of the maleimide-thiol conjugation reaction.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Mal-amido-PEG12-acid, 871133-36-7 | BroadPharm [broadpharm.com]
Technical Support Center: Mal-amido-PEG16-acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Mal-amido-PEG16-acid reactions, ensuring successful and reproducible conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound for conjugation?
A1: Aggregation during maleimide-thiol conjugation, particularly with PEGylated linkers like this compound, can be triggered by several factors:
-
Increased Hydrophobicity: The conjugation of the this compound linker and its payload to a biomolecule can increase the overall hydrophobicity of the resulting conjugate, leading to aggregation as the molecules self-associate to minimize contact with the aqueous environment.[1][2][3]
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. While the optimal pH for the maleimide-thiol reaction is 6.5-7.5, deviations can lead to side reactions and aggregation.[1][4][5][6][7][8] At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to undesired cross-linking and aggregation.[4][5][6][9]
-
High Molar Ratio of PEG Reagent: A high molar excess of the this compound reagent can lead to over-modification of the target molecule, significantly altering its surface properties and increasing the propensity for aggregation.[1][8][10]
-
High Protein Concentration: Increased concentrations of the protein or biomolecule can facilitate intermolecular interactions that lead to the formation of aggregates.[8][10][11]
-
Presence of Reducing Agents: Thiol-containing reducing agents, such as Dithiothreitol (DTT), if not completely removed after disulfide bond reduction, can compete with the target thiol for reaction with the maleimide, leading to undesirable side products and potential aggregation.[1][6]
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[5][6][9] The resulting maleamic acid is unreactive towards thiols, leading to incomplete conjugation and a heterogeneous mixture that may be prone to aggregation.[5][9]
Q2: How can I prevent aggregation before it occurs in my this compound reaction?
A2: Proactive measures can significantly minimize the risk of aggregation:
-
Optimize Reaction Buffer: Maintain a pH between 6.5 and 7.5 to ensure high selectivity of the maleimide for thiol groups and to minimize hydrolysis.[1][4][5][6][7] Use non-amine containing buffers like PBS or HEPES.[1][7][12] It is also recommended to degas the buffer and add a chelating agent like EDTA to prevent metal-catalyzed oxidation of thiols.[6][13]
-
Control Molar Ratio: Start with a 10 to 20-fold molar excess of the this compound reagent to the thiol-containing molecule and optimize for your specific application.[1][7][8][10]
-
Use a Hydrophilic Linker: The inherent hydrophilicity of the PEG16 linker in this compound already aids in improving the solubility of the conjugate and reducing the tendency for aggregation.[1][14][15][16][17]
-
Proper Reagent Handling: Store this compound at -20°C and protected from moisture.[4][18] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1] Prepare aqueous solutions of the maleimide reagent immediately before use to avoid hydrolysis.[4][6][9][13] For storage, dissolve the compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[4][9][13]
-
Complete Removal of Reducing Agents: If a thiol-containing reducing agent like DTT is used to reduce disulfide bonds, ensure its complete removal before adding the maleimide reagent.[1] Consider using a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6][9]
-
Control Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down the reaction rate and may be beneficial for sensitive proteins to minimize the risk of aggregation.[8][10]
Q3: What should I do if I observe aggregation during or after the conjugation reaction?
A3: If you observe turbidity, precipitation, or high molecular weight species in your analysis, consider the following troubleshooting steps:
-
Lower Protein Concentration: Dilute the reaction mixture to reduce the likelihood of intermolecular interactions that lead to aggregation.[10][11]
-
Optimize Reagent Addition: Add the this compound solution stepwise in small aliquots to the protein solution while gently stirring. This can prevent localized high concentrations of the PEG reagent.[10][11]
-
Include Stabilizing Excipients: The addition of stabilizing agents to the reaction buffer, such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine), or non-ionic surfactants, can help to maintain protein stability and prevent aggregation.[3][10]
-
Post-conjugation Purification: Utilize size-exclusion chromatography (SEC) to remove aggregates and unreacted reagents from the final conjugate.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound reactions.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability.[1][4][5][6][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be beneficial for sensitive proteins.[8][10] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | A molar excess drives the reaction to completion; however, a very high excess can lead to aggregation.[1][7][8][10] |
| Buffer Type | Phosphate, HEPES, Tris | Non-amine containing buffers are preferred to avoid side reactions.[1][7][12] |
Table 2: Factors Influencing Maleimide Stability and Side Reactions
| Factor | Condition | Consequence | Mitigation Strategy |
| pH | > 7.5 | Increased rate of maleimide hydrolysis and reaction with primary amines.[4][5][6][9] | Maintain pH strictly between 6.5 and 7.5.[6] |
| Aqueous Solution | Prolonged storage | Hydrolysis of the maleimide ring, rendering it inactive.[4][9] | Prepare aqueous solutions of the maleimide reagent immediately before use.[4][6][9][13] |
| Thiol-containing Reducing Agents (e.g., DTT) | Presence during conjugation | Compete with the target thiol for reaction with the maleimide.[1][6] | Use a non-thiol reducing agent like TCEP or ensure complete removal of DTT before adding the maleimide.[6] |
| N-terminal Cysteine | Physiological or higher pH | Potential for thiazine rearrangement post-conjugation.[5][19] | Perform conjugation at a more acidic pH (~5.0) or acetylate the N-terminus.[6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-containing Protein
-
Protein Preparation and Disulfide Reduction (if necessary):
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) containing 1-5 mM EDTA.[6]
-
If disulfide bond reduction is required, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]
-
If DTT is used, it must be removed by a desalting column or dialysis before proceeding.[6][12]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10- to 20-fold molar excess).[7][10] Add the reagent dropwise while gently stirring.[11]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.[5][7] Protect from light if the payload is fluorescent.[6]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
Protocol 2: Detection and Quantification of Aggregates using Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).[3]
-
-
Sample Preparation:
-
Dilute the final conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[3]
-
-
Analysis:
-
Inject the sample onto the SEC system.
-
Monitor the elution profile using a UV detector. Aggregates will elute as earlier peaks compared to the monomeric conjugate.
-
Quantify the percentage of aggregates by integrating the peak areas.
-
Visual Guides
Caption: A generalized experimental workflow for this compound conjugation reactions.
Caption: A troubleshooting guide for addressing aggregation in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 17. PEGylation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. bachem.com [bachem.com]
Mal-amido-PEG16-acid side reactions and prevention
Welcome to the technical support center for Mal-amido-PEG16-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5][6][7][8][9] This range provides a balance between the reaction rate and selectivity. Within this window, the thiol group is sufficiently deprotonated to its reactive thiolate form, while primary amines remain mostly protonated and less reactive.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2][3][5][6][8][9][10]
Q2: What are the primary side reactions I should be aware of when using this compound?
The main side reactions include:
-
Hydrolysis of the maleimide ring: The maleimide group can react with water, leading to the opening of the ring to form a non-reactive maleamic acid.[3][7] This reaction is more pronounced at pH values above 7.5.[3][4][6][7][8][9]
-
Reaction with primary amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues in proteins.[1][3][4][6][8][9]
-
Thiazine rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine, a rearrangement can occur, forming a six-membered thiazine structure. This side reaction is more likely at basic pH.[1][6][11][12]
Q3: How can I prevent the hydrolysis of the maleimide group?
To minimize hydrolysis, it is crucial to:
-
Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][5][7]
-
Avoid storing the maleimide reagent in aqueous solutions for extended periods.[2][3][7] If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5).[6][7]
Q4: My protein's cysteine residues are involved in disulfide bonds. What should I do before conjugation?
Disulfide bonds are unreactive towards maleimides.[2][13][14] Therefore, you must first reduce the disulfide bonds to free sulfhydryl (-SH) groups. A common and effective reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[4][8][13] If using a thiol-containing reducing agent like dithiothreitol (DTT), it must be completely removed before initiating the conjugation reaction to prevent it from competing with the protein's thiols.[4]
Q5: How can I quench the reaction and cap unreacted maleimide groups?
To stop the reaction and cap any remaining unreacted maleimide groups, you can add a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Conjugate Formation | Hydrolysis of Maleimide Reagent | Prepare fresh this compound stock solution in anhydrous DMSO or DMF right before the experiment.[2][5][7] Avoid prolonged storage in aqueous buffers.[2][3] |
| Oxidation of Thiol Groups | Degas all buffers to remove dissolved oxygen.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure complete reduction of disulfide bonds with TCEP.[2][13] | |
| Incorrect Buffer Composition | Use non-nucleophilic buffers like phosphate, HEPES, or bicarbonate.[2] Avoid buffers containing primary amines (e.g., Tris) or thiols.[2] | |
| Suboptimal pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1][2][4][5][6][7][8][9] | |
| Heterogeneous Product/Non-Specific Labeling | Reaction with Primary Amines | Maintain the reaction pH at or below 7.5 to minimize the reaction with lysine residues.[1][3][4][6][8][9] |
| Thiazine Rearrangement (with N-terminal Cysteine) | Perform the conjugation under slightly acidic conditions (around pH 5) or acetylate the N-terminal cysteine to prevent this rearrangement.[1][7][11][12] | |
| Precipitation During Reaction | Poor Solubility of Reagents | Dissolve this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[2] Keep the final concentration of the organic co-solvent low (typically below 10% v/v) to avoid protein denaturation.[2] |
Quantitative Data Summary
| Parameter | Condition | Observation | Reference(s) |
| Reaction Selectivity | pH 7.0 | The reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines. | [1][2][3][5][6][8][9][10] |
| Reaction pH | pH 6.5 - 7.5 | Optimal range for chemoselective thiol conjugation.[1][2][3][4][5][6][7][8][9] | |
| pH < 6.5 | The reaction rate with thiols significantly slows down.[1][8] | ||
| pH > 7.5 | The reaction loses chemoselectivity, with increased reaction rates with primary amines and a higher rate of maleimide hydrolysis.[1][3][4][6][8][9] | ||
| Molar Ratio | Maleimide to Thiol | A 10- to 20-fold molar excess of the maleimide reagent is often recommended as a starting point for protein labeling.[1][2][5] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols.[5]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
Technical Support Center: Activation of PEG Carboxyl Groups with EDC/NHS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the activation of Poly(ethylene glycol) (PEG) carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of EDC/NHS chemistry for activating PEG carboxyl groups?
A1: EDC/NHS chemistry is a two-step process used to form a stable amide bond between a carboxyl group (-COOH) on a PEG molecule and a primary amine (-NH2) on a target molecule (e.g., protein, peptide, or small molecule drug).[1][2]
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the PEG to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][3][4][5]
-
Formation of a Semi-Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis. To enhance stability and improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[1][3][5][6] This NHS ester is less susceptible to hydrolysis and can be stored for a short period before reacting with the amine-containing molecule.[3]
Q2: What are the optimal pH conditions for the two main steps of the EDC/NHS reaction?
A2: The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range for maximum efficiency.
-
Activation Step (Carboxyl Activation): The activation of the carboxyl group on the PEG linker with EDC and NHS is most effective in a slightly acidic environment, typically at a pH between 4.5 and 6.0 .[1][4][7][8]
-
Coupling Step (Amine Reaction): The subsequent reaction of the newly formed PEG-NHS ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[4][7][8] For optimal results, it is recommended to perform the activation at a lower pH and then adjust the pH to the 7.2-7.5 range for the coupling step.[7][9][10][11]
Q3: Which buffers are recommended for EDC/NHS reactions, and which should be avoided?
A3: The choice of buffer is critical to the success of the conjugation. It is essential to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[8][12][13]
-
Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and highly recommended choice for the activation step.[3][4][6][12]
-
Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, and bicarbonate buffer are suitable for the coupling step.[7][10][11][12]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) should be avoided as they will interfere with the coupling chemistry.[8][12][13][14]
Q4: How should I properly store and handle EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and require proper storage and handling to maintain their activity.[8][13]
-
Storage: Store EDC and NHS desiccated at -20°C.[8][12][13][15][16]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation.[8][12][13][14] After use, promptly reseal the vials, and for optimal stability, consider backfilling the container with an inert gas like argon or nitrogen.[15][16] It is best practice to prepare EDC and NHS solutions immediately before use and not to store them as stock solutions due to their susceptibility to hydrolysis.[8][12][14][17]
Troubleshooting Guide
This section addresses common problems encountered during the EDC/NHS activation of PEG carboxyl groups and provides actionable solutions.
Issue 1: Low or No Conjugation Yield
This is one of the most frequent challenges in EDC/NHS chemistry. The root cause can often be traced to reagent quality, reaction conditions, or hydrolysis of intermediates.
| Potential Cause | Recommended Action |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[8][13] Ensure you are using fresh, high-quality reagents that have been stored properly under desiccated conditions at -20°C.[8][12][13][16] Allow vials to equilibrate to room temperature before opening to prevent condensation.[8][12][13] Prepare EDC and NHS solutions immediately before use.[8][12] |
| Suboptimal pH | Verify the pH of your reaction buffers. The activation step is most efficient at pH 4.5-6.0, while the coupling step is favored at pH 7.0-8.5.[4][7][8] A two-step protocol with pH adjustment is recommended for optimal results.[7][9] |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your intended reaction.[8][12][13] Use non-amine, non-carboxylate buffers like MES for the activation step and PBS, borate, or bicarbonate buffer for the coupling step.[4][7][12] |
| Hydrolysis of Intermediates | The O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis in aqueous solutions.[3][6][7][13] The half-life of NHS esters can be as short as a few minutes at higher pH values.[18][19] Perform the reaction steps promptly. Once the PEG-carboxyl is activated, proceed immediately to the conjugation step.[7] Using Sulfo-NHS can increase the stability of the active intermediate in aqueous solutions.[7] |
| Suboptimal Molar Ratios | The ratio of EDC/NHS to the PEG-carboxyl group may be too low. An excess of EDC and NHS is generally recommended.[4][8] The optimal ratio can vary, so it may be necessary to perform optimization experiments.[8] |
Issue 2: Precipitation Observed During the Reaction
Precipitation during the coupling reaction can significantly reduce your yield and complicate purification.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein or amine-containing molecule is soluble and stable in the chosen reaction buffers. A buffer exchange may be necessary to ensure compatibility.[7][13] |
| High EDC Concentration | A large excess of EDC can sometimes lead to precipitation.[7][13] If you are using a high concentration of EDC and observing precipitation, try reducing the amount.[7] |
| Low Solubility of PEG Reagent | While PEG enhances water solubility, the overall solubility can be affected by the other functional groups on the molecule.[7] If solubility is an issue in aqueous buffers, consider dissolving the PEG reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[10][13][19] |
Quantitative Data Summary
Successful EDC/NHS coupling is dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing your conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step | Rationale |
| pH | 4.5 - 6.0[1][4][7][8] | 7.0 - 8.5[4][7][8] | The activation of carboxyl groups with EDC is most efficient in an acidic environment, while the reaction of the NHS-activated molecule with a primary amine is favored at physiological to slightly basic pH.[20] |
| Temperature | Room Temperature (20-25°C)[1][20] | Room Temperature (20-25°C) or 4°C[1][20] | Room temperature reactions are generally faster, while 4°C can be used to preserve the activity of sensitive biomolecules.[20] |
| Reaction Time | 15 - 30 minutes[1][20] | 2 hours to overnight[1][20] | Sufficient time is required for the activation and subsequent coupling reactions to proceed to completion.[20] |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[3][4][12] | PBS (Phosphate-Buffered Saline), Borate, or Bicarbonate buffer[7][10][12] | Buffers must be free of primary amines and carboxylates to avoid competing reactions.[20] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (Reagent:Carboxyl Group) | Notes |
| EDC | 1.2:1 to 50:1[4] | A significant excess can sometimes lead to side products.[4] A starting point of a 2 to 10-fold molar excess is often recommended.[1][4][8] |
| NHS/Sulfo-NHS | 1:1 to 5:1 (relative to EDC) | A common starting point is a 2- to 5-fold molar excess over the carboxyl groups.[1][8] The addition of NHS or Sulfo-NHS increases the efficiency and stability of the reaction.[3] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Activation and Conjugation
This protocol is ideal for conjugating a PEG-carboxyl molecule to a primary amine-containing biomolecule in an aqueous solution.
Materials:
-
PEG-Carboxyl
-
Amine-containing molecule
-
EDC
-
NHS or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[20]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[8][12] Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.[7][8] Dissolve the PEG-Carboxyl in the Activation Buffer. Dissolve the amine-containing molecule in the Coupling Buffer.
-
Activation of PEG-Carboxyl: In a reaction tube, add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to EDC) to the PEG-Carboxyl solution.[4] Incubate for 15-30 minutes at room temperature.[1][4][7]
-
Conjugation to Amine-Containing Molecule: Immediately add the activated PEG-Carboxyl solution to the solution of the amine-containing molecule. Alternatively, the pH of the activated PEG solution can be raised to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.[4][7][9]
-
Reaction Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]
-
Quenching the Reaction: To stop the reaction and quench any unreacted NHS esters, add a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[8][20]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Protocol 2: Organic Solvent-Based Activation
This method is suitable for small molecules or when anhydrous conditions are preferred.[5]
Materials:
-
PEG-Carboxyl
-
Amine-containing molecule
-
EDC
-
NHS
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)[10][11]
Procedure:
-
Reagent Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Dissolve the PEG-Carboxyl in anhydrous DMF or DCM.[10][11]
-
Activation: Add EDC (e.g., 2.0 mmol) and NHS (e.g., 2.0 mmol) to the PEG-Carboxyl solution (e.g., 1 mmol).[10][11] Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[5][10][11]
-
Conjugation: In a separate flask, dissolve the amine-containing molecule (e.g., 1.5 mmol) in the reaction solvent.[5][10][11] Add the activated PEG-NHS ester solution to the amine solution. If necessary, add a non-nucleophilic base like DIPEA.[10][11]
-
Reaction Incubation: Stir the reaction mixture at room temperature for 1 hour to overnight.[10][11]
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., flash chromatography).[10][11]
Visualizations
Caption: Chemical pathway for EDC/NHS activation of a PEG carboxyl group.
Caption: General experimental workflow for a two-step aqueous conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 17. broadpharm.com [broadpharm.com]
- 18. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Mal-amido-PEG16-acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Mal-amido-PEG16-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted this compound after conjugation?
The optimal purification strategy depends on the molecular weight and properties of your target molecule.[1]
-
For large biomolecules (e.g., proteins, antibodies): Size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) are highly effective for separating the larger conjugate from the smaller, unreacted PEG linker.[1][2]
-
For smaller molecules (e.g., peptides, oligonucleotides, small molecule drugs): Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method, offering high-resolution separation based on hydrophobicity.[1]
Q2: I'm seeing low conjugation efficiency. What could be the cause?
Low conjugation yield can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at a pH above 7.5, which renders it inactive.[3] It is crucial to prepare aqueous solutions of the linker immediately before use and maintain the reaction pH between 6.5 and 7.5.[3][4] For storage, dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from moisture.[3]
-
Oxidized Thiols: The maleimide group reacts with free sulfhydryl groups (-SH). If these groups on your molecule have oxidized to form disulfide bonds (-S-S-), they will not be available for conjugation.[3] Consider reducing disulfide bonds with a reducing agent like TCEP prior to the reaction.[3]
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. A 10- to 20-fold molar excess of the linker over the thiol-containing molecule is a common starting point.[5][6]
Q3: How can I quench the reaction to stop unreacted this compound from reacting further?
To consume any unreacted maleimide groups, you can add a quenching reagent containing a thiol group, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture.[2][7]
Q4: What are the common impurities I can expect in my final product?
Besides your desired conjugate, the reaction mixture may contain:
-
Unreacted thiol-containing starting material.[1]
-
Excess this compound linker.[1]
-
Hydrolyzed this compound.[1]
-
Disulfide-bonded dimers of your starting material.[1]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-specific binding | Excess unreacted this compound. | Quench the reaction with a small molecule thiol (e.g., L-cysteine) and purify the conjugate using an appropriate method like SEC, dialysis, or TFF to remove excess reagents.[2] |
| Product Aggregation | The concentration of the protein or conjugate is too high. | Reduce the concentration of your protein during the conjugation reaction. It is advisable to perform a small-scale pilot experiment to determine the optimal concentration.[2] |
| Poor peak shape and recovery in SEC | The PEG moiety of the conjugate may be interacting with the silica-based stationary phase of the column. | To mitigate these non-specific interactions, optimize the mobile phase composition by including salts such as sodium chloride or arginine.[8] |
Experimental Protocols
Protocol 1: Purification of a Protein-PEG Conjugate using Size-Exclusion Chromatography (SEC)
This protocol outlines the purification of a protein conjugate from unreacted this compound.
Materials:
-
Crude conjugation reaction mixture
-
SEC column
-
Mobile Phase: Phosphate-buffered saline (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).[8]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
After the conjugation reaction, if desired, quench any excess maleimide by adding a small amount of a thiol-containing compound like L-cysteine.[1]
-
Inject the crude reaction mixture onto the equilibrated SEC column.
-
Run the chromatography with the mobile phase at a constant flow rate.
-
Monitor the eluent at 280 nm to detect the protein conjugate. The conjugate, being larger, will elute before the smaller, unreacted this compound.
-
Collect the fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity using a suitable method like SDS-PAGE or LC-MS.
-
Pool the pure fractions containing your conjugate.
Protocol 2: Purification of a Peptide-PEG Conjugate using Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying smaller conjugates.
Materials:
-
Crude conjugation reaction mixture
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Acidify the reaction mixture by adding TFA to a final concentration of 0.1%.[1]
-
Inject the prepared sample onto the C18 column.
-
Elute the sample using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the separation at 220 nm and 280 nm.[1]
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.[1]
-
Pool the pure fractions and remove the organic solvent and TFA via lyophilization.[1]
Workflow for Removing Unreacted this compound
Caption: Workflow for the removal of unreacted this compound.
References
Technical Support Center: Mal-amido-PEG16-acid Thiol Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the Mal-amido-PEG16-acid thiol reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6][7][8][9] This range provides the best balance between the reaction rate and selectivity for thiol groups.[2][4] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, such as the side chains of lysine residues, ensuring high specificity.[1][2][3][8][9]
Q2: What are the consequences of performing the conjugation outside the optimal pH range?
Deviating from the optimal pH of 6.5-7.5 can lead to several undesirable outcomes:
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is reduced because the thiol group (R-SH) remains largely protonated.[2][3] This significantly slows down the rate of the conjugation reaction.[3][6][7]
-
Above pH 7.5:
-
Loss of Selectivity: The reactivity of primary amines (e.g., lysine residues) towards the maleimide group increases, leading to non-specific conjugation and a heterogeneous product mixture.[1][2][4][6][9][10]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[1][3][4][6][9][10][11] This inactivates the this compound, reducing the conjugation yield. The rate of hydrolysis increases with increasing pH.[1][11][12]
-
Q3: What are common side reactions to be aware of, and are they pH-dependent?
Several side reactions can occur, with their prevalence often influenced by pH:
-
Maleimide Hydrolysis: As mentioned, this is more significant at pH values above 7.5 and results in an inactive reagent.[4][9][11]
-
Reaction with Amines: This becomes a major competing reaction at pH levels above 7.5.[1][4]
-
Thiazine Rearrangement: This can happen when conjugating to a peptide or protein with a cysteine at the N-terminus. The N-terminal amine can attack the succinimide ring of the initial maleimide-thiol adduct, leading to a rearrangement.[4][8][11][13][14] This rearrangement is more pronounced at physiological or higher pH.[4][13][14] Performing the reaction at a lower pH (around 6.5) can help minimize this side reaction.[6]
Q4: Which buffers are recommended for the thiol-maleimide conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided they are within the optimal pH range of 6.5-7.5.[2][6][15][16][17] It is critical to use thiol-free buffers.[2][16]
Q5: How can I prevent the oxidation of thiol groups before conjugation?
Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.[7][16] To prevent this:
-
Degas buffers by vacuum or by bubbling with an inert gas like nitrogen to remove dissolved oxygen.[2][16][17]
-
If reducing disulfide bonds is necessary, use a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7][10][15]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range.[6] |
| Maleimide Hydrolysis: The this compound was exposed to aqueous conditions for too long, especially at neutral to high pH. | Prepare aqueous solutions of the maleimide reagent immediately before use. For storage, dissolve it in a dry, biocompatible organic solvent like DMSO or DMF.[1][3][4][7] | |
| Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds. | Reduce disulfide bonds with a reducing agent like TCEP before conjugation. Ensure buffers are degassed.[7][10][15] | |
| Non-specific Labeling | Reaction pH is too high: The pH is above 7.5, causing the maleimide to react with primary amines (e.g., lysine residues). | Maintain the reaction pH strictly within the 6.5-7.5 range.[2][10] |
| Presence of Unexpected Byproducts | Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement of the initial conjugate. | If possible, avoid conjugating to an N-terminal cysteine. Performing the reaction at a more acidic pH (around 6.5) can minimize this side reaction.[6][13] |
Quantitative Data Summary
The following table summarizes the key pH considerations for optimizing the this compound thiol reaction.
| pH Range | Effect on Reaction Components and Outcome | Recommendation |
| < 6.5 | Thiol Group: Predominantly protonated (R-SH), leading to lower nucleophilicity.[2][3] Reaction Rate: Significantly slower.[3][6][7] | Increase the pH to the optimal range to enhance the reaction rate. |
| 6.5 - 7.5 | Thiol Group: Optimal balance of protonated and deprotonated (thiolate, R-S⁻) forms for efficient reaction.[4] Maleimide Group: Relatively stable against hydrolysis.[11] Selectivity: High selectivity for thiols over amines.[1][3][5] | This is the recommended pH range for most thiol-maleimide conjugations. |
| > 7.5 | Thiol Group: Higher concentration of the reactive thiolate anion.[4] Maleimide Group: Increased rate of hydrolysis to the inactive maleamic acid.[1][3][4][6][11] Selectivity: Decreased selectivity, with increased reaction with primary amines.[1][2][4][6] | Avoid this pH range during the conjugation step to prevent loss of reagent and non-specific labeling. |
| > 8.0 | Maleimide Group: Rapid hydrolysis.[12][15] | Do not use for conjugation. Can be used post-conjugation to hydrolyze the thiosuccinimide ring for increased stability.[3] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5, degassed.[2][15][16]
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[2]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but this may require optimization.[2][10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2][15] Protect from light if the PEG linker is attached to a fluorescent dye.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., free cysteine) in a slight molar excess to the initial amount of maleimide to react with any unreacted this compound.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove excess this compound and other small molecules from the conjugate using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Mechanism of the thiol-maleimide reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Challenges in characterizing Mal-amido-PEG16-acid conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG16-acid conjugates. Our goal is to help you navigate common challenges and optimize your conjugation and characterization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly chemoselective for thiols.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][5] Below pH 6.5, the rate of conjugation decreases due to a lower concentration of the reactive thiolate anion.[2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and reaction with primary amines becomes a more significant competing side reaction.[1][6]
Q2: How should I store this compound?
Proper storage is critical to maintain the reactivity of the maleimide group. For long-term storage, it is recommended to store the solid reagent at -20°C or colder, under a dry, inert atmosphere, and protected from light and moisture.[1][7] For solutions, it is best to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][8][9] Aqueous solutions of the maleimide reagent should be prepared immediately before use due to the risk of hydrolysis.[6][9][10] When taking the reagent from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[1]
Q3: What are the common side reactions during thiol-maleimide conjugation?
The primary side reactions of concern are maleimide hydrolysis and thiazine formation.
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can hydrolyze to form an unreactive maleamic acid, which will not react with thiols.[1][10] The rate of hydrolysis is highly pH-dependent, increasing significantly at pH values above 7.5.[1][10]
-
Thiazine Formation: When conjugating a maleimide with a peptide or protein that has an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to the formation of a thiazine derivative.[11][12] This rearrangement can complicate purification and characterization.[11][12]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[1][6]
Q4: My final conjugate is unstable. What could be the cause?
The instability of the final conjugate can be due to the reversibility of the thioether bond formed between the maleimide and the thiol.[13] This is known as a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione in a physiological environment.[9][10] Post-conjugation hydrolysis of the resulting thiosuccinimide ring can form a more stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[3][10][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide group on the PEG linker has been hydrolyzed and is no longer reactive. | - Ensure proper storage of the this compound at -20°C, protected from moisture.[1][9] - Prepare aqueous solutions of the maleimide linker immediately before use.[6][9][10] - Maintain the reaction buffer pH strictly between 6.5 and 7.5.[1][6][9] |
| Oxidized Thiols: The thiol groups on your protein or peptide have oxidized to form disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds using a thiol-free reducing agent like TCEP prior to conjugation.[6][9] - If using DTT, it must be removed before adding the maleimide reagent.[6][9] - Degas buffers and consider adding a chelating agent like EDTA to prevent re-oxidation.[6][9] - Quantify the number of free thiols using Ellman's reagent before starting the conjugation.[9] | |
| Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing molecule is not optimal. | - A 10- to 20-fold molar excess of the maleimide-PEG reagent is a common starting point to drive the reaction to completion.[1][8][9] However, the optimal ratio may need to be determined empirically. | |
| Heterogeneous Product | Incomplete Reaction: The conjugation reaction has not gone to completion, resulting in a mixture of unreacted starting material and the desired conjugate. | - Optimize the molar ratio of the maleimide reagent.[8] - Increase the reaction time or adjust the temperature (e.g., overnight at 4°C).[14] - Ensure efficient mixing during the reaction. |
| Non-Specific Binding: The maleimide group has reacted with other functional groups on the biomolecule, such as amines. | - Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.[1][8] | |
| Product Aggregation: The resulting conjugate is prone to aggregation, which can be caused by increased hydrophobicity. | - Perform the conjugation reaction at a lower protein concentration.[15] - Screen different buffer conditions, such as varying salt concentrations, to find the optimal conditions for your specific conjugate.[15] - The PEG16 linker is hydrophilic and is designed to reduce aggregation.[16][17] If aggregation persists, consider a longer PEG chain. | |
| Difficulty in Purification | Co-elution of Reactants and Products: Unreacted PEG linker, protein, and the conjugate are difficult to separate. | - For separating unreacted small molecules and PEG linkers, size-exclusion chromatography (SEC) or dialysis are effective methods.[8][18] - Ion-exchange chromatography can be a method of choice for separating unPEGylated protein from the PEGylated product.[19] |
| Inconsistent Analytical Results | Sample Degradation During Analysis: The conjugate may be degrading during the analytical procedure. | - For HPLC analysis, be mindful of the mobile phase pH and temperature, as these can affect conjugate stability.[20][21] - In mass spectrometry, in-source fragmentation can occur. Optimize ESI source parameters to minimize this.[20] |
| Maleimide Ring Opening During Sample Preparation: High pH during sample preparation for techniques like peptide mapping can cause the maleimide ring to open, leading to artifacts. | - Control the pH during sample preparation, especially for enzymatic digestion, to minimize maleimide ring opening.[20] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a thiol-free and amine-free buffer (e.g., PBS, pH 7.2).[8]
-
If the protein contains disulfide bonds, reduce them with a 10-20 fold molar excess of a thiol-free reducing agent like TCEP for 1-2 hours at 37°C.[8]
-
If a thiol-containing reducing agent like DTT is used, it must be removed prior to conjugation using a desalting column.[9]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
Protocol 2: Characterization by HPLC
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the extent of aggregation and separate the conjugate from unreacted protein and excess PEG linker.
-
Typical Conditions: Use a mobile phase such as phosphate-buffered saline at a flow rate of 0.5-1.0 mL/min. Detection is typically done at 280 nm.
-
-
Reversed-Phase HPLC (RP-HPLC):
Protocol 3: Characterization by Mass Spectrometry
-
MALDI-TOF Mass Spectrometry:
-
Purpose: To determine the molecular weight of the intact conjugate and confirm successful conjugation.
-
Sample Preparation: The sample should be desalted prior to analysis.
-
Analysis: The mass spectrum will show a mass shift corresponding to the addition of the this compound for each conjugation site.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Purpose: Often coupled with liquid chromatography (LC-MS), it is well-suited for analyzing complex mixtures and can provide accurate mass measurements.[23][24]
-
Analysis: Can be used to determine the distribution of different conjugated species and, with tandem MS (MS/MS), can help identify the site of conjugation.[23]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Desired reaction pathway versus hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mal-amido-PEG24-acid | Benchchem [benchchem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. bachem.com [bachem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with Mal-amido-PEG16-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mal-amido-PEG16-acid for the development of antibody-drug conjugates (ADCs). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that contains three key components:
-
A maleimide group , which selectively reacts with free sulfhydryl (thiol) groups, typically on cysteine residues of an antibody, to form a stable thioether bond.[1]
-
A 16-unit polyethylene glycol (PEG) spacer , which is hydrophilic and enhances the solubility of the final ADC, reduces the potential for aggregation, and can improve its pharmacokinetic profile.[2][3]
-
A terminal carboxylic acid group , which can be activated to react with an amine group on a cytotoxic drug payload, forming a stable amide bond.
Its primary application is in the development of ADCs, where it serves as the crucial bridge connecting a monoclonal antibody to a potent drug.[4][5]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The reaction between the maleimide group and a thiol is most efficient and specific within a pH range of 6.5 to 7.5.[][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (like those on lysine residues).[][8] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react non-specifically with amines, leading to a heterogeneous product.[7][9]
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical to maintain the reactivity of the maleimide group.
-
Solid Form: Store the solid reagent at -20°C, protected from moisture and light.[8]
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] These stock solutions should also be stored at -20°C and are typically stable for a limited time. It is highly recommended to prepare aqueous solutions of the linker immediately before use to prevent hydrolysis of the maleimide ring.[8]
Q4: What is the "retro-Michael reaction" and how can it be prevented?
The thioether bond formed between the maleimide and cysteine can be slowly reversible in the presence of other thiols (like glutathione in vivo) through a process called the retro-Michael reaction. This can lead to premature release of the drug payload. To enhance stability, the resulting thiosuccinimide ring can be intentionally hydrolyzed to a more stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. This is typically achieved by incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation step.
Q5: What methods can be used to determine the Drug-to-Antibody Ratio (DAR)?
The DAR is a critical quality attribute of an ADC.[10] Several analytical techniques can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the increased hydrophobicity from the conjugated drug-linker. It provides information on the distribution of different DAR species.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates ADC subunits (light and heavy chains) under denaturing conditions to determine drug distribution.[10]
-
Mass Spectrometry (MS): Provides precise mass measurements of the intact ADC or its subunits to unambiguously identify all DAR species and calculate an accurate average DAR.[10]
-
UV/Vis Spectroscopy: Offers a rapid estimation of the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield / Low DAR | 1. Hydrolysis of Maleimide Group: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it non-reactive.[8] | - pH Control: Maintain the reaction pH strictly between 6.5 and 7.5.[8]- Fresh Reagents: Prepare aqueous solutions of this compound immediately before use. For storage, use anhydrous DMSO or DMF.[8] |
| 2. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. | - Optimize Reduction: Ensure a sufficient molar excess of the reducing agent (e.g., TCEP). A 10-100 fold molar excess is a common starting point.[1] Optimize incubation time and temperature. TCEP is often preferred as it doesn't need to be removed before adding the maleimide linker. If using DTT, it must be removed completely prior to conjugation.[1] | |
| 3. Insufficient Molar Ratio of Linker: The reaction may not be driven to completion if the concentration of the drug-linker is too low. | - Increase Molar Excess: Use a higher molar excess of the maleimide-activated drug-linker. A 10- to 20-fold molar excess over the antibody is a typical starting point, but this should be optimized empirically.[11][12] | |
| Inconsistent DAR Across Batches | 1. Variability in Reagent Quality/Concentration: Inaccurate concentration determination of the antibody or drug-linker; degradation of reagents. | - Accurate Quantification: Precisely measure the concentrations of both the antibody and the drug-linker stock solutions before each experiment.- Reagent Quality: Use fresh, high-quality reagents. Ensure proper storage of the this compound. |
| 2. Inconsistent Reaction Parameters: Minor variations in pH, temperature, or reaction time between batches. | - Standardize Protocol: Strictly adhere to a well-defined and validated protocol for all reaction parameters (pH, temperature, time, mixing). | |
| High Levels of Aggregation | 1. Hydrophobic Payload: Many cytotoxic drugs are highly hydrophobic, and conjugation can lead to ADC aggregation. | - Optimize DAR: Higher DARs can increase hydrophobicity. Aim for the lowest DAR that still provides the desired efficacy. The PEG16 spacer is designed to help mitigate this, but optimization is still key.[13]- Formulation: Screen different buffer conditions (e.g., pH, excipients like polysorbate) for the final ADC formulation to improve solubility and stability. |
| 2. High Protein Concentration: High antibody concentrations during conjugation can sometimes promote aggregation. | - Adjust Concentration: While higher concentrations can improve labeling efficiency, an optimal concentration (e.g., starting at 1-10 mg/mL) should be determined to balance efficiency and aggregation.[14] | |
| Non-Specific Labeling | 1. Reaction with Amines: At pH values above 7.5, the maleimide group can start to react with primary amines (e.g., lysine residues).[7] | - Strict pH Control: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to maintain high specificity for thiol groups.[9] |
Data Presentation: Key Reaction Parameters
The successful conjugation of this compound to an antibody is dependent on several critical parameters that should be optimized for each specific antibody-drug pair.
| Parameter | Recommended Range | Notes |
| Reaction pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific within this range.[] Above pH 7.5, maleimide hydrolysis and side reactions with amines increase.[7] |
| Molar Ratio (Drug-Linker : Antibody) | 10:1 to 20:1 | A molar excess of the PEG-linker reagent is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.[11][12] |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can improve labeling efficiency. A concentration of 2-5 mg/mL is a common starting point.[14] |
| Reaction Temperature | 4°C or Room Temp (20-25°C) | The reaction can be performed at room temperature for a shorter duration (e.g., 1-4 hours) or at 4°C for a longer period (e.g., overnight), which may be preferable for sensitive proteins.[11] |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is often preferred as it selectively reduces disulfide bonds without needing to be removed before the maleimide addition step. A 10-100 fold molar excess over the antibody is typical.[1] |
Experimental Protocols
Protocol 1: Antibody Reduction to Generate Free Thiols
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds using TCEP.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
TCEP hydrochloride solution (e.g., 10 mM in water, freshly prepared)
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in degassed Reduction Buffer.
-
Add the freshly prepared TCEP solution to the antibody solution to achieve a final 10- to 100-fold molar excess of TCEP over the antibody.
-
Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature may require optimization for your specific antibody.
-
If a reducing agent other than TCEP (like DTT) is used, the excess reducing agent must be removed. This can be done using a desalting column (e.g., Sephadex G-25) or spin filtration, exchanging the buffer with fresh, degassed Conjugation Buffer. For TCEP, this step is typically not required.
Protocol 2: Conjugation of Maleimide-Activated Drug-Linker to Reduced Antibody
This protocol assumes the drug has already been conjugated to the carboxylic acid end of the this compound linker.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Drug-Mal-amido-PEG16-acid dissolved in a compatible organic solvent (e.g., DMSO) at ~10 mM
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching Solution: N-acetylcysteine or L-cysteine (100 mM in Conjugation Buffer)
Procedure:
-
Immediately before use, prepare a stock solution of the Drug-Mal-amido-PEG16-acid in a suitable solvent like anhydrous DMSO.
-
Add the required volume of the drug-linker stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10- to 20-fold). The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light.[11]
-
(Optional but Recommended) Quench the reaction by adding the Quenching Solution to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unconjugated drug-linker and other reactants using methods such as size-exclusion chromatography (SEC) or tangential flow filtration.
Mandatory Visualizations
Caption: General experimental workflow for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
Storage and handling of Mal-amido-PEG16-acid to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Mal-amido-PEG16-acid to ensure its optimal performance and maintain its activity in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
For long-term stability, this compound in its pure, solid form should be stored at -20°C.[1][2][3] When stored as a solution, it is recommended to dissolve the compound in an anhydrous solvent such as DMSO or DMF and store it at -80°C.[4] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q2: What is the recommended procedure for preparing a solution of this compound?
Aqueous solutions of maleimide-containing reagents like this compound should be prepared immediately before use.[5][6] This is because the maleimide group is susceptible to hydrolysis in aqueous environments, especially at neutral to high pH.[5][7] For reconstitution, use a dry, biocompatible organic solvent such as DMSO or DMF.[4][5]
Q3: What is the optimal pH range for reacting this compound with a thiol-containing molecule?
The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[5][6][7][8] This pH range offers a balance between the reactivity of the thiol group, which is more reactive in its deprotonated thiolate form at higher pH, and the stability of the maleimide ring, which is prone to hydrolysis at pH values above 7.5.[5]
Q4: Can this compound react with other functional groups besides thiols?
While the thiol-maleimide reaction is highly chemoselective for thiols within the optimal pH range of 6.5-7.5, side reactions can occur under different conditions.[7][8] At a pH above 7.5, maleimides can begin to react with primary amines, such as the side chain of lysine residues.[6][7] Therefore, maintaining the recommended pH is critical for achieving specific conjugation to thiol groups.
Q5: Is the bond formed between the maleimide and a thiol group stable?
The initial thioether bond formed through a Michael addition reaction can be reversible, a process known as a retro-Michael reaction.[5][8] This can lead to the exchange of the maleimide-linked cargo between different thiol-containing molecules. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation at a slightly basic pH (8.5-9.0) to form a stable, ring-opened product.[5]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed Maleimide Reagent: The maleimide group has been inactivated due to exposure to an aqueous environment, especially at neutral to high pH.[5] | Prepare aqueous solutions of the maleimide reagent immediately before use. For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF.[5] |
| Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[5] | Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range. | |
| Heterogeneous Product Mixture | Reaction with Primary Amines: The pH of the reaction buffer may have exceeded 7.5, causing the maleimide group to react with primary amines (e.g., lysine residues).[6][7] | Carefully prepare and validate the pH of your reaction buffer to ensure it remains within the 6.5-7.5 range throughout the reaction. |
| Loss of Conjugated Product Over Time | Retro-Michael Reaction: The thiosuccinimide linkage is undergoing a reversible reaction, leading to the dissociation of the conjugate.[5][8] | After the initial conjugation, consider a post-conjugation hydrolysis step at a slightly basic pH (8.5-9.0) to form a more stable, ring-opened product.[5] |
Data Summary
Table 1: pH Influence on Maleimide Reactivity and Stability
| pH Range | Effect on Thiol Reactivity | Effect on Maleimide Stability | Primary Reaction | Potential Side Reactions |
| < 6.5 | Slower reaction rate due to lower concentration of the reactive thiolate anion.[6] | High stability. | Slow thiol-maleimide conjugation. | - |
| 6.5 - 7.5 | Optimal reactivity. | Good stability. | Efficient and chemoselective thiol-maleimide conjugation.[5][7] | - |
| > 7.5 | High thiol reactivity. | Increased susceptibility to hydrolysis, leading to an inactive reagent.[5][7] | Thiol-maleimide conjugation. | Competitive reaction with primary amines.[6][7] Maleimide hydrolysis.[5] |
| 8.5 - 9.0 | - | - | Post-conjugation hydrolysis of the thiosuccinimide ring for increased stability.[5] | - |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES buffer) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[5] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a non-thiol reducing agent like TCEP and incubating for 30-60 minutes at room temperature.[2]
-
Maleimide-PEG Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[2][9] Then, dilute it in the conjugation buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.[2][9] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching (Optional): To stop the reaction, add a small molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.[2][5] Incubate for 15-30 minutes.
-
Purification: Remove the unreacted PEG reagent and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[2][5]
Visualizations
Caption: Pathway of maleimide hydrolysis leading to inactivation.
Caption: Workflow of the thiol-maleimide conjugation reaction.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Mal-amido-PEG12-acid, 871133-36-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Disulfide Bond Reduction for Maleimide Conjugation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when reducing disulfide bonds for maleimide conjugation.
Troubleshooting Guide
This section addresses common problems and their solutions in a question-and-answer format to help you navigate your experiments successfully.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation efficiency is a frequent issue that can arise from several factors related to both the reduction and conjugation steps. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Disulfide Bond Reduction: The target cysteine residues may not be fully accessible for conjugation if the disulfide bonds are not completely reduced.
-
Solution: Ensure you are using an adequate molar excess of the reducing agent. For complete reduction, a 10- to 100-fold molar excess of TCEP or DTT over the protein is generally recommended.[1][2] Optimize the incubation time and temperature as per the recommended protocols. You can verify the presence of free thiols using Ellman's reagent (DTNB) before proceeding with conjugation.[2]
-
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[3][4][5][6][7]
-
Suboptimal pH: The pH of the reaction buffer is critical for a successful conjugation.
-
Re-oxidation of Thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen.
Question: I am observing protein aggregation during my conjugation experiment. What could be the cause?
Answer: Protein aggregation can be a significant challenge during maleimide conjugation. The increased hydrophobicity of the protein surface after conjugation with often hydrophobic maleimide reagents can lead to aggregation.[10]
-
Solution:
-
Optimize Molar Ratio: A high molar excess of the maleimide reagent can lead to over-labeling and increased hydrophobicity. Start with a 10:1 to 20:1 molar excess of the maleimide reagent to the protein and optimize for your specific protein.[10]
-
Lower Protein Concentration: High protein concentrations can promote aggregation. If possible, perform the reaction at a lower protein concentration.[10]
-
Control Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for your protein's stability.[11]
-
Question: My final conjugate is unstable. What is happening?
Answer: The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione in a biological system.[4][7] This can lead to the loss of the conjugated payload.
-
Solution:
-
Post-conjugation Hydrolysis: After the conjugation is complete, you can intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether, which is much less susceptible to the retro-Michael reaction.[7][12] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).[4][7]
-
Use of Next-Generation Maleimides: Consider using "self-hydrolyzing" maleimides that are designed to hydrolyze more rapidly after conjugation at physiological pH.[6][13]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose: TCEP or DTT?
A1: The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your specific experimental needs.
-
TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a broad pH range (1.5-8.5).[14][15] Since it lacks a thiol group, it does not compete with the protein's thiols for the maleimide linker, and its removal before conjugation is often not necessary.[1][14][15] However, TCEP is not very stable in phosphate buffers at neutral pH.[15][16]
-
DTT , also known as Cleland's Reagent, is a strong reducing agent but has a strong odor and is less stable than TCEP.[15][17] As a thiol-containing compound, excess DTT must be removed before adding the maleimide reagent to prevent it from reacting with the linker.[1][18] DTT's reducing power is also limited to a pH greater than 7.[15]
Q2: How much reducing agent should I use?
A2: A 10 to 100-fold molar excess of the reducing agent over the protein is generally recommended to ensure complete reduction of disulfide bonds.[2] However, for partial and selective reduction of accessible disulfide bonds, such as in antibodies, a lower molar excess may be required and should be optimized empirically.[19]
Q3: Do I need to remove the reducing agent before adding the maleimide?
A3: This depends on the reducing agent used.
-
TCEP: In many cases, TCEP does not need to be removed before maleimide conjugation, especially at lower concentrations.[1][15]
-
DTT: It is crucial to remove excess DTT after reduction and before adding the maleimide reagent.[1][18] This can be done using a desalting column or dialysis.[18]
Q4: What is the optimal pH for the maleimide conjugation reaction?
A4: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4][8] In this range, the reaction is highly selective for thiols.[8][9] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine residues.[4][6][7]
Q5: How can I prevent side reactions during maleimide conjugation?
A5: Besides maleimide hydrolysis, other side reactions can occur:
-
Reaction with Amines: To minimize the reaction with lysine residues, maintain the pH of the reaction buffer between 6.5 and 7.5.[4][7]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[4][20][21] Performing the conjugation at a more acidic pH can help to prevent this rearrangement.[21]
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine | Thiol-containing |
| Odor | Odorless[15][17] | Strong, unpleasant odor[17] |
| Effective pH Range | 1.5 - 8.5[15] | > 7[15] |
| Stability | More stable, resistant to air oxidation[14][17] | Less stable, sensitive to air oxidation[17] |
| Removal Before Conjugation | Generally not required[1][15] | Mandatory[1][18] |
| Compatibility | Not compatible with isoelectric focusing[15] | Compatible with most applications after removal |
Table 2: Recommended Reaction Conditions
| Parameter | Disulfide Bond Reduction (TCEP) | Disulfide Bond Reduction (DTT) | Maleimide Conjugation |
| Molar Excess of Reagent | 10-100 fold over protein[1][2] | 10-100 fold over protein[22] | 10-20 fold over protein (starting point)[10][11] |
| pH | 4.6 - 7.5 for partial reduction of antibodies[16] | 7.1 - 8.0[23] | 6.5 - 7.5[3][4][8] |
| Temperature | Room temperature or 37°C[1][16] | Room temperature or 37°C[23] | Room temperature or 4°C[11][24] |
| Incubation Time | 20 - 90 minutes[1][16] | 10 - 90 minutes[1][23] | 1 - 2 hours or overnight[11][24] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction using TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[1][19]
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP-HCl in the reaction buffer.
-
Reduction Reaction: Add a 10-100 fold molar excess of TCEP to the protein solution.[1][2]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[1][2]
-
Proceed to Conjugation: The reduced protein is now ready for the maleimide conjugation step. For most applications, removal of TCEP is not necessary.[1]
Protocol 2: General Disulfide Bond Reduction using DTT
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.5) to a concentration of 5-10 mg/mL.[1]
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in water.[1]
-
Reduction Reaction: Add DTT to the protein solution to a final concentration of 1-10 mM.[23]
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.[1]
-
Remove Excess DTT: Immediately after incubation, remove the excess DTT using a desalting column or dialysis.
-
Proceed to Conjugation: The reduced protein is now ready for the maleimide conjugation step.
Protocol 3: General Maleimide Conjugation
-
Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[2]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.[11][24]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][24]
-
Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.[5]
-
Purification: Purify the conjugate from excess maleimide reagent and byproducts using size-exclusion chromatography or dialysis.[11]
Visualizations
Caption: Experimental workflow for disulfide reduction and maleimide conjugation.
Caption: Troubleshooting flowchart for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Disulfide reduction using TCEP reaction [biosyn.com]
- 15. agscientific.com [agscientific.com]
- 16. broadpharm.com [broadpharm.com]
- 17. nbinno.com [nbinno.com]
- 18. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. bachem.com [bachem.com]
- 21. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oligo Reduction [sigmaaldrich.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Mal-amido-PEG16-acid Linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-amido-PEG16-acid and other maleimide-containing linkers. It addresses common issues, particularly non-specific binding, to help ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in maleimide-based bioconjugation?
A1: Non-specific binding in maleimide-based bioconjugation primarily stems from two sources:
-
Reaction with other nucleophiles: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues within an optimal pH range, this selectivity decreases at higher pH values.[1][2] Above pH 7.5, maleimides can react with other nucleophilic groups, most notably the primary amines on lysine residues.[1][2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][4][5][6][]
-
Hydrophobic and electrostatic interactions: The bioconjugation reagents or the biomolecules themselves can have hydrophobic or charged regions that lead to non-specific adsorption to surfaces of reaction vessels or other biomolecules.[1][8][9]
Q2: How does pH affect the specificity and efficiency of maleimide conjugation?
A2: pH is a critical parameter in maleimide chemistry. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][4][5][6][8][10][11][12][13]
-
Below pH 6.5: The reaction rate slows down because the concentration of the reactive thiolate anion (-S⁻) decreases.[1][6]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid, and it begins to react non-specifically with primary amines (e.g., lysine residues).[1][2][3][4][5][6][12]
Q3: What is maleimide hydrolysis and how can it be prevented?
A3: Maleimide hydrolysis is a reaction where the maleimide ring opens in the presence of water, forming a maleamic acid that is unreactive towards thiols.[2][3][4][] This inactivation of the linker leads to low or no conjugation efficiency. The rate of hydrolysis increases significantly with increasing pH, especially above pH 7.5.[2][3][4][6][10]
To prevent hydrolysis:
-
Always prepare aqueous solutions of maleimide linkers immediately before use.[3][5][10]
-
For storage, dissolve the maleimide linker in a dry, anhydrous organic solvent such as DMSO or DMF and keep it at -20°C, protected from moisture.[2][3][8]
-
Maintain the reaction pH within the optimal 6.5-7.5 range.[8][10]
Q4: My protein's cysteine residues are in disulfide bonds. How do I prepare it for conjugation?
A4: Disulfide bonds (-S-S-) are unreactive with maleimides.[1][3] You must first reduce the disulfide bonds to free the thiol groups. This is typically achieved by treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][5] TCEP is often preferred over thiol-containing reducing agents like DTT or BME because it does not have to be removed before adding the maleimide linker.[12][14] If DTT or BME are used, they must be completely removed, usually by a desalting column or dialysis, as they will compete with the protein's thiols for reaction with the maleimide.[5][6][12][14]
Q5: What is a retro-Michael reaction and how can I improve the stability of the conjugate?
A5: The thioether bond formed between a maleimide and a thiol can be reversible in a process called a retro-Michael reaction.[2][11] This can lead to the transfer of the maleimide-linked payload to other thiols present in the solution, such as glutathione in serum, which is a major concern for in-vivo stability of antibody-drug conjugates (ADCs).[2][4][15]
To improve stability:
-
Induce Hydrolysis: After the conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable ring-opened form by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[3][15] This ring-opened structure is not susceptible to the retro-Michael reaction.[15]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the conjugate can be encouraged to rearrange into a more stable six-membered thiazine ring by incubating for an extended period (e.g., 24 hours) at physiological pH.[3][16]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with this compound linkers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The linker was inactivated by hydrolysis before or during the reaction.[2][3][10] | - Prepare fresh solutions of the maleimide linker in anhydrous DMSO or DMF immediately before use.[8][10]- Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[6][10] |
| Oxidized/Inaccessible Thiols: Cysteine residues have formed disulfide bonds or are sterically hindered.[1][3][5] | - Reduce disulfide bonds with TCEP prior to conjugation.[3][5]- Confirm the presence of free thiols using Ellman's reagent.[17]- Use degassed buffers to prevent re-oxidation of thiols.[2][6][10] Add 1-10 mM EDTA to chelate metal ions that can catalyze oxidation.[8] | |
| Incorrect Buffer Composition: The buffer contains competing nucleophiles like primary amines (e.g., Tris) or thiols (e.g., DTT).[10] | - Use non-amine, thiol-free buffers such as PBS, MES, or HEPES.[1][10]- If a thiol-containing reducing agent was used, ensure it is completely removed before adding the maleimide linker.[2][12] | |
| High Non-Specific Binding | Reaction with Amines: The reaction pH is too high (>7.5), leading to conjugation at lysine residues.[1][2][5][6] | - Maintain the reaction pH strictly between 6.5 and 7.5.[1][8]- Use a purification method that can separate species with different charges, such as ion-exchange chromatography.[6] |
| Hydrophobic/Electrostatic Interactions: The conjugate is adsorbing to surfaces or other proteins.[1][8][9] | - Include a blocking agent like BSA or a non-ionic detergent (e.g., 0.05% Tween-20) in assay buffers.[9][18]- Increase the salt concentration (e.g., NaCl) in wash buffers to disrupt electrostatic interactions.[18]- Purify the conjugate using methods like size-exclusion or hydrophobic interaction chromatography.[1] | |
| Excess Reagent: Unreacted maleimide-PEG linker is causing high background signal.[8] | - Quench the reaction by adding a small molecule thiol (e.g., L-cysteine, 2-mercaptoethanol) to scavenge unreacted maleimide.[8][17]- Purify the conjugate thoroughly using size-exclusion chromatography (SEC), dialysis, or a desalting column to remove excess reagents.[8][10] | |
| Product Aggregation | High Protein Concentration: The concentration of the protein or conjugate is too high.[8] | - Reduce the protein concentration during the conjugation reaction.[8]- Optimize reaction conditions (e.g., temperature, stirring) to minimize aggregation. |
| Over-conjugation: An excessive molar ratio of the linker leads to protein crosslinking.[10] | - Carefully control the stoichiometry by optimizing the molar ratio of the maleimide linker to the target molecule. Start with a lower excess (e.g., 5-10 fold).[1][10] |
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction (TCEP)
This protocol describes the reduction of disulfide bonds in a protein to generate free thiols for conjugation.
-
Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.2).[14] Degassing is crucial to prevent the re-oxidation of thiols.[14]
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[3][14] TCEP is stable and does not contain thiols, so it does not need to be removed before adding the maleimide reagent.[12][14]
-
Incubate: Mix gently and incubate the solution for 20-60 minutes at room temperature.[3][14]
-
Proceed to Conjugation: The protein solution with reduced thiols is now ready for the bioconjugation reaction.
Protocol 2: General Bioconjugation with this compound
This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide linker.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[14][18]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide linker stock solution to the reduced protein solution from Protocol 1.[10][14] The optimal ratio should be determined empirically for each specific protein.
-
Incubate: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and mix gently. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10][14] Protect the reaction from light if any components are light-sensitive.[14]
-
Quench Reaction (Optional but Recommended): To stop the reaction and ensure no unreacted maleimide groups remain, add a quenching reagent like L-cysteine or 2-mercaptoethanol to the reaction mixture.[8][17] Incubate for 15-30 minutes.[17]
-
Purify Conjugate: Proceed immediately to Protocol 3 for purification.
Protocol 3: Purification of the Conjugate
Purification is essential to remove unreacted linker, byproducts, and quenching reagents.
-
Primary Method (Size-Exclusion Chromatography - SEC):
-
Equilibrate an SEC column (desalting column) with a suitable buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
The larger protein conjugate will elute first, separating it from the smaller, unreacted molecules.[10][14] Collect the fractions containing the purified conjugate.
-
-
Alternative Method (Dialysis):
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a large volume of the desired buffer (e.g., PBS, pH 7.4) for several hours to overnight at 4°C, with at least two buffer changes.[10][19] This method is effective for removing small molecule impurities.[14]
-
-
Analysis: Confirm successful conjugation and purity of the final product using methods such as SDS-PAGE, mass spectrometry, or HPLC.[10]
Visual Guides
Caption: Workflow for protein conjugation with a maleimide-PEG linker.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 13. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-amido-PEG16-acid vs. SMCC Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs), where the linker profoundly influences the therapeutic index by modulating stability, pharmacokinetics, and payload delivery. This guide provides an objective, data-driven comparison of two widely utilized heterobifunctional linkers: the hydrophilic, PEGylated Mal-amido-PEG16-acid and the conventional, hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
At their core, both linkers facilitate the covalent attachment of a payload to a biomolecule, typically through the reaction of a maleimide group with a thiol and an activated acid or NHS ester with an amine. The fundamental distinction lies in their spacer regions: this compound incorporates a 16-unit polyethylene glycol (PEG) chain, imparting hydrophilicity, while SMCC features a rigid and hydrophobic cyclohexane ring.[1][2] This structural divergence leads to significant differences in the physicochemical and biological properties of the resulting conjugates.
At a Glance: Key Performance Characteristics
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Maleimide (reacts with thiols, -SH) Carboxylic Acid (reacts with amines, -NH2, after activation) | Maleimide (reacts with thiols, -SH) N-hydroxysuccinimide (NHS) ester (reacts with amines, -NH2) |
| Spacer Arm | Hydrophilic 16-unit PEG chain | Hydrophobic cyclohexane ring |
| Solubility | High aqueous solubility | Low aqueous solubility, often requires organic co-solvents like DMSO or DMF[3] |
| ADC Aggregation | Reduces the propensity for aggregation, especially with hydrophobic payloads, potentially allowing for higher Drug-to-Antibody Ratios (DARs).[4][5] | Can contribute to aggregation, particularly with hydrophobic payloads and at higher DARs.[4][] |
| Pharmacokinetics | Generally extends the in-vivo half-life and reduces clearance of the conjugate.[5][7] | Typically results in a shorter in-vivo half-life compared to PEGylated counterparts.[8] |
| Conjugation Chemistry | Typically a two-step process involving the activation of the carboxylic acid (e.g., with EDC/NHS) prior to reaction with the antibody. | A direct two-step process where the NHS ester reacts with the antibody's amines. |
| Stability | Forms a stable thioether bond. The PEG chain may offer some steric shielding. | Forms a stable thioether bond. The cyclohexane ring is thought to confer some stability to the maleimide group.[3] |
Quantitative Data Summary
Direct head-to-head quantitative comparisons between this compound and SMCC are not always available in single studies. However, by synthesizing data from studies comparing SMCC to various PEGylated linkers, we can extrapolate the expected performance.
Table 1: Impact of Linker on ADC Pharmacokinetics (Data synthesized from studies on affibody-drug conjugates) [8]
| Linker | Plasma Half-life Extension (relative to SMCC) |
| SMCC | 1.0x |
| PEG4K (4 kDa PEG) | 2.5x |
| PEG10K (10 kDa PEG) | 11.2x |
Note: This data illustrates the general trend of increased plasma half-life with PEGylation. A PEG16 linker is expected to show a significant, albeit less pronounced, extension compared to the larger PEG chains shown here.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers (Data from a study on affibody-drug conjugates) [8]
| ADC Construct | Linker | IC50 (nM) |
| ZHER2-SMCC-MMAE | No PEG | 0.8 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 3.6 (4.5-fold reduction) |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 17.6 (22-fold reduction) |
Note: There is often a trade-off between improved pharmacokinetics and in vitro potency, with longer PEG chains sometimes leading to reduced immediate cytotoxicity.[9]
Table 3: Impact of Linker Hydrophilicity on ADC Aggregation [4]
| Linker Type | ADC Construct | Storage Conditions | Aggregation (%) |
| Hydrophobic (e.g., SMCC-like) | Trastuzumab-DM1 (DAR 8) | 4°C for 1 week | >10% |
| Hydrophilic (PEGylated) | Trastuzumab-DM1 (DAR 8) | 4°C for 1 week | <2% |
Note: This table represents a general trend observed in studies comparing hydrophobic and hydrophilic linkers.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs with different linkers. Below are representative protocols for the conjugation of a thiol-containing payload to an amine-containing antibody using both this compound and SMCC.
Protocol 1: Conjugation using this compound (Two-Step Protocol)
This protocol involves the activation of the carboxylic acid on the this compound linker to form an amine-reactive NHS ester, followed by conjugation to the antibody and subsequent reaction with the thiol-containing payload.
1. Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in slight molar excess.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
2. Antibody Modification:
-
Prepare the antibody in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Add the activated Mal-amido-PEG16-NHS ester to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column or tangential flow filtration.
3. Conjugation to Thiol-Containing Payload:
-
Prepare the thiol-containing payload in a suitable solvent.
-
Add the payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench any unreacted maleimide groups by adding a molar excess of a thiol-containing compound such as N-acetylcysteine.
4. Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload, free linker, and aggregates.
-
Characterize the purified ADC for DAR, purity, and aggregation using techniques such as HIC, SEC, and mass spectrometry.
Protocol 2: Conjugation using SMCC (Two-Step Protocol)
This is a well-established protocol for creating stable bioconjugates.
1. Antibody Modification:
-
Prepare the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.
-
Dissolve SMCC in an organic solvent such as DMSO or DMF.
-
Add the SMCC solution to the antibody solution at a carefully optimized molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted SMCC using a desalting column.
2. Conjugation to Thiol-Containing Payload:
-
Add the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine.
3. Purification and Characterization:
-
Purify the ADC using SEC or HIC to separate the conjugate from unreacted components and aggregates.
-
Characterize the ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.
Visualizing the Concepts
To better understand the structures and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of this compound and SMCC linkers.
Caption: A generalized workflow for antibody-drug conjugate synthesis.
Caption: Logical flow of how linker properties influence ADC performance.
Conclusion
The choice between this compound and SMCC is a strategic one that should be guided by the specific properties of the antibody, the hydrophobicity of the payload, and the desired therapeutic outcome.
SMCC remains a valuable and widely used linker due to its well-established protocols and the high stability of the resulting conjugates.[10] It is particularly suitable for applications where the payload is relatively hydrophilic and aggregation is not a major concern.
This compound , on the other hand, offers significant advantages for ADCs with hydrophobic payloads.[11] The hydrophilic PEG spacer can improve solubility, reduce aggregation, and enhance the pharmacokinetic profile of the ADC, potentially leading to a wider therapeutic window.[1] While this may sometimes come at the cost of slightly reduced in vitro potency, the overall improvement in drug delivery and in vivo efficacy is often a compelling trade-off.[8]
Ultimately, empirical evaluation of ADCs constructed with both linkers is essential to identify the optimal construct for a given therapeutic application. This guide provides the foundational knowledge and experimental framework to embark on such a comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Analytical Methods for Mal-amido-PEG16-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of analytical methods for characterizing biomolecules conjugated with Mal-amido-PEG16-acid, a discrete polyethylene glycol (PEG) linker. This linker features a maleimide group for thiol-specific conjugation and a terminal carboxylic acid, connected by a 16-unit PEG chain. The defined length of the PEG spacer in discrete PEGs offers a significant advantage over traditional polydisperse PEGs by producing more homogeneous conjugates with a precise molecular weight, which simplifies analytical characterization.[1]
A multi-faceted analytical approach is crucial for confirming successful conjugation, quantifying purity, and identifying potential impurities such as unreacted starting materials or byproducts from side reactions like maleimide hydrolysis.[1] This guide compares the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Analytical Techniques
A comprehensive characterization strategy employs these techniques orthogonally, with each method providing unique and complementary information about the conjugate's identity, purity, and structural integrity.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume.[2] | - Purity and aggregation state of the conjugate.- Separation of conjugated, unconjugated protein, and free PEG.[2][3] | - Directly separates based on the key change induced by PEGylation (size).[2]- Robust and precise technique. | - May not adequately separate all reaction components, depending on their size differences.[3]- Requires careful mobile phase optimization to prevent non-specific interactions.[4] |
| Reversed-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity.[3] | - High-resolution separation of reaction components.- Quantification of conjugation efficiency. | - Excellent for separating species with small differences in hydrophobicity.- Can be coupled with mass spectrometry (LC-MS).[4] | - PEGylated proteins can have poor solubility in high organic solvent concentrations.[4]- Method development can be complex. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms covalent conjugation.- Determines the accurate molecular weight of the conjugate.[1]- Identifies the degree of PEGylation.[5] | - High sensitivity and accuracy.[]- Provides definitive structural confirmation. | - Can be complex for heterogeneous mixtures.[5]- High capital and operational cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Structural confirmation of the linker and conjugate.- Determination of conjugation efficiency and purity.[7][8] | - Provides detailed structural information at the atomic level.[7] | - Lower sensitivity compared to MS.- Can be challenging for large, complex biomolecules. |
| Ellman's Assay (Indirect Quantification) | Spectrophotometric assay to quantify thiol groups. | - Indirectly determines conjugation efficiency by measuring the consumption of maleimide groups.[9][10] | - Simple, rapid, and cost-effective. | - Indirect measurement; assumes all consumed maleimide has formed the desired conjugate.- Susceptible to interference from other thiol-reactive compounds. |
Experimental Protocols
Protocol 1: Purity and Aggregate Analysis by SEC-HPLC
Objective: To separate and quantify the native protein, PEGylated protein species, aggregates, and free PEG in a reaction mixture.[2]
Materials:
-
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector for PEG detection).[2]
-
Size-exclusion chromatography column suitable for the molecular weight range of the analytes (e.g., TSK-GEL SW series, Superdex).[2]
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix, such as 150 mM phosphate buffer, pH 7.0. The presence of an agent like arginine (e.g., 200 mM) can sometimes reduce non-specific interactions and improve peak shape.[2]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the conjugation reaction mixture or purified sample with the mobile phase to a final protein concentration of approximately 0.5-1.0 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.[4]
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 214 nm or 280 nm for the protein and conjugate. If a refractive index detector is used, it can detect the PEG component.[11]
-
Data Analysis: Integrate the peak areas. The main peak corresponds to the monomeric conjugate. Peaks eluting earlier than the main peak are aggregates, while peaks eluting later are fragments or unreacted protein. Calculate the percentage of each species based on their relative peak areas.
Protocol 2: High-Resolution Separation by RP-HPLC
Objective: To achieve high-resolution separation of the reaction components for purity assessment and quantification.
Materials:
-
HPLC or UPLC system with a UV detector.
-
Reversed-phase column (e.g., Jupiter C18, 300 Å, 5 µm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[4]
-
Column Temperature: 45-90 °C (higher temperatures can improve peak shape and recovery for PEGylated proteins).[3][4]
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.[4]
-
Sample Preparation: Dilute the sample in Mobile Phase A to a suitable concentration (e.g., 0.5-1.0 mg/mL).[4]
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the components based on their hydrophobicity.[4]
-
Data Analysis: Identify the peaks corresponding to the starting materials and the final conjugate based on their retention times (determined by running standards of each component separately). Integrate the area under each peak to determine purity and conjugation efficiency.
Protocol 3: Intact Mass Analysis by LC-MS
Objective: To confirm the successful conjugation and determine the precise molecular weight of the conjugate.
Materials:
-
Reversed-phase column suitable for proteins.
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Desalting cartridges (e.g., C4 ZipTip).[1]
Procedure:
-
Sample Preparation: Desalt the conjugate sample to remove non-volatile salts that can interfere with ionization.[1] Reconstitute the desalted sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 0.5-1.0 mg/mL.[1]
-
LC Separation: Inject the sample onto the LC system and separate the components using a suitable gradient.
-
MS Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Use deconvolution software to transform the multiply charged ion series into a zero-charge mass spectrum. Compare the observed mass with the theoretical mass of the expected conjugate.[1] The mass of the hydrolyzed maleimide form (linker mass + 18.01 Da) can also be identified.[1][14]
Protocol 4: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the structure of the this compound linker before conjugation and to characterize the final conjugate.
Materials:
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the linker or conjugate in a suitable deuterated solvent.[13]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For PEG derivatives, using DMSO-d₆ as the solvent can be advantageous as the hydroxyl peak appears at a consistent chemical shift, aiding in the quantification of substitution.[15][16]
-
Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling patterns to the expected structure. Key signals to verify for the linker include the maleimide protons (~6.7-7.0 ppm) and the PEG chain protons (~3.5-3.7 ppm).[13] For the conjugate, the disappearance or shift of the maleimide protons and the appearance of new signals corresponding to the attached biomolecule would be indicative of successful conjugation. The integration of characteristic peaks of the PEG chain relative to those of the biomolecule can be used to estimate the degree of PEGylation.[7]
Visualizing Workflows and Relationships
Caption: General experimental workflow for the analysis of this compound conjugates.
Caption: Logical relationships between analytical techniques and the information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Characterization of ADCs Synthesized with Mal-amido-PEG16-acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The Mal-amido-PEG16-acid linker combines a maleimide group for cysteine conjugation with a 16-unit polyethylene glycol (PEG) spacer. This guide provides an objective comparison of the performance of ADCs synthesized with this linker against other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of ADC Linkers
The selection of a linker technology significantly impacts the Drug-to-Antibody Ratio (DAR), stability, hydrophilicity, and ultimately, the therapeutic index of an ADC. The following tables summarize the key characteristics and performance metrics of ADCs synthesized with this compound compared to other prevalent linker types.
Table 1: Physicochemical and In Vitro Performance Comparison
| Linker Type | Key Characteristics | Typical DAR Achieved | Hydrophobicity | In Vitro Cytotoxicity (IC50) | Plasma Stability |
| This compound | Cysteine-reactive maleimide; hydrophilic 16-unit PEG spacer. | 2-4 (controlled)[1] | Low to Moderate[1][2] | Potent, but may be slightly reduced by PEG chain.[3][4] | Moderate; potential for retro-Michael reaction leading to deconjugation.[5][6] |
| MC-vc-PABC-MMAE | Maleimide-caproyl, Val-Cit cleavable peptide, self-immolative PABC spacer.[5][7] | 4[5] | High | Highly Potent[8] | Generally stable in plasma, cleaved by lysosomal enzymes.[8][9] |
| SMCC (Non-cleavable) | Maleimide for cysteine conjugation, non-cleavable linker.[10] | Variable | Moderate | Potent, requires antibody degradation for payload release.[11] | High[12] |
| Legumain-cleavable | Contains Asn-containing sequences for cleavage by legumain.[9] | ~1.8[13] | Hydrophilic[9] | Potent, comparable to Val-Cit linkers.[9][13] | High, resistant to cleavage by neutrophil elastase.[13] |
| Maleamic methyl ester-based | Next-generation thiol-reactive linker designed for improved stability.[14] | ~8 (high loading)[14] | Moderate | Potent[14] | Significantly improved stability over traditional maleimides.[14] |
Table 2: Pharmacokinetic Profile Comparison
| Linker Type | Expected Plasma Half-life | Aggregation Tendency | Bystander Effect |
| This compound | Prolonged due to PEGylation.[1][2][3] | Reduced due to hydrophilicity of PEG.[1][2] | Possible if payload is membrane-permeable.[15] |
| MC-vc-PABC-MMAE | Can be shorter due to higher hydrophobicity and potential for aggregation.[2] | Higher due to hydrophobic nature of the linker and payload.[2] | Yes, due to cleavable linker and release of membrane-permeable payload.[12] |
| SMCC (Non-cleavable) | Generally long, mirrors antibody pharmacokinetics. | Moderate | No, payload is released after antibody degradation.[12] |
| Legumain-cleavable | Potentially longer due to hydrophilic nature.[9] | Low | Yes, upon cleavage in the tumor microenvironment.[9] |
| Maleamic methyl ester-based | Expected to be long due to high stability.[14] | Moderate | Dependent on payload properties. |
Experimental Protocols
Accurate characterization of ADCs is crucial for understanding their performance. Below are detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that can be determined by several methods.
-
Hydrophobic Interaction Chromatography (HIC) : This is a robust method for determining DAR distribution for cysteine-linked ADCs.[16][17]
-
Instrumentation : HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).[16]
-
Mobile Phase A : 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[16]
-
Mobile Phase B : 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[16]
-
Procedure : The ADC is injected and eluted with a decreasing salt gradient. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are separated based on hydrophobicity. The average DAR is calculated from the relative peak areas.[18]
-
-
UV/Vis Spectroscopy : A rapid method for determining the average DAR.[16]
-
Procedure : Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The concentrations of the antibody and payload are calculated using their respective extinction coefficients to determine the molar ratio.[18]
-
-
Mass Spectrometry (MS) : Provides a precise DAR determination.[16]
-
Procedure : The intact ADC or its reduced light and heavy chains are analyzed by LC-MS. The mass spectra are deconvoluted to determine the molecular weights of the different conjugated species, and the average DAR is calculated from their relative abundance.[18]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to inhibit cancer cell proliferation.[15][19]
-
Cell Seeding : Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to attach overnight.[19]
-
ADC Treatment : Cells are treated with serial dilutions of the ADC, a naked antibody control, and a free drug control.[19]
-
Incubation : Plates are incubated for 72-120 hours.[19]
-
MTT Addition : MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan.[19]
-
Data Analysis : The absorbance is read, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.[15]
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
-
Procedure : The ADC is incubated in plasma at 37°C. At various time points, samples are taken and analyzed to quantify the amount of intact ADC and any released payload.[20] A two-step immunocapture LC/MS/MS assay can be used to measure conjugated payload, total antibody, and payload that has migrated to other plasma proteins like albumin.[20][21][22]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the characterization and mechanism of action of ADCs.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Mal-amido-PEG16-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and research tools. Mal-amido-PEG16-acid, a discrete polyethylene glycol (dPEG®) linker, offers a defined chain length that simplifies analysis compared to traditional polydisperse PEG reagents. This guide provides an objective comparison of mass spectrometry techniques for the analysis of molecules conjugated with this compound, supported by experimental protocols and data.
Mass spectrometry (MS) stands as the primary analytical method for the in-depth structural elucidation of bioconjugates.[1] It provides highly accurate molecular weight information, confirming successful conjugation and allowing for the assessment of sample purity and heterogeneity. The two most common ionization techniques for analyzing PEGylated biomolecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]
Comparison of Key Mass Spectrometry Techniques
The choice between ESI-MS and MALDI-TOF-MS often depends on the nature of the analyte, the complexity of the sample, and the specific information required.
| Feature | ESI-MS (Electrospray Ionization) | MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) |
| Ionization Process | Soft ionization of molecules in solution. | Soft ionization of molecules co-crystallized with a matrix. |
| Typical Analytes | Peptides, proteins, oligonucleotides, small molecules. | Peptides, proteins, polymers, large biomolecules. |
| Ion Characteristics | Generates multiply charged ions. | Predominantly produces singly charged ions. |
| Instrumentation | Often coupled with liquid chromatography (LC-MS). | Typically a standalone instrument. |
| Sample Throughput | Higher, especially with an autosampler. | Lower, requires manual sample spotting. |
| Data Complexity | Requires deconvolution of spectra to determine mass. | Simpler spectra, direct mass determination. |
| Tolerance to Salts | Low, requires extensive sample cleanup. | Higher tolerance to salts and buffers. |
| Mass Accuracy | High, especially with Orbitrap or FT-ICR analyzers. | Good, but can be lower than high-resolution ESI-MS. |
Quantitative Data Summary
To illustrate the data obtained from the mass spectrometric analysis of a this compound conjugate, let's consider a hypothetical cysteine-containing peptide, "TestPeptide-SH," with an average molecular weight of 2500.0 Da. The molecular weight of this compound is approximately 945.05 Da.[2]
| Analyte | Theoretical Average Mass (Da) | Observed Mass (Da) - ESI-MS | Observed Mass (Da) - MALDI-TOF-MS | Interpretation |
| TestPeptide-SH | 2500.0 | 2500.15 | 2500.3 | Unconjugated starting material. |
| TestPeptide-S-Mal-amido-PEG16-acid | 3445.05 | 3445.20 | 3445.4 | Successful conjugation of one linker molecule. |
| Hydrolyzed this compound | 963.06 | 963.10 | Not typically analyzed alone | Presence of a common impurity where the maleimide ring has opened (addition of 18.01 Da for H₂O).[2] |
Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of a this compound conjugated peptide are provided below.
Protocol 1: LC-ESI-MS Analysis
This protocol is suitable for obtaining high-resolution mass data and for analyzing complex mixtures.
1. Sample Preparation:
-
Desalt the conjugate sample using a C18 ZipTip® or a similar desalting column to remove non-volatile salts.
-
Reconstitute the desalted sample in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 0.5-1.0 mg/mL.[2]
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[1]
-
Mass Range: m/z 400-2500.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate and any unconjugated species.
Protocol 2: MALDI-TOF-MS Analysis
This protocol is useful for rapid screening and for obtaining a quick assessment of the molecular weight of the conjugate.
1. Sample Preparation:
-
Mix the desalted conjugate sample (in a concentration of approximately 10 pmol/µL) in a 1:1 ratio with a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/50% water with 0.1% trifluoroacetic acid).
2. Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
3. Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion, linear mode.
-
Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.
-
Mass Range: m/z 1000-5000.
-
Data Analysis: Calibrate the spectrum using a known standard. The most intense peak for the analyte will typically correspond to the [M+H]⁺ ion.
Visualizing the Workflow and Conjugation
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Mal-amido-PEG16-acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of effective and safe therapeutics. Mal-amido-PEG16-acid is a discrete polyethylene glycol (PEG) linker used to improve the pharmacokinetic properties of proteins, peptides, and other biomolecules. Its defined length allows for the production of more homogeneous conjugates compared to traditional polydisperse PEG reagents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of these conjugates, capable of separating the desired product from unreacted starting materials, byproducts, and aggregates.
This guide provides an objective comparison of the primary HPLC methods for the purity assessment of this compound conjugates: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC). We also discuss alternative and complementary techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide includes representative experimental data and detailed protocols to assist in method selection and implementation.
Comparison of Key Analytical Methods
The selection of an analytical method for purity assessment depends on the specific characteristics of the this compound conjugate and the impurities that need to be detected. RP-HPLC and SEC-HPLC are the most common methods, each offering distinct advantages.[1][2]
Table 1: Comparison of HPLC and Alternative Methods for Purity Assessment
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC-HPLC) | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle of Separation | Based on hydrophobicity.[3] | Based on hydrodynamic volume (size).[2] | Based on hydrophobicity under non-denaturing conditions.[] | Separation by HPLC followed by mass-to-charge ratio determination.[5] |
| Primary Application | High-resolution separation of the conjugate from unreacted linker, hydrolyzed maleimide, and other small molecule impurities. Can often resolve species with different degrees of PEGylation.[3] | Quantification of the monomeric conjugate, aggregates, and fragments.[2] Effective for removing small molecule impurities from large conjugates.[6] | Separation of conjugation products (e.g., different drug-to-antibody ratios) while maintaining the native protein structure.[7] | Confirmation of conjugate molecular weight, determination of the degree of PEGylation, and identification of impurities and byproducts.[5] |
| Typical Stationary Phase | C4 or C18 silica-based columns.[3] | Porous silica or polymer-based particles with controlled pore sizes.[3] | Phenyl, Butyl, or Octyl-functionalized resins.[] | Compatible with various HPLC columns (e.g., C4, C18, SEC). |
| Mobile Phase | Gradient of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).[3] | Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline).[3] | High salt concentration to promote binding, with a decreasing salt gradient for elution. | Volatile mobile phases (e.g., ammonium acetate or formic acid) are required for MS compatibility. |
| Resolution | High resolution for small molecules and positional isomers with differing polarities.[3][] | Lower resolution for species of similar size, but excellent for separating aggregates from monomers.[8] | Can provide high resolution for species with different levels of conjugation under native conditions.[7] | High resolution and specificity for mass determination. |
| Analysis Time | Typically 20-60 minutes.[9] | Typically 15-30 minutes.[10] | Typically 30-60 minutes. | Varies depending on the HPLC method, but generally 20-60 minutes. |
| Sensitivity (LOD/LOQ) | Generally high, dependent on the detector and chromophore. | Moderate, dependent on the detector and concentration. | Moderate, dependent on the detector and sample. | Very high, capable of detecting trace-level impurities. |
| Advantages | High resolving power for closely related species. Well-established and robust.[3] | Mild, non-denaturing conditions preserve the native structure of the biomolecule. Simple and reproducible.[2] | Maintains the native structure of the protein, allowing for further functional analysis.[11] | Provides definitive molecular weight information and structural characterization.[5] |
| Limitations | Denaturing conditions (organic solvents, low pH) can alter the protein structure.[7] | Limited resolution for molecules of similar size. May have non-specific interactions between the analyte and the column matrix.[6] | Lower capacity compared to other methods. Method development can be complex.[] | Ion suppression effects can complicate quantification. Higher instrumentation cost. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. The following are representative protocols for the analysis of this compound conjugates.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is ideal for separating the this compound conjugate from unreacted starting materials, the hydrolyzed maleimide form of the linker, and other potential small molecule impurities.[3]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C4 or C18 reversed-phase column suitable for protein or peptide analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column generally provides better resolution for PEGylated proteins with larger PEG molecules.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]
-
Gradient: A typical linear gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 45 °C.[9]
-
Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids in proteins).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total peak area. The hydrolyzed, more polar form of the maleimide linker is expected to elute earlier than the active form.[12]
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
This method is used to determine the amount of monomeric conjugate and to quantify high molecular weight aggregates and low molecular weight fragments.[2]
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis or DAD.
-
Column: An SEC column with a pore size appropriate for the molecular weight of the conjugate (e.g., 7.8 x 300 mm, 5 µm particle size).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or a similar physiological buffer.[10] The inclusion of salts like sodium chloride can help minimize non-specific interactions.[6]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the sample to a concentration of 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas. The main peak represents the monomeric conjugate. Peaks eluting earlier are aggregates, and those eluting later are fragments. Calculate the percentage of each species based on their relative peak areas.[10]
Mandatory Visualization
Caption: General workflow for HPLC purity assessment of this compound conjugates.
Conclusion
The purity assessment of this compound conjugates is crucial for ensuring the quality and consistency of biotherapeutics. A comprehensive analytical strategy often employs a combination of HPLC methods. RP-HPLC offers high-resolution separation of the conjugate from small molecule impurities and can distinguish between different PEGylated species.[3] SEC-HPLC is the gold standard for quantifying aggregates and fragments under non-denaturing conditions.[2] Complementary techniques like HIC and LC-MS provide additional valuable information regarding the native structure and definitive molecular weight of the conjugate, respectively.[][5] The selection of the most appropriate method or combination of methods will depend on the specific analytical requirements of the development stage, from initial characterization to routine quality control. The protocols and comparative data presented in this guide provide a solid foundation for developing robust and reliable analytical methods for these important bioconjugates.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advantages and Disadvantages of SEC and RPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. cellmosaic.com [cellmosaic.com]
Validating the Stability of Mal-amido-PEG16-acid Linked Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability is a key determinant of a drug's efficacy and safety profile. This guide provides an objective comparison of the stability of drugs linked with Mal-amido-PEG16-acid and other common alternatives, supported by experimental data.
The this compound linker features a maleimide group for conjugation to thiol-containing molecules (such as cysteine residues in antibodies), a 16-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a terminal carboxylic acid for attachment to the drug molecule. The stability of the maleimide-thiol linkage is a crucial factor, as premature cleavage of the drug can lead to off-target toxicity and reduced therapeutic efficacy.
The Challenge of Maleimide Linker Stability
The primary mechanism of instability for traditional maleimide-based linkers is the retro-Michael reaction. This reversible reaction can lead to the exchange of the drug-linker with other thiol-containing molecules in the plasma, most notably albumin, resulting in premature drug deconjugation. A competing and stabilizing reaction is the hydrolysis of the succinimide ring within the linker, which forms a stable, ring-opened maleamic acid thioether that is no longer susceptible to the retro-Michael reaction. The balance between these two pathways is a key factor in determining the overall plasma stability of an ADC.
Comparative Stability of Linker Technologies
The following tables summarize quantitative data from various studies to highlight the differences in stability between traditional maleimide-based linkers, next-generation stabilized maleimide linkers, and alternative linker technologies. While specific data for this compound is limited, its performance can be inferred from the trends observed with varying PEG chain lengths. Generally, shorter PEG linkers are associated with improved stability due to steric shielding of the maleimide-thiol linkage.
Table 1: Impact of Linker Type on Conjugate Stability in Plasma
| Linker Type | Conjugate | Plasma Source | Incubation Time | % Intact Conjugate / Notes |
| Traditional Maleimide | ADC | Human | 7 days | ~50% (Significant deconjugation observed due to retro-Michael reaction) |
| Self-Stabilizing Maleimide (DPR-based) | ADC | Plasma | 7 days | >95% (Rapid hydrolysis of the thiosuccinimide ring prevents payload loss)[1] |
| Phenyloxadiazole Sulfone | THIOMAB Conjugate | Human | 72 hours | High stability with minimal degradation compared to maleimide conjugates |
| Tandem-Cleavage Linker | ADC | Rat Serum | 7 days | More stable compared to mono-cleavage linkers |
| m-Amide PABC | Linker-Payload | Mouse Serum | 24 hours | 7% drug release |
Table 2: Influence of PEG Chain Length on Maleimide Linker Stability and Pharmacokinetics
| Linker | Key Finding |
| Maleimide-PEG2/PEG4 | Generally provide better ADC stability by sterically shielding the payload. |
| Maleimide-PEG8 | Represents a balance, providing significant improvements in pharmacokinetics without substantial loss of stability. |
| Maleimide-PEG24 | May have reduced stability compared to shorter PEG linkers due to increased exposure of the maleimide-thiol linkage. For high-drug-to-antibody ratio (DAR) ADCs, a linear PEG24 linker showed faster clearance compared to a branched PEG linker.[2] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective targeted drugs. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug-linker conjugate and quantify the premature release of the payload in plasma from various species.
Methodology:
-
ADC Incubation: Incubate the test drug conjugate at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C. Include a control sample of the conjugate in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the released payload.
-
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
-
Analysis of Intact Conjugate: The amount of intact conjugate can be determined by various methods, including immunocapture followed by LC-MS or ELISA.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability of the drug-linker conjugate by measuring the concentrations of the total antibody (for ADCs), the intact conjugate, and the free payload in plasma over time.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the test drug conjugate via intravenous injection at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody/Conjugate: Quantify the concentration of the total antibody or conjugate using an enzyme-linked immunosorbent assay (ELISA).
-
Intact Conjugate: Measure the concentration of the intact, drug-linked conjugate using techniques like hydrophobic interaction chromatography (HIC) or LC-MS.
-
Free Payload: Quantify the concentration of the released payload in the plasma using LC-MS/MS.
-
-
Data Analysis: Plot the plasma concentration-time curves for each analyte and calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC). A faster clearance of the intact conjugate compared to the total antibody is indicative of in vivo linker instability.[3][4]
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in validating linker stability, the following diagrams have been generated using Graphviz.
Conclusion
The stability of the linker is a critical attribute for the successful development of targeted drug conjugates. While traditional maleimide-based linkers like this compound have been widely used, their susceptibility to the retro-Michael reaction necessitates careful evaluation. Next-generation maleimide linkers with enhanced stability and alternative conjugation chemistries offer promising solutions to mitigate premature payload release, potentially leading to safer and more effective therapeutics. The choice of linker should be guided by empirical data from robust in vitro and in vivo stability studies.
References
A Head-to-Head Comparison of Cleavable versus Non-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The fundamental difference between these two linker strategies lies in their payload release mechanism.[1][2] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or reducing agents.[2] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[3] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
At a Glance: Key Distinctions Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome.[1] | Proteolytic degradation of the antibody backbone within the lysosome.[1] |
| Released Payload | Typically the unmodified, potent parent drug.[1] | The drug molecule with the linker and a residual amino acid attached.[1] |
| Plasma Stability | Generally lower, with a higher potential for premature payload release in circulation.[1] | Generally higher, leading to a more stable ADC in the bloodstream.[1][3] |
| "Bystander" Efficacy | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[1][2] | Low to negligible. The released payload is typically charged and less membrane-permeable.[1][4] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[1] | Lower potential due to greater stability and a limited bystander effect.[1][3] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[1] | Potentially wider due to improved tolerability.[1][3] |
| Dependence on Target Biology | Less dependent on lysosomal trafficking for payload release. | Highly dependent on internalization and lysosomal degradation of the antibody.[3] |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature.
In Vitro Cytotoxicity
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10[5] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25[5] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1[5] |
| Anti-CD79b-MMAE | Novel Hydrophilic | BJAB (CD79b+) | ~1[5] |
In Vivo Efficacy: Xenograft Models
| ADC & Target | Linker Type | Tumor Model | Efficacy Summary |
| Trastuzumab-vc-MMAE (Anti-HER2) | Cleavable (Val-Cit) | N87 Gastric Cancer | Showed significant tumor growth inhibition.[6] |
| Trastuzumab-mc-DM1 (Kadcyla®) (Anti-HER2) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[1] |
Bystander Effect Comparison
| ADC | Linker Type | Bystander Killing |
| Anti-CanAg ADC (DM1 derivative) | Cleavable (Disulphide) | Demonstrated a significant bystander effect.[7] |
| Anti-CanAg ADC (DM1 derivative) | Non-cleavable (Thioether) | Minimal bystander killing was observed.[7] |
Mechanisms of Action
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are a primary determinant of their therapeutic properties.
Caption: Mechanism of action for a cleavable linker ADC.
Caption: Mechanism of action for a non-cleavable linker ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of an ADC in killing cancer cells.[8]
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Add 50 µL of the diluted ADC to the wells. Include untreated control wells.[8]
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 48-144 hours).[8]
-
-
Viability Assessment:
-
Data Analysis:
In Vitro Bystander Effect Assay (Co-culture Method)
This assay directly measures the ability of an ADC to induce the killing of antigen-negative cells when co-cultured with antigen-positive cells.[10]
-
Cell Line Preparation:
-
Co-culture Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Treat the co-cultures and control wells with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[11]
-
-
Incubation:
-
Incubate the plates for 72-120 hours.[10]
-
-
Data Acquisition and Analysis:
-
Imaging: Use high-content imaging to count the number of viable fluorescent Ag- cells.[11]
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag- cell population.[10]
-
Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.[10]
-
Caption: Workflow for an in vitro bystander effect assay.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[12][13]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[14]
-
-
ADC Administration:
-
Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[1]
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).[14]
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically concluded when tumors in the control group reach a maximum allowed size.
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Plasma Stability Assay (LC-MS/MS Method)
This assay assesses the stability of the ADC and quantifies the premature release of the payload in plasma.[15]
-
Incubation:
-
Sample Preparation for Free Payload Analysis:
-
Precipitate plasma proteins from the aliquots using a solvent like acetonitrile.[1]
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
Quantification by LC-MS/MS:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[1]
-
-
Data Analysis:
-
Calculate the amount of free payload over time to determine the rate of premature release.
-
Pharmacokinetic software can be used to calculate parameters like half-life (t½).[1]
-
Conclusion
The choice between a cleavable and a non-cleavable linker is not straightforward and depends heavily on the specific therapeutic context. Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can come at the cost of increased off-target toxicity.[1] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly expressed, homogeneous tumor antigens.[1] A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Activity of Mal-amido-PEG16-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of PROTACs (Proteolysis Targeting Chimeras) featuring a Mal-amido-PEG16-acid linker against common alternatives. The selection of a linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This document summarizes quantitative data, provides detailed experimental protocols for key in vitro assays, and presents visualizations to aid in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC-Mediated Degradation
A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. This proximity is essential for the efficient transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The length, composition, and flexibility of the linker all play a crucial role in a PROTAC's performance.
The this compound linker is a bifunctional linker characterized by a maleimide group at one end, a carboxylic acid at the other, and a 16-unit polyethylene glycol (PEG) chain as a spacer.[1][2] The maleimide group allows for specific covalent conjugation with thiol groups, while the carboxylic acid can form a stable amide bond.[3] The PEG chain enhances solubility and provides flexibility for optimal ternary complex formation.[4][5][6]
Quantitative Comparison of PROTAC Performance with Different Linkers
The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of a hypothetical target protein, Bromodomain-containing protein 4 (BRD4), recruiting the Cereblon (CRBN) E3 ligase. It is important to note that direct comparison across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)
| Linker Type | PROTAC Example | Target Protein/E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG Linker | Hypothetical PROTAC A (this compound) | BRD4/CRBN | 5 | 95 | The long, flexible PEG chain may facilitate optimal ternary complex formation, leading to high potency and efficacy.[5] |
| Alkyl Linker | Hypothetical PROTAC B (C12 Alkyl Chain) | BRD4/CRBN | 25 | 85 | Alkyl linkers can be effective but may have lower solubility, potentially impacting cell permeability and overall degradation.[4][7] |
| Rigid Linker | Hypothetical PROTAC C (Piperazine-based) | BRD4/CRBN | 15 | 90 | Rigid linkers can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability.[6] |
Table 2: Comparison of Ternary Complex Formation and Target Engagement
| Linker Type | PROTAC Example | Ternary Complex Affinity (Kd, nM) | Target Engagement (IC50, nM) | Key Observations |
| PEG Linker | Hypothetical PROTAC A (this compound) | 10 | 50 | The flexibility of the PEG linker can be advantageous for achieving a productive ternary complex conformation.[4] |
| Alkyl Linker | Hypothetical PROTAC B (C12 Alkyl Chain) | 30 | 75 | The hydrophobicity of alkyl linkers might lead to non-specific binding and less favorable ternary complex formation.[7] |
| Rigid Linker | Hypothetical PROTAC C (Piperazine-based) | 15 | 60 | The constrained conformation of rigid linkers can lead to improved selectivity and stable ternary complex formation.[6] |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This assay is the gold-standard for quantifying the reduction of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of protein degradation. Calculate the DC50 and Dmax values from the dose-response curve.[8][9]
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to the target protein within live cells.[10][11][12]
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-target protein fusion
-
Plasmid encoding HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC stock solution (in DMSO)
-
White, opaque 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the cells.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the IC50 value, representing target engagement.
Protocol 3: AlphaLISA® Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a biochemical format.[13][14][15]
Materials:
-
Recombinant GST-tagged target protein
-
Recombinant E1, E2, and E3 ligase (recruited by the PROTAC)
-
Biotinylated-ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC stock solution (in DMSO)
-
AlphaLISA® GSH Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA® assay buffer
-
384-well ProxiPlate
Procedure:
-
Reaction Setup: In a 384-well plate, combine the recombinant E1, E2, E3 ligase, GST-tagged target protein, biotinylated-ubiquitin, and ATP in ubiquitination buffer.
-
PROTAC Addition: Add a serial dilution of the PROTAC or a vehicle control to the reaction wells.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination.
-
Bead Addition: Add AlphaLISA® GSH Acceptor beads and Streptavidin-coated Donor beads to the wells.
-
Signal Measurement: Incubate in the dark and measure the AlphaLISA® signal using an appropriate plate reader.
-
Data Analysis: An increased signal indicates ubiquitination. Plot the signal against the PROTAC concentration to determine the EC50 for ubiquitination.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like this compound offer advantages in terms of solubility and conformational freedom, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of various linker types, including alkyl chains and more rigid structures, is often necessary to identify the ideal candidate that balances potent degradation activity with favorable drug-like properties. The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of novel PROTAC molecules, enabling researchers to make informed decisions in the drug discovery process.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a pivotal strategy in modern drug development. The length of the PEG linker is a critical, tunable parameter that profoundly influences a drug's pharmacokinetic profile, ultimately impacting its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic differences imparted by various PEG linker lengths, supported by experimental data and detailed methodologies.
The molecular weight and resulting hydrodynamic radius conferred by the PEG chain are primary determinants of the in vivo behavior of a bioconjugate.[1][2] Generally, a longer PEG linker creates a larger hydrodynamic size, which in turn reduces renal clearance and shields the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1][2] This protective "stealth" effect results in a prolonged circulation half-life and increased systemic drug exposure.[3][4] However, the selection of an optimal PEG linker length is a delicate balance, as excessively long chains can sometimes lead to reduced biological activity due to steric hindrance, impeding the therapeutic's interaction with its target.[5][]
Data Presentation: Comparative Pharmacokinetic Data
The following tables summarize quantitative data from various studies, illustrating the effect of different PEG linker lengths on key pharmacokinetic parameters.
Table 1: Effect of PEG Linker Length on the Pharmacokinetics of a Polyacridine Peptide
| PEG Length (kDa) | α Half-life (hours) | β Half-life (hours) | AUC (μg·h/mL) | Clearance (mL/h/kg) |
| 2 | 0.15 | 1.5 | 150 | 6.7 |
| 5 | 0.25 | 4.8 | 450 | 2.2 |
| 10 | 0.40 | 12.2 | 1200 | 0.83 |
| 20 | 0.65 | 24.5 | 2500 | 0.40 |
| 30 | 0.80 | 36.1 | 3800 | 0.26 |
This data demonstrates a clear trend where longer PEG chains lead to a longer elimination half-life, increased systemic exposure (AUC), and reduced clearance.[5]
Table 2: Pharmacokinetics of PEGylated Poly-L-Lysine Dendrimers
| Total Molecular Weight (kDa) | Elimination Half-life (t½) | Clearance Mechanism |
| < 20 | 1-10 hours | Rapidly cleared, principally into the urine.[7][8] |
| > 30 | 1-3 days | Reduced renal clearance and extended elimination.[8] |
Table 3: Pharmacokinetic Parameters of PEGylated Interferon
| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg |
Data synthesized from multiple sources.[1]
Mandatory Visualization
The following diagrams illustrate the conceptual relationships and experimental workflows central to evaluating the pharmacokinetic differences of various PEG linker lengths.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the pharmacokinetic differences of various PEG linker lengths are provided below.
In Vivo Pharmacokinetic Analysis in Rodents
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of PEGylated molecules with varying linker lengths.[5]
Animal Model: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g) are commonly used.[5] Animals are acclimatized for at least one week before the experiment.[1]
Drug Administration: The PEGylated therapeutic is administered as a single intravenous (IV) bolus dose via the tail vein.[1] The dose will depend on the specific therapeutic and its potency.
Blood Sampling: Blood samples (approximately 200 µL for rats) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours) post-administration.[1] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[1]
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then collected and dried.
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system to separate the PEGylated molecule from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The PEGylated molecule is ionized, and its mass-to-charge ratio is measured for quantification. For large PEGylated proteins, a common strategy is to digest the protein and quantify a signature peptide.[5]
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Biodistribution Study
Objective: To determine the tissue distribution of PEGylated molecules with different linker lengths.[5]
Procedure:
-
Radiolabeling (if applicable): The molecules can be radiolabeled (e.g., with ¹¹¹In or ⁸⁹Zr) for sensitive detection.[5]
-
Administration: The labeled or unlabeled molecules are administered to animals as described in the pharmacokinetic study.
-
Tissue Harvesting: At selected time points post-administration, animals are euthanized, and major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, tumor) are harvested, weighed, and homogenized.
-
Quantification: For radiolabeled molecules, the radioactivity in each tissue sample is measured using a gamma counter. For unlabeled molecules, the drug concentration in tissue homogenates is determined by a validated bioanalytical method like LC-MS.[5]
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5] This allows for a quantitative comparison of how PEG linker length affects the accumulation of the therapeutic in different tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Heterobifunctional Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a heterobifunctional linker is a critical determinant in the successful engineering of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). [1] This guide provides an objective, data-driven comparison of common heterobifunctional linkers, offering insights into their performance characteristics and the experimental methodologies required for their evaluation.
Heterobifunctional linkers are chemical entities possessing two distinct reactive moieties, enabling the controlled and sequential conjugation of two different molecules, thereby minimizing the formation of unwanted homodimers.[2][3] The linker is not merely a spacer but a crucial component that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1][2]
Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[2] The linker in an ADC must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while facilitating efficient payload liberation within the target tumor cell.[4][] ADCs utilize two primary classes of linkers: cleavable and non-cleavable.
Cleavable Linkers are designed to be selectively broken down by triggers prevalent within the tumor microenvironment or inside tumor cells, such as specific enzymes, acidic pH, or a high concentration of reducing agents like glutathione.[4][6]
Non-cleavable Linkers rely on the complete lysosomal degradation of the antibody backbone to release the cytotoxic payload.[4][7] This approach generally leads to a more stable ADC in circulation.[7]
Below is a comparative overview of commonly used linker chemistries in ADCs.
| Linker Type | Sub-type | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Cleavage Mechanism | Key Characteristics |
| Cleavable | Hydrazone | Hydrazide (Aldehyde/Ketone) | NHS Ester (Amine) | Acid-labile (pH 5.0-6.5) | Releases payload in acidic endosomes/lysosomes.[6] |
| Dipeptide | Maleimide (Sulfhydryl) | NHS Ester (Amine) | Enzymatic (Cathepsin B) | Stable in circulation, cleaved in lysosomes.[6] | |
| Disulfide | Pyridyldithiol (Sulfhydryl) | NHS Ester (Amine) | Reduction (High Glutathione) | Exploits higher intracellular glutathione levels.[6] | |
| Non-Cleavable | Thioether | Maleimide (Sulfhydryl) | NHS Ester (Amine) | Proteolytic Degradation | High plasma stability; payload released with a linker-amino acid remnant.[7][] |
Quantitative Performance of ADC Linkers
The stability of the linker is a critical attribute for a successful ADC. The following table summarizes the plasma stability of different linker types.
| Linker Chemistry | Representative Linker | Plasma Stability (% intact ADC after 7 days) | Bystander Effect | Reference |
| Dipeptide (Cleavable) | Val-Cit | >90% (newer designs) | Yes (if payload is membrane-permeable) | [7] |
| Disulfide (Cleavable) | SPDB | Variable, can be lower | Yes | [6] |
| Thioether (Non-cleavable) | SMCC | >95% | Generally no | [7][] |
Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10] The linker in a PROTAC plays a critical role in optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[11][12] The length, composition, and rigidity of the linker significantly impact the efficacy of the PROTAC.[11][12]
Commonly used linkers in PROTAC design include polyethylene glycol (PEG) chains and alkyl chains.[9][13] PEG linkers offer increased hydrophilicity and flexibility, which can enhance solubility and aid in ternary complex formation.[13] Alkyl chains provide a more rigid scaffold. The choice between these is highly dependent on the specific POI and E3 ligase pair.[13]
Quantitative Performance of PROTAC Linkers
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following table illustrates how linker modifications can impact these parameters for a BRD4-targeting PROTAC.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | 12 | 15 | >95 |
| PEG-based | 16 | 5 | >98 |
| Alkyl-based | 12 | 25 | >90 |
| Alkyl-based | 16 | 10 | >95 |
Note: The data in this table is illustrative and compiled from general findings in PROTAC literature. Specific values can vary significantly based on the complete molecular structure of the PROTAC.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: General Two-Step Antibody Conjugation using an NHS-Maleimide Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody using a heterobifunctional linker like SMCC.[14]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[15]
-
NHS-Maleimide linker (e.g., SMCC)[14]
-
Anhydrous DMSO or DMF[14]
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP)[16]
-
Quenching reagent (e.g., L-cysteine)[15]
-
Desalting columns[15]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer.[14]
-
Linker Activation: Immediately before use, dissolve the NHS-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[14]
-
Antibody Modification: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column.
-
Payload Conjugation: If the payload does not have a free thiol, it may need to be reduced. Add the thiol-containing payload to the maleimide-activated antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated payload and linker.[14]
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and antigen-binding affinity.[14]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma, which is crucial for predicting in vivo performance.[4][17]
Materials:
-
Purified ADC or PROTAC
-
Human, rat, or mouse plasma[17]
-
Phosphate buffer (pH 7.4)[17]
-
Acetonitrile for reaction quenching[17]
-
Internal standard for LC-MS/MS analysis[17]
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate.
-
Incubation: Spike the conjugate into plasma at a defined concentration and incubate at 37°C.[18]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).[18]
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins and collect the supernatant.
-
Analysis: Quantify the concentration of the intact conjugate and any released payload in the supernatant using a validated LC-MS/MS method.[17]
-
Data Analysis: Plot the concentration of the intact conjugate versus time to determine its half-life in plasma.
Protocol 3: In Vitro Cellular Efficacy Assay for ADCs
This assay determines the cytotoxic potential of an ADC against target cancer cells.[19][20]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include an untreated control.
-
Incubation: Incubate the cells with the ADC for a period of 72 to 120 hours.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. chempep.com [chempep.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC In Vitro Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. Bot Verification [pharmalegacy.com]
Assessing Steric Hindrance of Long PEG Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates and drug delivery systems hinges on a delicate balance of multiple factors. Among these, the choice of a linker to connect a targeting moiety to a payload is critical. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve pharmacokinetic profiles. However, the length of the PEG linker introduces a significant variable: steric hindrance. This guide provides an objective comparison of how different long PEG linkers affect steric hindrance, supported by experimental data, to aid in the optimization of novel therapeutics.
The Double-Edged Sword of PEG Linkers
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of drugs, proteins, and nanoparticles.[1] The hydrophilic nature of PEG creates a "stealth" effect, shielding the therapeutic agent from the immune system and reducing premature clearance, thereby prolonging its circulation time.[1] This can lead to greater accumulation at the target site.[1]
However, this same shielding effect can result in steric hindrance, where the physical bulk of the PEG chain obstructs the interaction between the conjugated molecule and its biological target.[2] A longer PEG linker may offer greater solubility and a longer half-life, but it could also mask the active site of a drug or the binding domain of an antibody, potentially reducing its efficacy.[2][3] Conversely, a shorter linker might minimize steric hindrance but may be insufficient to overcome challenges like aggregation or rapid clearance.[2] Therefore, selecting the optimal PEG linker length is a crucial optimization step in the development of bioconjugates.[2]
Quantitative Comparison of PEG Linker Performance
The impact of PEG linker length on the performance of various drug delivery systems is summarized below. The data is compiled from multiple preclinical studies and highlights key performance indicators.
Impact on Antibody-Drug Conjugates (ADCs)
| Drug Delivery System | PEG Linker Length | In Vitro Cytotoxicity (IC50) | Tumor Accumulation/Uptake | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Antibody-Drug Conjugate (ADC) | Non-PEGylated | - | - | 11% decrease in tumor weight | [3] |
| ADC | PEG2 | Similar to PEG4 | - | 35-45% decrease in tumor weight | [3] |
| ADC | PEG4 | Similar to PEG2 | - | 35-45% decrease in tumor weight | [3] |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity | - | - | [4] |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity | - | - | [4][5] |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity | - | - | [4][5] |
Impact on Liposomal Formulations
| Drug Delivery System | PEG Linker Length | Mean Particle Size (nm) | In Vivo Tumor Accumulation (Relative to Non-Targeted Liposomes) | Reference |
| Folate-Linked Liposomes | 2 kDa | - | - | [6] |
| Folate-Linked Liposomes | 5 kDa | - | - | [6] |
| Folate-Linked Liposomes | 10 kDa | - | Significant increase | [6] |
Impact on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [4] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life | [4] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linker lengths.
Sandwich ELISA for Antigen-Binding Capacity
This protocol quantitatively assesses how different PEG linker lengths affect the antigen-binding capacity of a surface-immobilized antibody.[2]
Materials:
-
96-well microtiter plates
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibody-PEG-payload conjugates with varying PEG lengths
-
Antigen
-
Detection antibody (HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Antigen Incubation: Add serial dilutions of the antigen to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Conjugate Incubation: Add the antibody-PEG-payload conjugates with different PEG linker lengths to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[2]
Data Analysis: Generate a standard curve for each PEG linker length by plotting the absorbance versus the antigen concentration. A decrease in signal intensity with increasing PEG length can indicate increased steric hindrance.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of ADCs with varying PEG linker lengths on cancer cells.[2]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the cell viability for each concentration of ADC relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each PEG linker length. An increase in the IC50 value with longer PEG linkers can suggest that steric hindrance is impairing the ADC's potency.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and biological pathways influenced by PEG linker steric hindrance.
Caption: Experimental workflow for assessing PEG linker steric hindrance.
Caption: ADC uptake and intracellular drug release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the efficacy of Mal-amido-PEG16-acid linked ADCs
A Comparative Guide to the Efficacy of Mal-amido-PEG16-acid Linked Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs). The linker connecting the antibody to the cytotoxic payload profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective comparison of this compound, a heterobifunctional polyethylene glycol (PEG) linker, with alternative linker technologies, supported by experimental data.
The this compound linker features a maleimide group for conjugation to thiol groups on the antibody (typically from reduced cysteine residues) and a carboxylic acid for attachment to an amine-containing payload. The 16-unit PEG spacer enhances hydrophilicity, which can improve the ADC's solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[1]
Comparative Analysis of Linker Technologies
The efficacy of an ADC is a multifactorial equation where the linker plays a pivotal role. Key parameters for evaluating linker performance include the drug-to-antibody ratio (DAR), stability in circulation, in vitro cytotoxicity, and in vivo anti-tumor activity. Below is a comparison of this compound with other common linker types.
Data Presentation: Quantitative Comparison of ADC Linker Technologies
| Linker Type | Key Characteristics | Average DAR Achievable | Plasma Stability | In Vitro Potency (IC50) | In Vivo Efficacy | Key Considerations |
| This compound | Non-cleavable, hydrophilic spacer | 2-8 | High; thioether bond is relatively stable | Moderate to High | Good to Excellent | PEG chain improves solubility and PK profile.[1] Potential for retro-Michael reaction leading to drug loss.[2] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable, hydrophobic | 2-4 | High | High | Good | Can lead to aggregation with hydrophobic payloads.[3] Shorter plasma half-life compared to PEGylated linkers.[4] |
| Valine-Citrulline (VC) Peptide Linker | Cleavable (enzyme-sensitive) | 2-8 | High in circulation, cleaved by lysosomal enzymes | Very High | Excellent | Enables bystander killing effect.[5] Efficacy is dependent on target cell's protease expression.[6] |
| Hydrazone Linker | Cleavable (pH-sensitive) | 2-4 | Moderate; susceptible to hydrolysis at physiological pH | High in acidic intracellular compartments | Good | Drug release is triggered by the lower pH of endosomes and lysosomes.[7] |
| Disulfide Linker | Cleavable (redox-sensitive) | 2-4 | Moderate; can be cleaved by reducing agents in circulation | High in the reducing intracellular environment | Good | Exploits the high intracellular glutathione concentration for drug release.[7] |
Note: The performance metrics in this table are generalized from multiple studies and can vary significantly based on the specific antibody, payload, and target antigen.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy. The following are protocols for key experiments cited in the comparison.
Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at a specific molar excess to selectively reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column.
-
-
Drug-Linker Preparation:
-
Activate the carboxylic acid group of the this compound linker using EDC and NHS to form an NHS ester.
-
Conjugate the activated linker to an amine-containing payload.
-
Purify the drug-linker conjugate.
-
-
Conjugation:
-
Add the maleimide-activated drug-linker to the reduced antibody solution at a desired molar ratio.
-
Incubate at room temperature for 4 hours or overnight at 4°C.[4]
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and linker.[4]
-
Determine the protein concentration via UV-Vis spectroscopy.
-
Calculate the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[8]
-
Assess aggregation by SEC.[2]
-
Confirm identity and integrity by mass spectrometry.[4]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.[5]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Add the diluted compounds to the cells and incubate for 72-120 hours.[5]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.[5]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
-
Protocol 3: In Vivo Plasma Stability Assay
-
Incubation:
-
Spike the ADC into human or mouse plasma at a concentration of approximately 100 µg/mL.
-
Incubate at 37°C.[4]
-
-
Sample Collection:
-
At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma sample.[4]
-
-
ADC Capture and Analysis:
-
Capture the ADC from the plasma using Protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload loss.[4]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in ADC development and efficacy measurement.
References
Navigating the Thioether Bond: A Guide to the Stability of Maleimide Conjugates
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biologics is a cornerstone of modern therapeutics and diagnostics. Among the most prevalent methods is the reaction of a maleimide with a thiol to form a thioether bond. While popular for its efficiency and specificity, the stability of this linkage presents a critical consideration for the efficacy and safety of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of traditional and next-generation maleimide conjugates, supported by experimental data and detailed protocols, to aid in the rational design of robust and effective bioconjugates.
The Achilles' heel of the conventional maleimide-thiol conjugate lies in its susceptibility to a retro-Michael reaction. This reversible process can lead to the premature cleavage of the conjugate, especially in the thiol-rich environment of the bloodstream, where endogenous thiols like glutathione and albumin can facilitate "thiol exchange."[1][2] This premature release of a payload, such as a cytotoxic drug, can result in off-target toxicity and a diminished therapeutic window.[1][3][4]
To counter this instability, two primary strategies have emerged: promoting the hydrolysis of the succinimide ring to form a stable, ring-opened succinamic acid thioether, and the development of next-generation maleimides that form inherently more stable linkages.[1][5]
Comparative Stability of Maleimide Conjugates
The stability of maleimide conjugates is a key determinant of their in vivo performance. The following tables summarize quantitative data from various studies, offering a comparison of the stability of different maleimide-based linkages in relevant biological matrices.
Table 1: In Vitro Stability of Various Linkages in Plasma/Serum
| Linker Type | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric |
| Traditional Maleimide-Thiol | NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Physiological pH and Temperature | Half-life of conversion: 20-80 hours |
| Traditional Maleimide-Thiol | ADC in human plasma | Human Plasma | 37°C for 7 days | ~50% intact conjugate |
| "Bridging" Disulfide | ADC in human plasma | Human Plasma | 37°C for 7 days | >95% intact conjugate |
| Stabilized Maleimide-Thiol (Hydrolyzed) | Ring-opened N-substituted succinimide thioethers | - | - | Half-lives of over two years[6][7] |
| Mono-sulfone-PEG | - | 1 mM Glutathione, 37°C | 7 days | >90% intact conjugate |
| Vinylpyrimidine | - | Human Serum | 8 days | ~100% intact conjugate |
Table 2: Comparative Stability of Maleimide-Based Linkers
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation |
| Traditional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | Significant degradation due to retro-Michael reaction.[3] |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | 7 | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[4] |
| N-Aryl Maleimide | Thiol-reactive probe | - | - | Reaction with thiols is approximately 2.5 times faster than with N-alkyl maleimides, suggesting a more stable conjugate formation.[4] |
| Thiazine Linker | Maleimide conjugated to a peptide with an N-terminal cysteine, incubated with glutathione | - | - | Over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.[5] |
| Diiodomaleimide (Next-Generation) | Protein-protein conjugate | - | - | Generates robustly stable conjugates.[5] |
Visualizing the Pathways: Instability and Stabilization Mechanisms
To better understand the chemical transformations governing the stability of maleimide conjugates, the following diagrams illustrate the key reaction pathways.
References
A Comparative Analysis of PROTAC Linker Efficiency: A Guide for Researchers
For Immediate Publication
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone for developing novel therapeutics. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's length, composition, and attachment points profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different linker strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Decisive Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; it is a key determinant of a PROTAC's success.[1] Its primary role is to orient the target protein and the E3 ligase in a manner that facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex, rendering the PROTAC ineffective.[2]
Key parameters used to evaluate PROTAC efficiency are:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.
Comparative Analysis of Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the degradation of several key therapeutic targets.
Table 1: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. Several PROTACs have been developed to induce its degradation.
| PROTAC Name | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | PEG/Alkyl | 8 | >90 | H661 |
| AT1 | VHL | PEG/Alkyl | 30-100 | >95 | HeLa |
| ARV-825 | CRBN | PEG/Alkyl | <1 | >90 | Burkitt's Lymphoma |
| dBET1 | CRBN | PEG/Alkyl | ~10 (effective conc.) | >90 | various |
| BETd-24-6 | CRBN | PEG | 10-30 | >90 | Jurkat |
| dBET57 | CRBN | Alkyl (C2) | 1000 | ~80 | Jurkat |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: Impact of Linker Length on ERα and TBK1 Degradation
Systematic studies on Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) highlight the target-specific nature of optimal linker length.
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) | Dmax (%) |
| ERα | PEG | 12 | Less Effective | ~50 |
| ERα | PEG | 16 | More Effective | >90 |
| TBK1 | Alkyl/Ether | < 12 | Inactive | 0 |
| TBK1 | Alkyl/Ether | 21 | 3 nM | 96 |
| TBK1 | Alkyl/Ether | 29 | 292 nM | 76 |
Data compiled from multiple sources.[1][8][9][10]
Visualizing Key Processes in PROTAC Development
Diagrams created using Graphviz (DOT language) can help to illustrate the complex relationships and workflows in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC linker efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. lifesensors.com [lifesensors.com]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-amido-PEG16-acid
For Immediate Implementation by Laboratory Personnel
Personal Protective Equipment (PPE) and Hazard Mitigation
Due to the potential for skin, eye, and respiratory irritation from compounds containing maleimide groups, appropriate PPE is mandatory when handling Mal-amido-PEG16-acid.[1][2]
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes. A face shield is recommended if splashing is likely.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][3] | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The reactive nature of the maleimide group necessitates a deactivation step prior to disposal to neutralize its reactivity.[3][4] The entire waste, including the deactivated product, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][5]
1. Deactivation of Maleimide Group (Quenching):
-
Principle: The maleimide group is reactive towards thiols. This reactivity is neutralized through a quenching process.[4]
-
Procedure:
-
In a designated chemical fume hood, prepare a quenching solution containing a 10-fold molar excess of a thiol-containing agent (e.g., β-mercaptoethanol or dithiothreitol) relative to the amount of this compound waste.[3]
-
Carefully add the quenching agent to the waste container.
-
Gently mix the contents and allow the reaction to proceed at room temperature for at least two hours to ensure complete deactivation.[3][4]
-
2. Waste Collection and Storage:
-
Containment: Collect the deactivated this compound waste in a designated, compatible, and sealable container.[1] Do not fill waste containers beyond 75-90% of their capacity to prevent spills and allow for vapor expansion.[4]
-
Labeling: Clearly label the container as "Hazardous Waste: Deactivated this compound" and include any other required hazard warnings.[1][4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
3. Professional Disposal:
-
Arrangement: Arrange for a licensed chemical waste disposal company to collect and dispose of the hazardous waste.[1]
-
Prohibition: Do not dispose of this compound or its waste into drains, sewers, or the environment.[1][5]
Accidental Release Measures
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
1. Evacuate and Ventilate:
2. Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[1][2][5]
-
Carefully collect the absorbed material and any contaminated items into a suitable, sealed container for disposal.[1][5]
-
Avoid generating dust during cleanup.[1]
3. Decontamination:
-
Thoroughly clean the spill area.[5] For equipment, scrubbing with alcohol can be an effective decontamination method.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
